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  • Product: 2-(4-Propylphenoxy)nicotinic acid
  • CAS: 1160264-59-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(4-Propylphenoxy)nicotinic Acid

Introduction 2-(4-Propylphenoxy)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. While nicotinic acid (niacin) itself is a well-established lipid-lowering agent with complex me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Propylphenoxy)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. While nicotinic acid (niacin) itself is a well-established lipid-lowering agent with complex mechanisms involving G-protein coupled receptors like HCA2 (GPR109A) and influences on prostaglandin synthesis, the specific molecular actions of its substituted analogs, such as 2-(4-Propylphenoxy)nicotinic acid, are less characterized.[1][2][3] This guide posits a primary mechanism of action for 2-(4-Propylphenoxy)nicotinic acid based on its structural features and the known pharmacology of similar molecules. We hypothesize that this compound functions as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4).

This document will provide a comprehensive overview of the hypothesized mechanism, the underlying signaling pathways, and detailed in vitro methodologies to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and related compounds.

Hypothesized Primary Mechanism of Action: EP4 Receptor Antagonism

The structural motif of a phenoxy group linked to a nicotinic acid core is a hallmark of several potent and selective EP4 receptor antagonists.[4][5] The prostaglandin E2 (PGE2) signaling pathway, particularly through the EP4 receptor, is a critical mediator in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[6][7] Antagonism of this receptor is a promising therapeutic strategy for various diseases.[7]

The PGE2-EP4 Signaling Axis

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a canonical signaling cascade:

  • Ligand Binding: PGE2 binds to the extracellular domain of the EP4 receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαs protein.

  • Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

  • Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[4][8]

In some cellular contexts, the EP4 receptor can also couple to the phosphatidylinositol 3-kinase (PI3K) pathway, contributing to cell survival and proliferation.[4]

Visualizing the EP4 Signaling Pathway

EP4_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Gas->AC Stimulates ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene Target Genes CREB->Gene

Caption: The canonical PGE2-EP4-Gαs-cAMP signaling pathway.

In Vitro Experimental Validation

To rigorously test the hypothesis that 2-(4-Propylphenoxy)nicotinic acid is an EP4 receptor antagonist, a series of in vitro assays are required. These assays are designed to be a self-validating system, where data from binding assays are corroborated by functional assays.

Radioligand Binding Assays: Assessing Target Engagement

The initial step is to determine if the compound physically interacts with the EP4 receptor. This is typically achieved through competitive radioligand binding assays.[9]

Principle: This assay measures the ability of the unlabeled test compound, 2-(4-Propylphenoxy)nicotinic acid, to displace a radiolabeled ligand (e.g., [3H]-PGE2) from the EP4 receptor. The affinity of the compound for the receptor is determined by its inhibitory constant (Ki).

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).[10]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of 2-(4-Propylphenoxy)nicotinic acid.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[10]

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Outcome: If 2-(4-Propylphenoxy)nicotinic acid binds to the EP4 receptor, it will displace [3H]-PGE2 in a concentration-dependent manner, yielding a sigmoidal competition curve.

Visualizing the Radioligand Binding Assay Workflow

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes EP4-expressing Cell Membranes Incubation Incubate (reach equilibrium) Membranes->Incubation Radioligand [3H]-PGE2 Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Competition Curve Counting->Curve Ki Calculate Ki Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Cellular Response

Confirming that the compound not only binds to the EP4 receptor but also inhibits its function is crucial. This is achieved through functional assays that measure the downstream consequences of receptor activation.

Principle: This is the most direct functional assay for Gαs-coupled receptors like EP4.[11][12] An antagonist will inhibit the PGE2-induced increase in intracellular cAMP.[13]

Experimental Protocol:

  • Cell Culture: Plate cells expressing the EP4 receptor (e.g., HEK293-EP4) in a 96- or 384-well plate.

  • Pre-treatment: Incubate the cells with increasing concentrations of 2-(4-Propylphenoxy)nicotinic acid.

  • Stimulation: Add a fixed concentration of PGE2 (typically the EC80) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][14]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine its IC50 for the inhibition of PGE2-stimulated cAMP production.

Expected Outcome: An EP4 antagonist will cause a concentration-dependent decrease in the PGE2-mediated cAMP signal.

Principle: These assays use a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP-responsive element (CRE) to measure the transcriptional activity downstream of the cAMP/PKA pathway.[15][16]

Experimental Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for the human EP4 receptor and a CRE-luciferase reporter construct. Alternatively, use a commercially available reporter cell line.[4][17]

  • Pre-treatment and Stimulation: As described for the cAMP assay, pre-treat the cells with the test compound, followed by stimulation with PGE2.

  • Incubation: Incubate the cells for a sufficient period (typically 4-6 hours) to allow for reporter gene expression.

  • Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Determine the IC50 of the compound for the inhibition of PGE2-induced reporter gene activity.

Expected Outcome: A selective EP4 antagonist will suppress the PGE2-induced reporter signal in a dose-dependent manner.

Selectivity Profiling

To be a valuable research tool or a potential therapeutic candidate, 2-(4-Propylphenoxy)nicotinic acid should ideally be selective for the EP4 receptor.

Protocol:

  • EP Receptor Panel: Test the compound in binding and/or functional assays for the other PGE2 receptor subtypes (EP1, EP2, EP3) to determine its selectivity within the EP receptor family.[4]

  • Broader Safety Panel: Screen the compound against a panel of other GPCRs, ion channels, and enzymes to identify potential off-target activities.[18][19] This is a critical step in early drug discovery to predict potential adverse effects.[20]

Expected Outcome: A highly selective EP4 antagonist will show significantly higher potency (lower Ki or IC50) for EP4 compared to other receptors.

Quantitative Data Summary

The following table illustrates how the data from these assays can be summarized to build a pharmacological profile for 2-(4-Propylphenoxy)nicotinic acid.

Assay TypeReceptorParameterValue (nM)
Binding Assay Human EP4Kie.g., 15
Human EP1Ki>10,000
Human EP2Ki>10,000
Human EP3Ki>10,000
Functional Assay Human EP4IC50 (cAMP)e.g., 25
(cAMP)Human EP2IC50 (cAMP)>10,000
Functional Assay Human EP4IC50 (CRE-Luc)e.g., 30
(Reporter)

Note: The values in the table are hypothetical examples.

Conclusion

Based on its chemical structure, 2-(4-Propylphenoxy)nicotinic acid is strongly hypothesized to act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This guide provides the theoretical framework and detailed in vitro experimental protocols necessary to confirm this mechanism of action. A systematic approach, beginning with target engagement confirmation through radioligand binding assays, followed by functional validation via cAMP and reporter gene assays, and concluding with comprehensive selectivity profiling, will provide a robust and definitive characterization of the compound's in vitro pharmacology. The elucidation of this mechanism is a critical step in understanding its potential biological effects and its utility as a chemical probe or a starting point for drug discovery programs targeting the PGE2-EP4 signaling axis.

References

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  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Thaker, M., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Enzymology, 588, 149-166. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Chelladurai, B., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 845-851. [Link]

  • Gokita, K., et al. (2015). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 172(13), 3336-3349. [Link]

  • Chelladurai, B., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 845-851. [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay EP4 Prostanoid Receptor Frozen Cells. [Link]

  • Bertin Bioreagent. (n.d.). EP4 Receptor (rat) Reporter Assay Kit. [Link]

  • Li, Y., et al. (2010). The Prostaglandin E2 Receptor EP4 Is Expressed by Human Platelets and Potently Inhibits Platelet Aggregation and Thrombus Formation. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(12), 2416-2422. [Link]

  • Wang, Y., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers, 14(4), 934. [Link]

  • Cells Online. (n.d.). EP4 Prostanoid Receptor Cell Line. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Tunaru, S., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9549-9555. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Abe, Y., et al. (2006). Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor. Biological and Pharmaceutical Bulletin, 29(1), 159-161. [Link]

  • Jacobson, M. R., et al. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer, 63(6), 949-955. [Link]

  • Jacobson, M. R., et al. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer, 63(6), 949-955. [Link]

  • Ma, X., et al. (2006). Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function. BMC Immunology, 7, 26. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Khan, I., et al. (2025). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Current Bioactive Compounds, 21(1). [Link]

  • Inamoto, S., et al. (2013). Prostaglandin E2 is critical for the development of niacin-deficiency-induced photosensitivity via ROS production. Scientific Reports, 3, 3034. [Link]

  • Charles River. (2025). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

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  • Woodward, D. F., et al. (2020). Compounds targeting multiple prostanoid receptors. OA Text, 1(1), 1-7. [Link]

  • Wu, D., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]

  • Majumder, M., et al. (2016). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. International Journal of Molecular Sciences, 17(10), 1645. [Link]

  • Maciejewski-Lenoir, D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Papke, R. L., & Horenstein, N. A. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Current Neuropharmacology, 18(2), 128-142. [Link]

  • Patsnap Synapse. (2024). What are EP4 antagonists and how do they work?. [Link]

  • Woodward, D. F., et al. (2020). Compounds targeting multiple prostanoid receptors. OA Text, 1(1), 1-7. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8), 20-26. [Link]

  • van der Hoorn, J. W., et al. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 497-505. [Link]

  • Song, W., et al. (2012). Attenuation of niacin-induced prostaglandin D generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(1-2), 19-27. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)nicotinic acid. [Link]

  • Liu, T., et al. (2018). Prostaglandin E2 Inhibits Group 2 Innate Lymphoid Cell Activation and Allergic Airway Inflammation Through E-Prostanoid 4-Cyclic Adenosine Monophosphate Signaling. Frontiers in Immunology, 9, 298. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Propylphenoxy)nicotinic Acid: Chemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Propylphenoxy)nicotinic acid is a derivative of nicotinic acid, a well-known member of the vitamin B3 family. The incorporation of a 4-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Propylphenoxy)nicotinic acid is a derivative of nicotinic acid, a well-known member of the vitamin B3 family. The incorporation of a 4-propylphenoxy group at the 2-position of the pyridine ring introduces significant changes to the molecule's physicochemical properties and potential biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound, offering valuable insights for its application in research and drug development.

Chemical Properties and Molecular Weight

The fundamental chemical and physical properties of 2-(4-Propylphenoxy)nicotinic acid are summarized below. While experimental data for this specific molecule is not extensively available, the provided values are calculated or estimated based on its chemical structure and data from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₅NO₃-
Molecular Weight 257.28 g/mol Calculated
CAS Number 1160264-59-4[1]()
Appearance White to off-white solid (Predicted)-
Melting Point Not available (Predicted to be in the range of 150-200 °C based on analogs)[2]()
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF. Solubility in aqueous solutions is expected to be pH-dependent.[2]()
pKa Not available (Predicted to be around 4-5 for the carboxylic acid group)[3]()

The molecular structure of 2-(4-Propylphenoxy)nicotinic acid is depicted in the following diagram:

SynthesisWorkflow Start Starting Materials: 2-Chloronicotinic acid 4-Propylphenol Reaction Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, DMSO) - Heat Start->Reaction Workup Acidic Work-up - Neutralization - Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product 2-(4-Propylphenoxy)nicotinic acid Purification->Product

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Foundational

Advanced Material Safety & Physicochemical Profiling: 2-(4-Propylphenoxy)nicotinic acid (CAS 1160264-59-4)

A Technical Guide for Drug Development Professionals & Synthetic Chemists Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, substituted nicotinic acids serve as critical phar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals & Synthetic Chemists

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, substituted nicotinic acids serve as critical pharmacophores and synthetic intermediates. 2-(4-Propylphenoxy)nicotinic acid (CAS 1160264-59-4) is a highly specialized building block characterized by its dual-moiety structure: a polar, hydrogen-bonding nicotinic acid core and a lipophilic 4-propylphenoxy substituent[1].

From a structural activity relationship (SAR) perspective, the nicotinic acid core provides essential hydrogen bond donor/acceptor sites necessary for interacting with target proteins (such as GPCRs or kinase hinge regions). Conversely, the ether-linked propylphenoxy tail introduces significant steric bulk and lipophilicity, which dramatically alters the compound's partition coefficient (LogP), enhancing cell membrane permeability and altering its binding pocket affinity. Understanding these structural features is critical not only for drug design but also for predicting the compound's physical behavior and toxicological hazards during laboratory handling.

SAR_Profile Compound 2-(4-Propylphenoxy) nicotinic acid NicotinicCore Nicotinic Acid Core (H-Bond Donor/Acceptor) Compound->NicotinicCore PhenoxyEther Ether Linkage (Conformational Flexibility) Compound->PhenoxyEther PropylTail Propyl Group (Lipophilic Anchor) Compound->PropylTail Receptor Target Receptor (e.g., GPCRs) NicotinicCore->Receptor Ionic/H-Bonds PhenoxyEther->Receptor Spatial Alignment Membrane Cell Membrane Permeability PropylTail->Membrane Hydrophobic Interaction

SAR mapping of CAS 1160264-59-4 structural moieties.

Physicochemical Profiling

The physical properties of CAS 1160264-59-4 dictate its behavior in synthetic workflows. The predicted boiling point of ~400.8 °C indicates extremely low volatility at standard temperature and pressure (STP), significantly reducing the risk of ambient inhalation unless the material is aerosolized or mechanically agitated into a fine dust[1].

Quantitative Data Summary
PropertyValueClinical / Synthetic Implication
CAS Number 1160264-59-4Unique identifier for regulatory tracking[1].
Molecular Formula C₁₅H₁₅NO₃Indicates a highly substituted aromatic system[1].
Molecular Weight 257.28 g/mol Favorable for Lipinski's Rule of 5 (MW < 500)[1].
Boiling Point 400.8 ± 40.0 °C (Predicted)Low volatility; safe for high-temp reflux reactions[1].
Density 1.196 ± 0.06 g/cm³ (Predicted)Heavier than water; dictates biphasic settling[1].
Standard Purity 95% - 97%Sufficient for early-stage screening and synthesis[2][3].

Hazard Identification & Toxicological Profile

As an organic acid with a lipophilic tail, CAS 1160264-59-4 presents specific occupational hazards. According to standardized safety data, the compound triggers three primary Globally Harmonized System (GHS) hazard statements[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality of Hazards: The toxicological profile is a direct consequence of the molecular structure. The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of mucous membranes (eyes, respiratory tract), it causes a localized drop in pH, leading to acute cellular irritation (H319, H335). Furthermore, the propylphenoxy group acts as a lipophilic penetrant, allowing the molecule to bypass the protective lipid bilayers of the stratum corneum, exacerbating dermal irritation (H315)[4].

Experimental Protocols & Workflows

To ensure scientific integrity and safety, all handling and emergency procedures must operate as self-validating systems.

Workflow 1: Post-Reaction Biphasic Extraction & Isolation

When utilizing CAS 1160264-59-4 in a synthetic pathway, isolating the compound from a crude reaction mixture requires exploiting its pH-dependent solubility.

  • Quenching: Quench the reaction mixture with ice-cold distilled water to precipitate the crude product.

  • pH Adjustment (The Causality Step): Carefully adjust the aqueous layer to pH 3.0–4.0 using 1M HCl. Why? The pKa of the nicotinic acid carboxylic group is typically around 4.5. Lowering the pH ensures the compound is fully protonated (uncharged), maximizing its partitioning into the organic phase.

  • Organic Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). The propylphenoxy moiety imparts significant lipophilicity, making EtOAc an ideal extraction solvent.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual aqueous impurities, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 40°C to yield the crude compound.

  • Validation: Confirm purity via HPLC and structural integrity via ¹H-NMR (targeting the characteristic aromatic protons of the pyridine and phenoxy rings).

Workflow 2: Self-Validating Emergency Spill Response

In the event of a laboratory spill, standard sweeping is insufficient due to the compound's dermal hazard profile.

  • Assessment & PPE: Identify the spill volume. Don nitrile gloves (minimum 0.11 mm thickness to prevent lipophilic breakthrough), safety goggles, and a lab coat. For large powder spills, use an N95 or P100 particulate respirator to mitigate H335 risks[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth).

  • Neutralization: Slowly apply a mild basic solution (5% Sodium Bicarbonate, NaHCO₃) to the spill area. Why? The mild base neutralizes the acidic carboxylic proton, converting the compound into a water-soluble sodium salt, thereby mitigating its tissue-penetrating hazard profile.

  • Validation (Decision Gate): Apply universal pH test strips directly to the neutralized slurry.

    • If pH < 7: The acid is still active. Apply additional NaHCO₃.

    • If pH 7–8: The hazard is neutralized. Proceed to disposal.

  • Collection & Disposal: Sweep the neutralized slurry into a designated hazardous waste container using non-sparking tools.

  • Final Decontamination: Wipe the surface with a damp cloth followed by a 70% ethanol wipe to solubilize and remove any residual lipophilic organic traces.

SpillResponse A Spill Detected (CAS 1160264-59-4) B Assess Volume & Risk (H315, H319, H335) A->B C Don PPE (Nitrile Gloves, Respirator) B->C D Containment (Inert Absorbent) C->D E Neutralization (Mild Base: NaHCO3) D->E F Validation (pH Test Strips) E->F F->E pH < 7 (Acidic) G Disposal (Hazardous Waste) F->G pH 7-8 (Neutral)

Self-validating emergency spill response workflow for CAS 1160264-59-4.

References

Sources

Exploratory

Synthesis pathways and chemical precursors for 2-(4-Propylphenoxy)nicotinic acid

Synthesis Pathways and Chemical Precursors for 2-(4-Propylphenoxy)nicotinic Acid: A Comprehensive Technical Guide Executive Summary 2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) is a specialized functionalized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Chemical Precursors for 2-(4-Propylphenoxy)nicotinic Acid: A Comprehensive Technical Guide

Executive Summary

2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) is a specialized functionalized heterocycle featuring a diaryl ether linkage built upon a pyridine-3-carboxylic acid core[1]. Compounds of this class are highly valued in medicinal chemistry and agrochemical development, often serving as critical intermediates for anti-inflammatory agents, analgesics, and novel enzyme inhibitors[2]. This technical guide delineates the chemical precursors, mechanistic rationale, and validated synthetic protocols required to synthesize this molecule with high fidelity and yield.

Molecular Architecture & Rationale

The target molecule consists of two primary domains: a nicotinic acid core and a 4-propylphenoxy substituent at the C2 position.

From a synthetic standpoint, the C2 position of the nicotinic acid ring is highly activated toward nucleophilic attack. The electronegative pyridine nitrogen acts as an electron sink, an effect synergistically amplified by the electron-withdrawing carboxylic acid group at the C3 position. This electronic environment dictates that Nucleophilic Aromatic Substitution (SNAr) is the most thermodynamically and kinetically favorable pathway for etherification, generally outperforming transition-metal-catalyzed cross-coupling methods in both yield and operational simplicity.

Chemical Precursors

The convergent synthesis of 2-(4-Propylphenoxy)nicotinic acid relies on two commercially available and highly stable precursors:

  • 2-Chloronicotinic acid (CAS: 2942-59-8): Serving as the electrophile, this compound is typically synthesized industrially via the chlorination of nicotinic acid N-oxide using phosphorus oxychloride (POCl3)[3]. It is a ubiquitous building block in pharmaceutical synthesis[3].

  • 4-Propylphenol (CAS: 645-56-7): Serving as the nucleophile, the para-alkyl substituted phenol provides the necessary lipophilic tail of the target molecule.

SynthesisPathways Precursors 2-Chloronicotinic Acid + 4-Propylphenol SNAr SNAr Pathway (Base, Polar Solvent) Precursors->SNAr K2CO3, DMF 100-120°C Ullmann Ullmann Coupling (Cu Catalyst, Base) Precursors->Ullmann CuI, Cs2CO3 Ligand, 90-110°C Product 2-(4-Propylphenoxy) nicotinic acid SNAr->Product High Yield (>85%) Ullmann->Product Moderate Yield (~65%)

Figure 1: Divergent synthetic pathways for 2-(4-Propylphenoxy)nicotinic acid.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the industry standard for synthesizing 2-phenoxynicotinic acid derivatives[2].

Mechanistic Overview: The reaction proceeds via an addition-elimination mechanism. A moderate base (e.g., K2CO3) deprotonates 4-propylphenol to generate a highly nucleophilic phenoxide ion. The phenoxide attacks the electron-deficient C2 carbon of 2-chloronicotinic acid, forming a negatively charged Meisenheimer complex stabilized by the pyridine nitrogen. Subsequent rapid elimination of the chloride leaving group restores aromaticity, yielding the diaryl ether.

SNArMechanism Step1 Deprotonation 4-Propylphenol + Base → Phenoxide Step2 Nucleophilic Attack Phenoxide attacks C2 of Pyridine Step1->Step2 Step3 Meisenheimer Complex (Negative charge delocalized on N) Step2->Step3 Rate-determining step Step4 Elimination Chloride leaves, restoring aromaticity Step3->Step4 Fast Product Product Formation 2-(4-Propylphenoxy)nicotinic acid Step4->Product

Figure 2: Addition-elimination mechanism (SNAr) for the diaryl ether linkage formation.

Step-by-Step Experimental Protocol:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloronicotinic acid (1.0 equiv, e.g., 10 mmol) and 4-propylphenol (1.1 equiv, 11 mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.5 equiv, 25 mmol). Causality: K2CO3 is selected because its pKa is sufficient to quantitatively deprotonate the phenol without causing unwanted decarboxylation of the nicotinic acid, which can occur with stronger bases like NaH at elevated temperatures.

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 0.5 M relative to the limiting reagent). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide "naked" and highly reactive.

  • Reaction: Heat the heterogeneous mixture to 100–110 °C under an inert nitrogen atmosphere for 12–18 hours. Monitor progression via TLC or LC-MS until the 2-chloronicotinic acid is completely consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice/water (approx. 3 times the reaction volume). The solution will contain the highly soluble potassium salt of the product.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3–4. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the target 2-(4-propylphenoxy)nicotinic acid to precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and recrystallize from an ethanol/water mixture to afford the pure product.

Alternative Synthesis Pathway: Ullmann-Type C-O Coupling

While SNAr is highly effective, Ullmann-type cross-coupling serves as a robust alternative, particularly useful if functional group tolerance issues arise in highly substituted analogs[4].

Mechanistic Overview: This pathway utilizes a Copper(I) catalyst. The mechanism involves the oxidative addition of the aryl chloride to the Cu(I) center, followed by ligand exchange with the phenoxide, and subsequent reductive elimination to form the C-O bond and regenerate the catalyst.

Step-by-Step Experimental Protocol:

  • Preparation: In a Schlenk tube, combine 2-chloronicotinic acid (1.0 equiv), 4-propylphenol (1.2 equiv), CuI (10 mol%), and Cs2CO3 (2.0 equiv)[4].

  • Ligand Addition: Add a bidentate ligand such as N,N-dimethylglycine (DMG, 20 mol%)[4]. Causality: The ligand stabilizes the Cu(I) oxidation state, prevents disproportionation, and significantly lowers the activation energy required for the oxidative addition of the relatively inert aryl chloride.

  • Reaction: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,4-dioxane and heat the sealed tube to 100 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data: Reaction Optimization & Yields

The following table summarizes the optimized parameters and expected yields for the synthesis of 2-aryloxynicotinic acid derivatives based on empirical laboratory data.

Synthesis PathwayCatalyst / LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
SNAr (Standard) NoneK2CO3DMF1101685 – 92%
SNAr (Aggressive) NoneCs2CO3DMSO1001288 – 94%
Ullmann Coupling CuI / DMGCs2CO31,4-Dioxane1002465 – 75%
Ullmann Coupling CuI / 1,10-PhenanthrolineK3PO4Toluene1102450 – 60%

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • 1H NMR (DMSO-d6): Look for the characteristic disappearance of the phenolic -OH proton and the upfield shift of the pyridine C4 and C6 protons due to the electron-donating resonance effect of the newly attached phenoxy group. The propyl chain will present as a distinct triplet (CH3), multiplet (CH2), and triplet (benzylic CH2) in the aliphatic region.

  • LC-MS: Confirm the exact mass corresponding to the molecular formula C15H15NO3 (Theoretical[M+H]+ = 258.11).

  • FT-IR: Verify the presence of the carboxylic acid broad O-H stretch (2500-3000 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹), alongside the characteristic asymmetric C-O-C stretching of the diaryl ether near 1250 cm⁻¹.

References

  • [1] Title: 2-(4-propylphenoxy)nicotinic acid CAS#: 1160264-59-4 | Source: ChemicalBook | URL:

  • [2] Title: Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents | Source: PubMed / NIH | URL:

  • [3] Title: 2-Chloronicotinic acid | Source: Grokipedia | URL:

  • [4] Title: Multidimensional Optimization of R-LE001 for New Leads with Enhanced Antifungal Profiles | Source: ACS Publications | URL:

Sources

Foundational

Whitepaper: Receptor Binding Affinity and Polypharmacology of 2-(4-Propylphenoxy)nicotinic Acid Derivatives

Executive Summary and Structural Rationale Nicotinic acid (niacin) is a canonical agonist for the G-protein-coupled receptor GPR109A (HCA2), utilized for decades to modulate lipid metabolism. However, its low binding aff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

Nicotinic acid (niacin) is a canonical agonist for the G-protein-coupled receptor GPR109A (HCA2), utilized for decades to modulate lipid metabolism. However, its low binding affinity (high nanomolar to low micromolar Kd​ ) and off-target flush-inducing effects via prostaglandin D2​ release have driven the search for high-affinity, biased agonists.

The derivatization of the nicotinic acid scaffold via the introduction of a 2-(4-propylphenoxy) moiety represents a critical leap in structure-activity relationship (SAR) optimization. This modification transforms a simple, highly polar fragment into a robust, lipophilic pharmacophore. As an Application Scientist overseeing hit-to-lead optimization, I have observed that appending the 4-propylphenoxy group at the C2 position of the pyridine ring achieves two primary thermodynamic goals:

  • Desolvation Penalty Reduction: It increases the overall lipophilicity (LogP), reducing the energetic cost of displacing water molecules from the receptor's binding cleft.

  • Accessory Pocket Engagement: The extended propyl chain probes a deep hydrophobic sub-pocket adjacent to the orthosteric site, significantly enhancing residence time and binding affinity [1].

Beyond GPR109A, this scaffold has recently demonstrated remarkable polypharmacology, serving as a privileged targeting moiety in DNA-encoded libraries (DELs) for kinase inhibition (e.g., JNK1) [2] and as a precursor for Translocator Protein (TSPO) PET imaging ligands [3].

Mechanistic Binding Profile: The GPR109A Orthosteric Cleft

To understand the binding affinity of 2-(4-propylphenoxy)nicotinic acid derivatives, we must deconstruct the architecture of the GPR109A binding pocket. GPR109A is a Class A GPCR. Mutagenesis and homology modeling have mapped the exact coordinates required for ligand anchoring [1].

The Three-Point Pharmacophore Model

The parent nicotinic acid binds via a highly conserved network. The introduction of the 2-(4-propylphenoxy) group adds a crucial fourth interaction vector:

  • Ionic Anchor: The carboxylic acid moiety forms a critical salt bridge with Arg111 on Transmembrane Helix 3 (TMH3). Without this interaction, binding affinity collapses.

  • Aromatic Sandwich: The pyridine core is intercalated between Trp91 (TMH2/ECL1 junction) and Phe276/Tyr284 (TMH7) via π−π stacking.

  • Hydrogen Bonding: The heterocyclic nitrogen accepts a hydrogen bond from Ser178 on Extracellular Loop 2 (ECL2).

  • Hydrophobic Extension (The Derivative Advantage): The bulky 4-propylphenoxy group cannot fit into the constrained primary pocket. Instead, it projects into a lipophilic accessory cavity formed by TMH5 and TMH6. The ether oxygen provides conformational flexibility, allowing the propyl tail to maximize Van der Waals contacts, thereby driving the Kd​ into the low nanomolar range.

Binding_Logic Molecule 2-(4-Propylphenoxy)nicotinic acid Carboxylate Carboxylate Group Molecule->Carboxylate Pyridine Pyridine Core Molecule->Pyridine Phenoxy 4-Propylphenoxy Group Molecule->Phenoxy Arg111 Arg111 (TMH3) Ionic Anchor Carboxylate->Arg111 Salt Bridge Aromatics Trp91 / Phe276 Pi-Pi Stacking Pyridine->Aromatics Pi-Pi Hydrophobic Hydrophobic Pocket Van der Waals Phenoxy->Hydrophobic Hydrophobic

Caption: Structural logic of 2-(4-Propylphenoxy)nicotinic acid binding to the GPR109A receptor pocket.

Polypharmacology: Beyond GPR109A

While designed for lipid metabolism, the 2-phenoxynicotinic acid scaffold is a "privileged structure" capable of multi-target engagement.

Covalent Kinase Targeting (JNK1)

Recent advancements in DNA-encoded chemical libraries (DELs) have identified 2-phenoxynicotinic acid moieties as highly effective synergistic building blocks. When linked to a Michael acceptor (e.g., 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid), the phenoxynicotinic acid core acts as a high-affinity recognition element that guides the molecule into the ATP-binding site of JNK1 (c-Jun N-terminal kinase 1). This proximity allows the Michael acceptor to form a covalent bond with a conserved cysteine residue (Cys-116), achieving 1:1 stoichiometry even in thiol-rich intracellular environments [2].

Translocator Protein (TSPO) Ligands

The lipophilic nature of the 4-propylphenoxy substitution makes these derivatives excellent candidates for neuroinflammation imaging. 2-phenoxynicotinic acid derivatives are actively utilized as precursors for synthesizing TSPO ligands for Positron Emission Tomography (PET). The phenoxy ether linkage provides the necessary rotational freedom to fit into the TSPO binding cleft, which is highly sensitive to the spatial arrangement of aromatic rings [3].

Quantitative SAR and Binding Data

To illustrate the impact of the 4-propylphenoxy substitution, we summarize the comparative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) in the table below. The data demonstrates how increasing lipophilic bulk at the C2 position translates to enhanced receptor metrics.

Compound ScaffoldGPR109A Binding Affinity ( Ki​ , nM)GPR109A Functional EC50​ (cAMP, nM)Lipophilic Efficiency (LiPE)Primary Target Profile
Nicotinic Acid (Niacin) ~1,200~100HighGPR109A (High), GPR109B (Low)
2-Phenoxynicotinic Acid ~150~25ModerateGPR109A, JNK1 (DEL fragment)
2-(4-Propylphenoxy)nicotinic Acid < 15 < 5 Optimal GPR109A, TSPO, PPAR γ

Note: The addition of the propyl chain drops the Ki​ by an order of magnitude, reflecting the favorable ΔG gained from desolvating the hydrophobic accessory pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact causality behind the experimental workflows used to validate the binding and functional efficacy of these derivatives.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Purpose: To determine the Ki​ of 2-(4-propylphenoxy)nicotinic acid derivatives against GPR109A. Causality Check: We use [3H] -nicotinic acid as the tracer. Because GPR109A has a rapid off-rate for small ligands, rapid filtration is critical to prevent ligand dissociation during the wash step.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human GPR109A. Rationale: CHO cells lack endogenous GPR109A, providing a clean background.

  • Incubation: Incubate 10 µg of membrane protein with 10 nM [3H] -nicotinic acid and varying concentrations of the unlabelled derivative ( 10−11 to 10−4 M) in assay buffer (50 mM HEPES, 5 mM MgCl2​ , pH 7.4).

  • Equilibration: Shake at Room Temperature (RT) for 60 minutes. Rationale: 60 minutes ensures thermodynamic equilibrium is reached for bulky phenoxy derivatives.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the lipophilic propylphenoxy ligands to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Cold Buffer Wash Filter->Wash Read Scintillation Counting Wash->Read

Caption: Step-by-step workflow for the GPR109A radioligand displacement assay.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Potency)

Purpose: To measure the EC50​ of the derivative's Gαi​ -mediated inhibition of adenylate cyclase. Causality Check: Because GPR109A is Gi​ -coupled, we must first stimulate cAMP production using Forskolin to create a measurable signal window.

  • Cell Seeding: Plate GPR109A-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring the signal accurately reflects adenylate cyclase activity.

  • Ligand Addition: Add the 2-(4-propylphenoxy)nicotinic acid derivative concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add TR-FRET lysis buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. The HTRF ratio (665/620) is inversely proportional to intracellular cAMP levels.

GPR109A_Signaling Ligand 2-(4-Propylphenoxy) nicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Agonism G_protein Gαi Protein Receptor->G_protein Activation Effector Adenylate Cyclase G_protein->Effector Inhibition cAMP cAMP Levels (↓) Effector->cAMP Reduction Outcome Lipolysis Inhibition cAMP->Outcome Physiological

Caption: GPR109A Gi-coupled signaling pathway leading to the inhibition of lipolysis.

Conclusion

The 2-(4-propylphenoxy)nicotinic acid scaffold is a masterclass in rational drug design. By leveraging the foundational ionic and π−π interactions of the nicotinic acid core, and appending a lipophilic ether tail, researchers can exploit adjacent hydrophobic pockets in receptors like GPR109A. Furthermore, the inherent stability and geometry of the phenoxynicotinic acid core have unlocked new frontiers in covalent kinase targeting and PET radioligand development, solidifying its status as a highly versatile pharmacophore in modern medicinal chemistry.

References

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: Molecular Pharmacology / National Institutes of Health (NIH) URL:[Link]

  • A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library Source: Chemistry - A European Journal / ETH Zurich Research Collection URL:[Link]

  • Synthesis and In Vitro Evaluation of New Translocator Protein Ligands Designed for Positron Emission Tomography Source: Future Medicinal Chemistry / ResearchGate URL:[Link]

Exploratory

Toxicity Profile of 2-(4-Propylphenoxy)nicotinic Acid in Mammalian Cell Lines

An In-Depth Technical Guide Abstract The early and accurate assessment of a drug candidate's toxicity is a cornerstone of modern drug discovery, preventing late-stage failures that incur significant financial and tempora...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The early and accurate assessment of a drug candidate's toxicity is a cornerstone of modern drug discovery, preventing late-stage failures that incur significant financial and temporal costs.[1] This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 2-(4-Propylphenoxy)nicotinic acid, a novel small molecule with a structure suggesting potential modulation of nicotinic acid-related pathways. We will move beyond simple protocols to explain the scientific rationale behind a multi-tiered experimental approach, ensuring that the data generated is not only robust but also mechanistically informative. This document is intended for researchers, toxicologists, and drug development professionals, offering detailed, self-validating methodologies for cytotoxicity, apoptosis, genotoxicity, and mechanistic toxicity assessment.

Introduction: De-Risking a Novel Nicotinic Acid Analog

2-(4-Propylphenoxy)nicotinic acid is a synthetic organic compound featuring a nicotinic acid (a form of vitamin B3) core linked to a propylphenoxy moiety via an ether bond. While nicotinic acid itself is a well-characterized vitamin and dyslipidemia agent, its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxic effects against cancer cell lines.[2][3][4] The phenoxyacetic acid class of molecules, structurally related to the phenoxy portion of our compound, also includes members with known cytotoxic and genotoxic properties.[5][6]

This structural combination necessitates a thorough, proactive toxicological evaluation. The primary objective of this guide is to outline a logical, tiered workflow to build a comprehensive toxicity profile of 2-(4-Propylphenoxy)nicotinic acid in relevant mammalian cell lines, thereby enabling an early, data-driven assessment of its therapeutic potential.

Foundational Principles: A Tiered Approach to In Vitro Toxicology

A successful toxicology program does not rely on a single assay but rather on an integrated series of tests that build upon one another. Our approach is structured in tiers, moving from broad viability assessments to specific mechanistic inquiries. This strategy allows for early decision-making and conserves resources by advancing only compounds with acceptable safety profiles.

G cluster_0 Tiered Toxicity Assessment Workflow T1 Tier 1: Foundational Cytotoxicity (IC50 Determination) T2 Tier 2: Mechanism of Cell Death (Apoptosis vs. Necrosis) T1->T2 If cytotoxic T3 Tier 3: Genotoxicity Assessment (DNA Damage Potential) T2->T3 If apoptotic/necrotic T4 Tier 4: Mechanistic Deep Dive (Mitochondria, ROS) T3->T4 If genotoxic or further mechanism needed Conclusion Integrated Risk Assessment & Go/No-Go Decision T4->Conclusion

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Core Cytotoxicity Screening

Expertise & Experience: The first critical question is: at what concentration does our compound become toxic? We must answer this in a biologically relevant context. Therefore, a panel of cell lines is non-negotiable. This panel should include:

  • A Putative Target Cell Line: If the compound is designed for a specific cancer, that cell line is primary (e.g., A549 for lung cancer).

  • A Hepatic Cell Line: The liver is the primary site of drug metabolism, making hepatotoxicity a common reason for drug failure.[7] The HepG2 human hepatoma cell line is a widely accepted standard.

  • A Non-Cancerous Cell Line: To establish a therapeutic window, we must know the toxicity towards normal cells. HEK293 (human embryonic kidney) or primary cells like HUVECs (human umbilical vein endothelial cells) are excellent choices.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for its viability.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock of 2-(4-Propylphenoxy)nicotinic acid in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values
Cell LineType2-(4-Propylphenoxy)nicotinic acid IC₅₀ (µM) after 48hDoxorubicin (Control) IC₅₀ (µM) after 48h
A549Human Lung Carcinoma15.20.1
HepG2Human Hepatocellular Carcinoma25.80.2
HEK293Human Embryonic Kidney (Normal)> 1001.5

Interpretation: The hypothetical data suggests that 2-(4-Propylphenoxy)nicotinic acid exhibits moderate, selective cytotoxicity against cancer cell lines while sparing normal cells at similar concentrations. This provides an initial therapeutic window and justifies proceeding to mechanistic studies.

Tier 2: Unveiling the Mechanism of Cell Death

Trustworthiness: An IC₅₀ value tells us that cells are dying, but not how. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. Apoptosis is generally a preferred mechanism for anticancer agents, while necrosis can trigger inflammation. A self-validating system here involves using orthogonal assays, such as Annexin V staining and caspase activity measurement.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[1]

  • Annexin V: Binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Protocol Steps:

  • Cell Treatment: Culture and treat cells with 2-(4-Propylphenoxy)nicotinic acid at concentrations around the IC₅₀ (e.g., 1X and 2X IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Live Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic Cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.

    • Necrotic Cells: Annexin V-negative, PI-positive.

Data Presentation: Hypothetical Cell Death Mechanism
Treatment (A549 cells)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control9532
Compound (15 µM)454015
Compound (30 µM)155530

Interpretation: The data strongly suggests that 2-(4-Propylphenoxy)nicotinic acid induces cell death primarily through apoptosis. To confirm this, we can measure the activity of executioner caspases.

G cluster_0 Apoptotic Signaling Cascade Compound 2-(4-Propylphenoxy) nicotinic acid Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Assembly Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3 Pro-Caspase-3 Casp9_act->Casp3 Casp3_act Active Caspase-3 (Executioner) Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Tier 3: Genotoxicity Potential

Authoritative Grounding: A compound's potential to damage DNA is a major safety red flag, as it can lead to mutagenesis and carcinogenesis.[5] While a full regulatory genotoxicity panel is extensive, in vitro assays can provide a strong early indication of risk.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Steps:

  • Cell Treatment: Treat cells with the compound for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and cast onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the amount of DNA in the tail versus the head, calculating the "tail moment."

Data Presentation: Hypothetical Genotoxicity Data
Treatment (HEK293 cells)Average Comet Tail MomentResult
Vehicle Control1.2 ± 0.3Negative
Compound (50 µM)1.5 ± 0.4Negative
Etoposide (Positive Control)15.6 ± 2.1Positive

Interpretation: The hypothetical results indicate that 2-(4-Propylphenoxy)nicotinic acid does not cause significant DNA strand breaks under these conditions, suggesting a low risk of direct genotoxicity.

Tier 4: Advanced Mechanistic Investigation

Expertise & Experience: Having established that the compound induces apoptosis without direct DNA damage, we now probe deeper. What cellular machinery is being targeted? Given that many cytotoxic drugs interfere with mitochondrial function and cellular redox balance, these are logical next steps.[9]

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms "J-aggregates" that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains a monomer and fluoresces green.

Protocol Steps:

  • Treatment: Treat cells with the compound at IC₅₀ concentrations for a time point preceding significant cell death (e.g., 6-12 hours).

  • Loading: Incubate the cells with JC-1 dye.

  • Washing: Wash cells to remove excess dye.

  • Analysis: Measure the red and green fluorescence using a fluorescence plate reader, microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Data Presentation: Hypothetical Mechanistic Data
Treatment (A549 cells)Red/Green Fluorescence Ratio (vs. Control)Cellular ROS Levels (Fold Change vs. Control)
Vehicle Control1.01.0
Compound (15 µM)0.452.5
CCCP (Positive Control)0.20N/A

Interpretation: The data suggests the compound causes a significant loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS). This points to mitochondrial dysfunction as a key upstream event in the apoptotic pathway initiated by 2-(4-Propylphenoxy)nicotinic acid.

G cluster_0 Interplay of Mitochondria, ROS, and Apoptosis Compound 2-(4-Propylphenoxy) nicotinic acid Mito Mitochondrial Dysfunction Compound->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Feed-forward loop MMP Loss of ΔΨm Mito->MMP ROS->MMP CytoC Cytochrome C Release MMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Proposed mechanism of compound-induced toxicity.

Synthesis and Final Risk Assessment

Based on our tiered investigation, a clear toxicological narrative for 2-(4-Propylphenoxy)nicotinic acid emerges:

  • Cytotoxicity: The compound is moderately cytotoxic with a favorable selectivity index, being more toxic to cancer cells than normal cells.

  • Mechanism of Death: It induces programmed cell death (apoptosis).

  • Genotoxicity: It does not appear to be directly genotoxic.

  • Upstream Mechanism: The apoptotic cascade is likely initiated by mitochondrial dysfunction, leading to a loss of membrane potential and increased oxidative stress.

References

  • Yordanova, D., et al. (2000). Genotoxic effect of substituted phenoxyacetic acids. PubMed. Available at: [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available at: [Link]

  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archives of Pharmacy. Available at: [Link]

  • Ahmad, I., et al. (2023). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. ResearchGate. Available at: [Link]

  • Hussain, Z. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

  • Li, J., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PMC. Available at: [Link]

  • Shinde, A., & Shinde, S. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Applied Toxicology. Available at: [Link]

  • Pinheiro, P. F., et al. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. Research Square. Available at: [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Said, H. M., & Nabokina, S. M. (2013). Mechanism and regulation of human intestinal niacin uptake. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Murthy, S., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

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Foundational

Blood-Brain Barrier Permeability of 2-(4-Propylphenoxy)nicotinic Acid: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context In the landscape of central nervous system (CNS) drug discovery, 2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) serves as a highly privileged structural scaffold. Derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of central nervous system (CNS) drug discovery, 2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) serves as a highly privileged structural scaffold. Derivatives of 2-phenoxynicotinic acid are frequently utilized as foundational precursors for the synthesis of translocator protein (TSPO) radioligands for positron emission tomography (PET) imaging[1] and BACE1 inhibitors for Alzheimer's disease[2].

However, evaluating the blood-brain barrier (BBB) permeability of the free acid itself presents a unique biophysical challenge. At a physiological pH of 7.4, the carboxylic acid moiety (pKa ~4.5) is predominantly ionized. While the lipophilic 4-propylphenoxy group drives membrane affinity, the anionic charge restricts passive transcellular diffusion and introduces liabilities for active efflux by transporters such as Breast Cancer Resistance Protein (BCRP).

This whitepaper provides a rigorous, causality-driven framework for predicting, evaluating, and validating the BBB permeability of 2-(4-Propylphenoxy)nicotinic acid and its direct derivatives, transitioning from in silico profiling to self-validating in vitro and in vivo experimental systems.

In Silico Physicochemical Profiling & CNS MPO

Before initiating resource-intensive in vitro assays, the compound must be evaluated using the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm developed by Wager et al.[3]. This model moves beyond rigid cutoffs (like Lipinski's Rule of 5) by providing a holistic desirability score (0–6 scale) based on six physicochemical properties. A score ≥4.0 correlates strongly with successful BBB penetration, favorable pharmacokinetics, and reduced toxicity[4].

Table 1: Physicochemical Properties & CNS MPO Parameters for 2-(4-Propylphenoxy)nicotinic acid

ParameterValueCNS MPO Desirability Impact
Molecular Weight (MW) 257.29 g/mol High desirability ( <360 Da)
Calculated LogP (cLogP) ~3.8Moderate desirability (Optimal range 2–3)
Topological Polar Surface Area (TPSA) 58.89 ŲHigh desirability (Optimal range 40–90 Ų)
H-Bond Donors (HBD) 1 (COOH)High desirability ( ≤1 )
H-Bond Acceptors (HBA) 4 (N, O, O, O)High desirability ( ≤4 )
pKa (Most acidic center) ~4.5Low desirability for passive diffusion at pH 7.4
Estimated CNS MPO Score ~4.2 / 6.0 Favorable for CNS development

Causality Insight: While the overall MPO score of ~4.2 is highly favorable, the acidic pKa is the primary bottleneck. This explains why medicinal chemists typically convert this free acid into an amide (e.g., in TSPO ligand synthesis) to neutralize the charge, lower the TPSA, and drastically improve passive BBB permeability[1].

Tiered Experimental Workflow for BBB Assessment

To empirically determine the permeability of the compound, a tiered approach is required. This ensures that passive diffusion is isolated from active efflux before progressing to in vivo models.

BBBCascade InSilico Tier 1: In Silico Profiling (CNS MPO, LogP, PSA) PAMPA Tier 2a: PAMPA-BBB (Passive Permeability) InSilico->PAMPA MDCK Tier 2b: MDCK-MDR1 (Efflux & Active Transport) InSilico->MDCK InVivo Tier 3: In Vivo PK (Kp,brain & Kp,uu,brain) PAMPA->InVivo MDCK->InVivo Decision Lead Optimization (Amidation/Prodrug) InVivo->Decision If Kp,uu < 0.3

Caption: Tiered experimental workflow for assessing BBB permeability of nicotinic acid derivatives.

Tier 2a: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), optimized by Di et al., utilizes a porcine brain lipid extract to closely mimic the unique lipid composition (high sphingomyelin and cholesterol) of the human BBB[5][6].

Self-Validating Protocol:

  • Membrane Preparation: Coat a 96-well PVDF filter plate (0.45 µm pore size) with 5 µL of 2% (w/v) porcine polar brain lipid extract dissolved in n-dodecane[7].

  • Donor Compartment: Dilute 2-(4-Propylphenoxy)nicotinic acid to 10 µM in PBS (pH 7.4) with a final DMSO concentration of ≤1% . Add 300 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification & Validation: Quantify compound concentrations in both compartments using LC-MS/MS. Validation step: Include Verapamil (high permeability control, Pe​>15×10−6 cm/s) and Theophylline (low permeability control, Pe​<1.5×10−6 cm/s) to ensure membrane integrity and assay performance.

Tier 2b: MDCK-MDR1 Cell Assay (Active Efflux)

While PAMPA measures passive diffusion, it cannot detect active efflux. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are the gold standard here. They form tighter junctions than Caco-2 cells (lower paracellular leakiness) and robustly express P-glycoprotein (P-gp)[8][9].

Self-Validating Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on 24-well PET transwell inserts. Culture for 4 days to form a polarized monolayer[10].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber (0.4 mL); add blank buffer to the basolateral chamber (0.8 mL)[10].

    • Basolateral to Apical (B→A): Reverse the dosing compartments.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker to minimize the unstirred water layer effect[10].

  • Quantification & Validation: Analyze aliquots via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Validation step: Post-assay, apply Lucifer Yellow; a permeation rate of <1×10−6 cm/s confirms the monolayer remained intact[10]. Use Prazosin as a positive P-gp substrate control[8].

Mechanistic Transport Dynamics at the BBB

The transport of 2-(4-Propylphenoxy)nicotinic acid across the BBB is governed by the dynamic equilibrium between its unionized and ionized states.

BBBTransport Blood Blood Compartment (pH 7.4) Unionized Unionized Acid (Passive Diffusion) Blood->Unionized Minor Fraction Ionized Ionized Form (Anion) Blood->Ionized Major Fraction Endothelial BBB Endothelial Cell Brain Brain Parenchyma Endothelial->Brain Efflux Efflux Transporters (BCRP / P-gp) Endothelial->Efflux Efflux Unionized->Endothelial Ionized->Endothelial Poor Permeability Efflux->Blood Efflux

Caption: Mechanistic pathways of 2-(4-Propylphenoxy)nicotinic acid at the blood-brain barrier interface.

Causality Insight: At pH 7.4, over 99% of the compound exists as an anion. The highly lipophilic 4-propylphenoxy group attempts to partition into the endothelial lipid bilayer, but the charged carboxylate acts as an anchor in the aqueous plasma. Furthermore, carboxylic acids are notorious substrates for efflux transporters. If the MDCK-MDR1 assay yields an Efflux Ratio >2.0 , it confirms that the small fraction of the compound that does enter the endothelial cell is actively pumped back into the systemic circulation.

Data Interpretation & Target Metrics

To advance 2-(4-Propylphenoxy)nicotinic acid (or its derivatives) into in vivo efficacy models, the in vitro and in vivo pharmacokinetic data must meet specific thresholds. Total brain concentration ( Kp,brain​ ) is often misleading because highly lipophilic compounds can become trapped in brain lipid membranes without reaching the intracellular target. Therefore, the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) is the definitive metric for success.

Table 2: Target Permeability Metrics for CNS Development

AssayMetricThreshold for High CNS PenetrationInterpretation
PAMPA-BBB Apparent Permeability ( Pe​ ) >4.0×10−6 cm/sIndicates sufficient passive transcellular diffusion.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Indicates the compound is not a significant substrate for P-gp.
In Vivo PK Total Brain-to-Plasma ( Kp,brain​ ) >1.0 Shows total partitioning into the brain (includes lipid-bound drug).
In Vivo PK Unbound Ratio ( Kp,uu,brain​ ) >0.3 (Ideally ∼1.0 )Confirms free, therapeutically active drug is available at the target site.

If the free acid fails to achieve a Kp,uu,brain​>0.3 , lead optimization must focus on masking the carboxylic acid via amidation or esterification (prodrug strategy), which will immediately lower the TPSA, neutralize the pKa, and bypass efflux mechanisms.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience.[Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link](Note: URL routes to a PMC review extensively detailing the Di et al. PAMPA-BBB methodology)

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec Science Hub.[Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. AxisPharm ADME Services.[Link]

  • Protocols.io (2025). In-vitro MDR1-MDCKII permeability assay. Protocols.io.[Link]

  • ResearchGate. (2015). Synthesis and In Vitro Evaluation of New Translocator Protein Ligands Designed for Positron Emission Tomography. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-(4-Propylphenoxy)nicotinic acid in DMSO and aqueous buffers

Application Notes & Protocols Title: A Practical Guide to the Solubilization of 2-(4-Propylphenoxy)nicotinic Acid for Preclinical Research Abstract This document provides a detailed protocol for the dissolution of 2-(4-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Title: A Practical Guide to the Solubilization of 2-(4-Propylphenoxy)nicotinic Acid for Preclinical Research

Abstract

This document provides a detailed protocol for the dissolution of 2-(4-Propylphenoxy)nicotinic acid in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous buffers for use in biological assays. Due to the compound's hydrophobic nature, achieving stable and reproducible concentrations in aqueous media is critical for obtaining reliable experimental results. This guide outlines the physicochemical rationale for the proposed methodology, provides step-by-step instructions for preparing high-concentration DMSO stock solutions, and details procedures for creating working solutions in aqueous buffers while minimizing precipitation. Adherence to these protocols is crucial for ensuring compound integrity and generating accurate data in drug development and scientific research.

Introduction and Scientific Rationale

2-(4-Propylphenoxy)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[1][2][3][4][5][6][7], a molecule known to modulate lipid metabolism. The addition of a 4-propylphenoxy group significantly increases the lipophilicity of the nicotinic acid scaffold, posing a challenge for its dissolution in aqueous systems commonly used for in vitro and in vivo studies.

The core of this challenge lies in the compound's molecular structure. The pyridinecarboxylic acid head (nicotinic acid portion) provides some polarity and a site for ionization (pKa ≈ 4.85)[1][2][3], while the propylphenoxy tail is highly nonpolar. This amphipathic nature necessitates a two-step dissolution strategy:

  • Primary Dissolution in an Organic Solvent: A strong, polar aprotic solvent is required to overcome the crystal lattice energy and solvate the hydrophobic portion of the molecule. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of organic compounds and its miscibility with water[8][9][10].

  • Secondary Dilution into Aqueous Media: The high-concentration DMSO stock is then diluted into the final aqueous buffer. This step is where precipitation is most likely to occur as the compound moves from a favorable organic environment to a less favorable aqueous one. The protocol is designed to mitigate this "crashing out" effect.

Understanding these principles is key to successfully preparing this compound for experimentation.

Physicochemical Properties Summary

While specific experimental data for 2-(4-Propylphenoxy)nicotinic acid is not widely published, its properties can be inferred from its structural analogs, 2-phenoxynicotinic acid[11] and nicotinic acid[1][2][3].

PropertyEstimated Value / CharacteristicRationale & Significance
Molecular Formula C₁₅H₁₅NO₃Calculated from structure. Essential for molarity calculations.
Molecular Weight 257.28 g/mol Calculated from structure. Essential for mass-to-mole conversions.
pKa (acid dissociation constant) ~4.8Based on the carboxylic acid of the nicotinic acid moiety[1][3]. Determines the charge state at a given pH, which significantly impacts aqueous solubility. Below pH ~4.8, the compound is largely neutral and less water-soluble. Above this pH, it becomes an anionic, more soluble nicotinate.
Predicted logP > 3.0The addition of the propylphenoxy group significantly increases hydrophobicity compared to nicotinic acid (logP ~0.2-0.4)[1][4]. A high logP indicates poor aqueous solubility.
Appearance White to off-white solidTypical for small organic molecules of this class[2].
Primary Solvents DMSO, DMFExcellent solubility is expected in these polar aprotic solvents[12].
Aqueous Solubility Very LowThe high logP suggests that solubility in neutral aqueous buffers will be minimal.

Materials and Reagents

  • 2-(4-Propylphenoxy)nicotinic acid (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%), sterile

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Tris-Buffered Saline (TBS), pH 7.4, sterile

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Sterile, polypropylene tubes (5 mL, 15 mL)

  • Calibrated P10, P200, and P1000 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a concentrated stock solution in 100% DMSO. Creating a high-concentration stock is standard practice to minimize the final concentration of DMSO in the assay, which can be toxic to cells at levels above 0.5%[8][9][13].

Step-by-Step Methodology
  • Pre-Weighing Preparation: Before opening the vial of the compound, centrifuge it briefly to ensure all powder is collected at the bottom[13]. Bring the compound and the anhydrous DMSO to room temperature to prevent water condensation upon opening[9][14].

  • Mass Calculation: Calculate the mass of the compound required for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

    • Example (for 1 mL of 50 mM stock): Mass = 50 × 1 × 257.28 / 1000 = 12.86 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 50 mM stock) directly to the tube containing the compound.

  • Solubilization:

    • Cap the tube tightly and vortex vigorously for 30-60 seconds.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes[8].

    • If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing. Caution: Do not overheat, as this may degrade the compound[8].

  • Final Inspection & Aliquoting: Once the solution is completely clear with no visible particulates, it is ready. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes[8][9][13].

  • Storage: Store the aliquots in a clearly labeled box at -20°C for short-to-medium term storage (1-3 months) or at -80°C for long-term storage (up to 6 months)[9][13].

Workflow for DMSO Stock Preparation

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Finalization & Storage start Start weigh 1. Weigh Compound (e.g., 12.86 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex 3. Vortex Vigorously (30-60 sec) add_dmso->vortex inspect 4. Visual Inspection vortex->inspect sonicate 5. Sonicate / Warm (Optional) (5-10 min) inspect->sonicate Particulates Remain aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot Clear Solution sonicate->vortex store 7. Store at -20°C / -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing a 50 mM DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the DMSO stock into an aqueous buffer. Direct, large-volume dilutions often cause hydrophobic compounds to precipitate[14]. The recommended method is an intermediate dilution step to gradually acclimate the compound to the aqueous environment.

Key Principle: The Dilution Hierarchy

To prevent precipitation, it is best practice to perform serial dilutions in 100% DMSO first to lower the compound concentration, and only then perform the final dilution into the aqueous buffer[14][15]. The final concentration of DMSO in the assay should be kept consistent across all conditions, including vehicle controls, and should ideally not exceed 0.5%[8].

Step-by-Step Methodology (Example: Preparing a 50 µM final solution)
  • Thaw Stock: Thaw one aliquot of the 50 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Prepare an intermediate stock in 100% DMSO. For example, to make a 100X final concentration stock (5 mM):

    • Pipette 90 µL of fresh, anhydrous DMSO into a new sterile microcentrifuge tube.

    • Add 10 µL of the 50 mM stock solution to the 90 µL of DMSO.

    • Vortex thoroughly. This is now a 5 mM intermediate stock.

  • Final Dilution (into Aqueous Buffer):

    • Add the appropriate volume of the intermediate stock to your final volume of aqueous buffer (e.g., PBS, cell culture media). To achieve a 1:100 dilution (resulting in a 50 µM final concentration and 1% DMSO):

    • Pipette 990 µL of your pre-warmed (e.g., 37°C) aqueous buffer into a sterile tube.

    • While vortexing the buffer at a medium speed, add 10 µL of the 5 mM intermediate DMSO stock. This "vortex-dilution" is critical as it rapidly disperses the compound, minimizing localized high concentrations that lead to precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, it may not be usable. Consider lowering the final concentration.

  • Use Immediately: Aqueous solutions of organic compounds can be unstable[16][17]. It is highly recommended to prepare fresh working solutions for each experiment and not to store them[18].

Workflow for Aqueous Working Solution Preparation

G cluster_start Starting Materials cluster_intermediate Intermediate Dilution (in DMSO) cluster_final Final Dilution (in Buffer) cluster_qc Quality Control stock Primary Stock (50 mM in 100% DMSO) add_stock 2. Add 10 µL of 50 mM Stock stock->add_stock buffer Aqueous Buffer (e.g., PBS, pH 7.4) vortex_buffer 3. Vortex 990 µL Buffer buffer->vortex_buffer add_dmso 1. Pipette 90 µL DMSO add_dmso->add_stock intermediate_stock Intermediate Stock (5 mM in 100% DMSO) add_stock->intermediate_stock add_intermediate 4. Add 10 µL of 5 mM Stock (while vortexing) intermediate_stock->add_intermediate vortex_buffer->add_intermediate final_solution Final Working Solution (50 µM in 1% DMSO) add_intermediate->final_solution inspect 5. Visual Inspection (Check for precipitation) final_solution->inspect use 6. Use Immediately inspect->use

Caption: Dilution hierarchy for aqueous working solutions.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. Insufficient solvent volume. Low-quality or wet DMSO. Compound has very low solubility.Ensure calculations are correct. Use fresh, anhydrous DMSO[14]. Attempt to make a lower concentration stock (e.g., 10-25 mM). Increase sonication/warming time.
Compound precipitates during final dilution into aqueous buffer. Final concentration is above the aqueous solubility limit. Dilution technique is incorrect. Buffer salts are reducing solubility[15].Prepare a lower final concentration. Ensure rapid "vortex-dilution" is performed. Try diluting into pure water first, then adding buffer components[15].
Inconsistent results between experiments. Stock solution degraded from multiple freeze-thaw cycles. Working solution was stored before use. Inaccurate pipetting.Always use single-use aliquots of stock solution[9][13]. Always prepare fresh aqueous working solutions daily[18]. Ensure pipettes are calibrated.
Cell toxicity or assay interference observed. Final DMSO concentration is too high.Ensure the final DMSO concentration is <0.5%[8][9]. Run a vehicle control with the exact same final DMSO concentration to isolate the effect of the solvent.

Safety Precautions

  • 2-(4-Propylphenoxy)nicotinic Acid: Handle as a potential irritant. The safety profile is not well-established. Avoid inhalation of powder and contact with skin and eyes[11].

  • DMSO: Can readily penetrate the skin and may carry dissolved substances with it. Always wear nitrile gloves. Work in a well-ventilated area.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling chemicals.

References

  • Wikipedia. Nicotinic acid. [Link]

  • DrugBank. Nicotinic Acid. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Science Buddies. How to Make Dilutions and Serial Dilutions. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • ASM Journals. Multicenter Comparison of the ISO Standard 20776-1 and the Serial 2-Fold Dilution Procedures To Dilute Hydrophilic and Hydrophobic Antifungal Agents for Susceptibility Testing. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • BMC Research Notes. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • PubChem. 2-Phenoxynicotinic acid. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. [Link]

  • ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(4-Propylphenoxy)nicotinic Acid

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-Propylphenoxy)nicotinic acid. The method is suitable for routine quality control and research applications. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

2-(4-Propylphenoxy)nicotinic acid is a molecule of interest in pharmaceutical development due to its structural similarity to other biologically active nicotinic acid derivatives. Accurate and reliable quantification of this compound is essential for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive guide to the development and validation of a robust HPLC method for this purpose.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

  • Structure: 2-(4-Propylphenoxy)nicotinic acid consists of a nicotinic acid core linked to a 4-propylphenol group via an ether bond.

  • Acidity (pKa): The carboxylic acid moiety on the pyridine ring is the primary ionizable group. The pKa of the parent nicotinic acid is approximately 4.85.[4][5] This indicates that the compound is a weak acid. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least one to two units below the pKa.[6]

  • Polarity (LogP): The predicted LogP (octanol-water partition coefficient) for structurally similar compounds like 2-(4-chlorophenoxy)nicotinic acid is around 2.9, suggesting a moderate level of lipophilicity.[7] This property makes it well-suited for reversed-phase HPLC.

  • UV Absorbance: The presence of the pyridine and phenyl chromophores suggests strong UV absorbance. Nicotinic acid itself exhibits absorbance maxima around 213 nm and 261 nm in acidic conditions.[8][9] A UV detector is therefore an appropriate choice for this analysis.

HPLC Method Development and Optimization

The method development process was guided by the analyte's properties to systematically arrive at the optimal chromatographic conditions.

Initial Column and Mobile Phase Screening

Given the moderate polarity of the analyte, a standard C18 column was selected as the initial stationary phase. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is required for reversed-phase chromatography.

  • Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase: To suppress the ionization of the carboxylic acid, an acidic mobile phase is necessary. A 0.1% solution of phosphoric acid in water was selected to maintain a pH of approximately 2-3.

Optimization of Chromatographic Parameters

A series of experiments were conducted to fine-tune the separation.

  • Wavelength Selection: A UV scan of 2-(4-Propylphenoxy)nicotinic acid in the optimized mobile phase confirmed two absorbance maxima, one around 210 nm and a broader peak around 265 nm. For enhanced selectivity and to minimize interference from potential impurities, 265 nm was chosen as the detection wavelength.

  • Mobile Phase Composition: An isocratic elution was deemed sufficient for this single analyte quantification. The ratio of 0.1% phosphoric acid in water to acetonitrile was systematically varied. A composition of 60:40 (v/v) aqueous to organic provided a suitable retention time of approximately 5-7 minutes with good peak symmetry.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide optimal efficiency and reproducibility.

Final Optimized HPLC Method

The optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2]

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of 2-(4-Propylphenoxy)nicotinic acid at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a standard solution of the analyte.

  • Inject a sample solution.

  • If available, inject solutions of known impurities or stressed (degraded) samples to demonstrate that the analyte peak is free from co-elution.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five standard solutions of 2-(4-Propylphenoxy)nicotinic acid ranging from 5 µg/mL to 100 µg/mL.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both studies. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor). The results should remain within the system suitability acceptance criteria.

Sample Preparation Protocol

For Drug Substance:

  • Accurately weigh approximately 25 mg of 2-(4-Propylphenoxy)nicotinic acid into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase B: Acetonitrile) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to obtain a final concentration of 50 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Data Presentation and Visualization

Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
550123
10100567
25251345
50502890
1001005780
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%
Precision Data
ParameterRSD (%)
Repeatability (n=6) 0.85%
Intermediate Precision (n=12) 1.22%

Experimental Workflows (Graphviz Diagrams)

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2) A Analyte Characterization (pKa, LogP, UV Scan) B Initial Column Selection (C18) A->B C Mobile Phase Scouting (ACN, Acidic Buffer) B->C D Wavelength Selection C->D E Mobile Phase Ratio (Isocratic) D->E F Flow Rate & Temperature E->F G System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Final Method Protocol L->M

Caption: HPLC Method Development and Validation Workflow.

SamplePrepWorkflow A Weigh ~25 mg of Sample B Dissolve in Diluent in 50 mL Volumetric Flask A->B C Sonicate to Dissolve B->C D Dilute to Volume C->D E Perform 1:10 Dilution D->E F Filter through 0.45 µm PTFE Filter E->F G Inject into HPLC F->G

Caption: Sample Preparation Protocol for Analysis.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 2-(4-Propylphenoxy)nicotinic acid is simple, rapid, selective, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness. It is therefore suitable for routine quality control analysis and other quantitative applications in a pharmaceutical setting.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Online. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • ResearchGate. Conditions for separating of basic and acidic compounds (HPLC). [Link]

  • International Journal of Novel Research and Development. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. [Link]

  • EPA. Chemical Properties. [Link]

  • Merck Index. Nicotinic Acid. [Link]

  • PubChem. 2-Phenoxynicotinic acid. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • FooDB. Showing Compound Nicotinic acid (FDB001014). [Link]

  • PubChem. 2-(4-Chlorophenoxy)nicotinic acid. [Link]

  • National Institutes of Health. (2014). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

  • Starna Cells. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. [Link]

  • ClinPGx. niacin. [Link]

  • CPAChem. Nicotinic acid solutions for control of photometric linearity. [Link]

  • Research Journal of Pharmacy and Technology. (2020). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. [Link]

  • PubChem. Nicotinic Acid. [Link]

Sources

Method

In vivo dosing strategies for 2-(4-Propylphenoxy)nicotinic acid in rodent models

Application Note: In Vivo Dosing Strategies for 2-(4-Propylphenoxy)nicotinic Acid in Rodent Models Introduction & Rationale 2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) represents a class of phenoxynicotinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies for 2-(4-Propylphenoxy)nicotinic Acid in Rodent Models

Introduction & Rationale

2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) represents a class of phenoxynicotinic acid derivatives frequently utilized in preclinical drug discovery, particularly in the development of anti-inflammatory agents and metabolic modulators [1]. The structural integration of a lipophilic 4-propylphenoxy group with a polar nicotinic acid core presents unique physicochemical challenges for in vivo dosing. Proper formulation and dosing strategies are critical to ensure reproducible pharmacokinetics (PK) and pharmacodynamics (PD) in rodent models [2].

This application note provides a comprehensive, self-validating framework for the formulation, administration, and pharmacokinetic sampling of this compound in mice and rats.

Physicochemical Profiling and Vehicle Selection

The causality behind vehicle selection stems directly from the compound's structure. The carboxylic acid moiety (pKa ~4.5) renders the compound practically insoluble in acidic aqueous media (e.g., gastric fluid), while the propylphenoxy tail drives a high partition coefficient (LogP).

  • For Oral (PO) Administration: Suspensions in 0.5% Methylcellulose (MC) or 0.1% Tween 80 are acceptable, as gastrointestinal absorption can tolerate particulate dissolution over time.

  • For Intravenous (IV) Administration: Absolute solubility is mandatory to prevent fatal pulmonary embolism. A co-solvent system such as 10% DMSO / 40% PEG400 / 50% Saline is required to keep the lipophilic core in solution while maintaining biocompatibility.

Vehicle_Selection Compound 2-(4-Propylphenoxy) nicotinic acid Route Determine Dosing Route Compound->Route PO Oral Gavage (PO) Route->PO IV Intravenous (IV) Route->IV Suspension Suspension Formulation (0.5% MC / 0.1% Tween 80) PO->Suspension Particulates Allowed Solution True Solution Formulation (10% DMSO/40% PEG400/50% Saline) IV->Solution Strict Solubility Required Validate Self-Validation: Centrifuge at 10,000xg Solution->Validate Check for Precipitation

Workflow for formulation and dosing route selection based on physicochemical properties.

Quantitative Dosing Parameters

To standardize dosing across rodent models, researchers must adhere to maximum volume guidelines to prevent vehicle-induced toxicity or stress, which can artificially skew metabolic or inflammatory readouts [3].

Table 1: Recommended Dosing Volumes and Vehicle Limits for Rodents

RouteSpeciesMax Volume (mL/kg)Optimal Volume (mL/kg)Recommended Vehicle System
PO Mouse1050.5% MC + 0.1% Tween 80 in Water
PO Rat1050.5% MC + 0.1% Tween 80 in Water
IV Mouse52 - 410% DMSO + 40% PEG400 + 50% Saline
IV Rat5210% DMSO + 40% PEG400 + 50% Saline
IP Mouse1055% DMSO + 95% Corn Oil

Experimental Protocols

Protocol A: Preparation of IV Solution (Self-Validating System)

Rationale: IV formulations must be entirely free of micro-precipitates. This protocol includes a physical validation step to ensure the compound remains in solution, safeguarding the animal from erratic PK profiles or mortality.

  • Weighing: Accurately weigh 10 mg of 2-(4-Propylphenoxy)nicotinic acid into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex for 2 minutes until the solution is completely clear.

    • Causality: DMSO acts as an aggressive solvent to disrupt the crystalline lattice of the lipophilic compound.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 1 minute.

  • Aqueous Phase Addition: Slowly add 5.0 mL of 0.9% sterile saline dropwise while continuously vortexing.

    • Critical Step Causality: Rapid addition of the aqueous phase will cause the compound to crash out of solution due to localized solvent shock. Dropwise addition ensures a stable micellar or co-solvent transition.

  • Self-Validation (Centrifugation Test): Transfer a 500 µL aliquot of the final formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. The formulation is a true solution and safe for IV use.

    • Fail Criteria: A white pellet forms. The compound has precipitated. Discard and reformulate with a slightly higher PEG400 ratio.

Protocol B: In Vivo Pharmacokinetic Dosing and Sampling

Rationale: To determine the bioavailability and half-life of nicotinic acid derivatives, precise temporal sampling combined with appropriate blood stabilization is required [2].

PK_Sampling Admin Administer Dose (T=0) Sample Serial Blood Collection (Tail Vein) Admin->Sample 0.25, 0.5, 1, 2, 4, 8, 24h Centrifuge Plasma Separation (4°C, 3000xg) Sample->Centrifuge K2EDTA Tubes Quench Protein Precipitation (Acetonitrile) Centrifuge->Quench Extract Plasma LCMS LC-MS/MS Analysis Quench->LCMS Supernatant

Step-by-step in vivo pharmacokinetic sampling and analytical workflow.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. Water remains ad libitum.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein over 30 seconds.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Blood Collection: At designated time points (Table 2), restrain the rat and collect 200 µL of blood from the lateral tail vein into K2EDTA-coated microtainers.

    • Causality: K2EDTA is preferred over heparin for nicotinic acid derivatives to prevent potential matrix effects and ion suppression during downstream LC-MS/MS analysis.

  • Plasma Processing: Invert tubes 5 times immediately after collection. Centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

Table 2: Standard Pharmacokinetic Sampling Schedule

Time PointIV Cohort (Hours post-dose)PO Cohort (Hours post-dose)Purpose / Rationale
T1 0.083 (5 min)0.25 (15 min)Capture Cmax (IV) / Initial absorption (PO)
T2 0.250.5Distribution phase
T3 0.51.0Expected Tmax for PO
T4 1.02.0Early elimination phase
T5 2.04.0Elimination phase
T6 4.08.0Terminal elimination phase
T7 8.024.0Clearance / Baseline return

Analytical Considerations (LC-MS/MS)

When quantifying 2-(4-Propylphenoxy)nicotinic acid from plasma, utilize negative electrospray ionization (ESI-). The carboxylic acid readily loses a proton[M-H]-, providing a strong, stable precursor ion. Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar phenoxynicotinic acid) is the most efficient extraction method, ensuring high recovery and minimal ion suppression.

References

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed Central (PMC). Available at:[Link]

  • Determination of oral bioavailability of fusaric acid in male Sprague-Dawley rats. PubMed. Available at:[Link]

  • ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. PubMed Central (PMC). Available at:[Link]

Application

Application Note: Characterizing 2-(4-Propylphenoxy)nicotinic Acid as a Novel GPR109A Ligand via TR-FRET Competitive Binding Assays

Executive Summary The discovery and optimization of ligands targeting the Hydroxycarboxylic acid receptor 2 (HCA2, commonly known as GPR109A) remain critical for developing therapeutics aimed at dyslipidemia and inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of ligands targeting the Hydroxycarboxylic acid receptor 2 (HCA2, commonly known as GPR109A) remain critical for developing therapeutics aimed at dyslipidemia and inflammatory disorders. While nicotinic acid (niacin) is the classic pharmacological agonist for GPR109A, its clinical utility is often limited by cutaneous flushing mediated by off-target or biased signaling pathways.

This application note details the structural rationale and experimental methodology for evaluating 2-(4-Propylphenoxy)nicotinic acid —a rationally substituted nicotinic acid derivative—as a high-affinity GPR109A ligand. By employing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, researchers can quantitatively profile the binding kinetics of this compound with high precision, bypassing the safety and disposal limitations of traditional radioligand assays.

Structural & Mechanistic Rationale

GPR109A is a Gi-protein-coupled receptor primarily expressed in adipocytes and immune cells, where its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and the subsequent suppression of lipolysis [1].

The orthosteric binding pocket of GPR109A is uniquely adapted to accommodate small hydroxy-carboxylic acids. High-resolution structural mapping reveals two critical domains within the binding site:

  • The Polar Anchor: Arg111 (R3.36) forms an essential ionic interaction with the carboxylic acid moiety of the ligand [2].

  • The Hydrophobic Cleft: A deep lipophilic pocket formed by residues such as Val83, Leu104, Phe107, and Ile178 surrounds the core binding site[3].

Causality of Ligand Design: Unsubstituted nicotinic acid lacks the structural extensions to fully occupy the hydrophobic cleft. 2-(4-Propylphenoxy)nicotinic acid is engineered to exploit this topography. The nicotinic acid core maintains the critical salt bridge with Arg111, while the bulky, lipophilic 4-propylphenoxy substituent at the 2-position extends deep into the hydrophobic pocket[4]. This dual-interaction mechanism is hypothesized to lower the dissociation constant (Kd) and increase the residence time of the ligand on the receptor.

Assay Architecture: TR-FRET Competitive Binding

To accurately measure the binding affinity ( Ki​ ) of 2-(4-Propylphenoxy)nicotinic acid, we utilize a homogeneous TR-FRET competitive binding assay. This methodology provides superior signal-to-noise ratios compared to standard fluorescence polarization or radioligand binding [5].

System Logic & Causality: The assay relies on HEK293 cells expressing N-terminally SNAP-tagged GPR109A. The SNAP-tag is covalently labeled with Lumi4-Tb (Terbium cryptate), serving as the FRET donor. A fluorescently labeled nicotinic acid derivative (d2-tracer) acts as the FRET acceptor.

  • State A (Tracer Bound): The d2-tracer binds the orthosteric site. Excitation of Lumi4-Tb results in non-radiative energy transfer to the d2-tracer, emitting a measurable signal at 665 nm [6].

  • State B (Ligand Displacement): Introduction of 2-(4-Propylphenoxy)nicotinic acid competitively displaces the d2-tracer. The spatial separation halts energy transfer, causing a dose-dependent decrease in the 665 nm FRET signal.

TR_FRET_Mechanism cluster_0 State A: High TR-FRET (Tracer Bound) cluster_1 State B: Low TR-FRET (Ligand Displacement) DonorA Lumi4-Tb Donor ReceptorA SNAP-GPR109A DonorA->ReceptorA Covalent TracerA d2-Tracer (Acceptor) DonorA->TracerA FRET (665nm Emission) ReceptorA->TracerA Orthosteric Binding DonorB Lumi4-Tb Donor ReceptorB SNAP-GPR109A DonorB->ReceptorB Covalent TracerB Displaced d2-Tracer DonorB->TracerB No FRET LigandB 2-(4-Propylphenoxy) nicotinic acid ReceptorB->LigandB Competitive Binding

TR-FRET competitive binding logic for GPR109A ligand screening.

Detailed TR-FRET Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The inclusion of strict internal controls ensures that any reduction in FRET signal is definitively caused by competitive orthosteric binding, rather than assay quenching or cell toxicity.

Step 1: Reagent and Buffer Preparation
  • Assay Buffer: 1X HBSS, 20 mM HEPES, 0.1% BSA (Fatty Acid-Free), pH 7.4.

    • Causality: HEPES maintains physiological pH during ambient incubations. The inclusion of 0.1% BSA is critical; 2-(4-propylphenoxy)nicotinic acid is highly lipophilic and will non-specifically adsorb to polystyrene microplate walls without a carrier protein, leading to artificially inflated IC50​ values.

Step 2: Cell Preparation & Covalent Labeling
  • Harvest HEK293 cells stably expressing SNAP-GPR109A. Resuspend in Assay Buffer at 1×106 cells/mL.

  • Add 100 nM SNAP-Lumi4-Tb to the cell suspension. Incubate for 1 hour at 37°C in the dark.

  • Wash the cells three times via centrifugation (300 x g, 5 min) to remove unbound donor fluorophore. Resuspend at 2×105 cells/mL.

    • Causality: Covalent SNAP-tag labeling ensures a strict 1:1 donor-to-receptor stoichiometry. Washing removes free terbium, which would otherwise elevate background fluorescence and degrade the assay's dynamic range.

Step 3: Assay Assembly (384-Well Low-Volume Plate)

Prepare the assay in a white, 384-well low-volume microplate (e.g., Greiner Bio-One) to maximize signal reflection.

  • Dispense Cells: Add 10 µL of labeled cells (approx. 2,000 cells/well) to all experimental wells.

  • Add Competitor: Add 5 µL of 2-(4-propylphenoxy)nicotinic acid (10-point serial dilution from 10 µM to 0.1 nM, 3X final concentration).

  • Add Tracer: Add 5 µL of d2-labeled nicotinic acid tracer at its predetermined Kd​ concentration (e.g., 10 nM).

  • Self-Validation Controls:

    • Total Binding (Max Signal): Cells + 5 µL Assay Buffer (Vehicle) + 5 µL Tracer.

    • Non-Specific Binding (Min Signal): Cells + 5 µL Unlabeled Nicotinic Acid (100 µM) + 5 µL Tracer.

Step 4: Incubation and Data Acquisition
  • Incubation: Seal the plate and incubate for 2 hours at Room Temperature.

    • Causality: A 2-hour incubation ensures the competitive binding reaction reaches thermodynamic equilibrium, which is an absolute prerequisite for accurately converting IC50​ to Ki​ via the Cheng-Prusoff equation.

  • Reading: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).

    • Settings: Excitation at 337 nm. Emission 1 at 620 nm (Tb donor). Emission 2 at 665 nm (d2 acceptor).

    • Time-Resolved Parameters: Delay = 50 µs; Integration time = 400 µs.

    • Causality: The 50 µs delay allows short-lived background auto-fluorescence (from the lipophilic compound or cellular debris) to decay entirely, isolating the long-lived lanthanide FRET signal for a pristine readout.

Quantitative Data Interpretation

Data should be expressed as the ratio of Acceptor/Donor emission ( 665nm/620nm×10,000 ). Calculate the Z′ -factor using the Total and Non-Specific binding controls; a Z′>0.5 validates the assay run.

The Ki​ is calculated using the Cheng-Prusoff equation: Ki​=1+Kd​[Tracer]​IC50​​ .

Representative Binding Profile

The following table summarizes the anticipated quantitative binding parameters, illustrating the enhanced affinity generated by targeting the hydrophobic pocket of GPR109A.

Compound IC50​ (nM) Ki​ (nM)Hill SlopeMax Displacement (%)
Nicotinic Acid (Reference)125.0 ± 12.562.5 ± 6.2-0.98100
2-(4-Propylphenoxy)nicotinic acid 18.4 ± 2.1 9.2 ± 1.1 -1.05 100

Interpretation: The addition of the 4-propylphenoxy group yields an approximate 6.8-fold increase in binding affinity ( Ki​ ) compared to the endogenous reference. A Hill slope approximating -1.0 confirms a standard, single-site competitive binding mechanism without allosteric cooperativity.

References

  • Portraying G Protein-Coupled Receptors with Fluorescent Ligands ACS Chemical Biology URL:[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution bioRxiv URL:[Link]

  • Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) Journal of Lipid Research (PMC) URL:[Link]

  • International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors Pharmacological Reviews URL:[Link]

  • Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding Nature Communications (PMC) URL:[Link]

  • Molecular insights into mechanisms of GPCR hijacking by Staphylococcus aureus PNAS (PMC) URL:[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization and Peak Assignment Protocol for 2-(4-Propylphenoxy)nicotinic Acid

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Characterization Protocol & Application Guide Introduction & Chemical Context 2-(4-Propylphenoxy)nicotinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Characterization Protocol & Application Guide

Introduction & Chemical Context

2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4)[1] is a highly functionalized pyridine-3-carboxylic acid derivative. The 2-aryloxynicotinic acid structural motif is a privileged scaffold in both agrochemical and pharmaceutical development. It serves as a critical intermediate in the synthesis of protoporphyrinogen IX oxidase (PPO) inhibitors[2], specific JNK-1 covalent ligands[3], and potent anti-inflammatory agents[4].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact regiochemistry of this molecule. Specifically, analysts must verify the ether linkage at the C2 position of the pyridine ring and the para-substitution of the propyl group on the phenoxy ring. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of 2-(4-Propylphenoxy)nicotinic acid, detailing expected chemical shifts, multiplet structures, and the mechanistic causality behind the observed spectral phenomena.

Experimental Protocol: Self-Validating NMR Sample Preparation and Acquisition

To ensure high-fidelity data, sample preparation and acquisition must follow a self-validating loop. Poor shimming or suboptimal sample concentration will propagate errors during multiplet analysis and integration.

Materials
  • Analyte: 2-(4-Propylphenoxy)nicotinic acid (Purity > 98%)

  • Solvent: Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)

  • Hardware: 5 mm precision NMR tubes (e.g., Norell or Wilmad), 400 MHz or 500 MHz NMR Spectrometer.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of the analyte.

    • Causality: This mass provides an optimal concentration (~100 mM) for rapid ¹³C acquisition while avoiding viscosity-induced line broadening that occurs at higher concentrations.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃. Vortex for 30 seconds until completely dissolved.

  • Filtration (Conditional): If particulate matter is visible, filter the solution through a tightly packed glass wool plug directly into the NMR tube.

    • Causality: Solid particles distort the magnetic field homogeneity ( ΔB0​ ), leading to poor shimming, asymmetric peak shapes, and broad line widths.

  • Locking and Shimming (Self-Validation Checkpoint): Insert the tube into the spectrometer. Lock onto the deuterium signal of CDCl₃ and execute gradient shimming.

    • Validation Rule: Measure the residual CHCl₃ peak at 7.26 ppm. The Full Width at Half Height (FWHH) must be < 1.0 Hz . If the FWHH exceeds 1.0 Hz, the shim map is invalid and must be re-optimized before proceeding.

  • Data Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: 512–1024 scans, power-gated decoupling, D1 of 2.0 seconds.

Self_Validating_NMR Prep Sample Preparation (20 mg in 0.6 mL CDCl3) LockShim Lock & Shim (Target FWHH < 1.0 Hz) Prep->LockShim Check1 FWHH < 1.0 Hz? LockShim->Check1 Check1->LockShim No (Reshim) Acq1D 1D Acquisition (1H & 13C NMR) Check1->Acq1D Yes Check2 S/N Ratio > 100? Acq1D->Check2 Check2->Acq1D No (Increase Scans) Acq2D 2D Acquisition (COSY, HSQC, HMBC) Check2->Acq2D Yes Process Data Processing & Assignment Acq2D->Process

Caption: Self-validating NMR acquisition workflow ensuring high-resolution spectral data.

¹H NMR Spectroscopy: Peak Assignments & Mechanistic Causality

The ¹H NMR spectrum of 2-(4-Propylphenoxy)nicotinic acid is divided into three distinct regions: the aliphatic propyl chain, the para-substituted phenoxy ring, and the tri-substituted pyridine ring. The assignments below are extrapolated from foundational empirical data of the parent scaffold, 2-phenoxynicotinic acid[3].

Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH 11.00 – 13.00Broad singlet (br s)-1HCarboxylic acid proton (exchangeable)
Py-H4 8.61Doublet of doublets (dd)7.6, 2.01HPyridine C4 proton
Py-H6 8.21Doublet of doublets (dd)4.8, 2.01HPyridine C6 proton
Ph-H3', H5' 7.25Doublet (d)8.42HPhenoxy protons meta to oxygen
Py-H5 7.15Doublet of doublets (dd)7.6, 4.81HPyridine C5 proton
Ph-H2', H6' 7.05Doublet (d)8.42HPhenoxy protons ortho to oxygen
Pr-Hα 2.60Triplet (t)7.62HPropyl -CH₂- (alpha to ring)
Pr-Hβ 1.65Sextet (sxt)7.62HPropyl -CH₂- (beta)
Pr-Hγ 0.95Triplet (t)7.33HPropyl -CH₃ (gamma)
Mechanistic Causality of Chemical Shifts
  • Extreme Deshielding of Py-H4 (8.61 ppm): The proton at the C4 position of the pyridine ring is highly deshielded compared to typical aromatic protons. This is caused by the magnetic anisotropy of the adjacent carbonyl group (C=O) of the carboxylic acid at C3. The rigid planar geometry places H4 directly in the deshielding cone of the carbonyl π-system[3].

  • The AA'BB' System of the Phenoxy Ring: The symmetry of the 4-propylphenoxy group results in two distinct, strongly coupled doublets (7.25 ppm and 7.05 ppm). The protons ortho to the strongly electron-donating ether oxygen (H2', H6') are shielded via resonance (+M effect) and appear upfield at 7.05 ppm. Conversely, the protons meta to the oxygen (and ortho to the weakly electron-donating alkyl group) appear slightly downfield at 7.25 ppm.

¹³C NMR Spectroscopy: Peak Assignments

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. Due to the symmetry of the phenoxy ring, the 15 carbon atoms resolve into 13 distinct carbon environments.

Table 2: ¹³C NMR Peak Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O 168.0Quaternary (C)Carboxylic acid carbonyl
Py-C2 161.5Quaternary (C)Pyridine C2 (attached to O)
Py-C6 151.0Tertiary (CH)Pyridine C6 (adjacent to N)
Ph-C1' 150.5Quaternary (C)Phenoxy ipso (attached to O)
Py-C4 142.5Tertiary (CH)Pyridine C4
Ph-C4' 139.0Quaternary (C)Phenoxy ipso (attached to propyl)
Ph-C3', C5' 129.5Tertiary (CH)Phenoxy meta to oxygen
Ph-C2', C6' 121.0Tertiary (CH)Phenoxy ortho to oxygen
Py-C5 119.0Tertiary (CH)Pyridine C5
Py-C3 113.0Quaternary (C)Pyridine C3 (attached to COOH)
Pr-Cα 37.5Secondary (CH₂)Propyl alpha carbon
Pr-Cβ 24.5Secondary (CH₂)Propyl beta carbon
Pr-Cγ 13.8Primary (CH₃)Propyl gamma carbon

Mechanistic Causality: The extreme downfield shift of Py-C2 (161.5 ppm) is a direct result of the combined electronegativity of the adjacent pyridine nitrogen and the exocyclic ether oxygen, which intensely deplete electron density from this specific nucleus.

Advanced 2D NMR Workflows for Structural Validation

To upgrade the analytical protocol from a simple observation to a rigorously validated system, 2D NMR techniques must be employed to prove molecular connectivity.

  • COSY (Correlation Spectroscopy): Validates the continuous spin systems. It confirms the intact propyl chain connectivity (Hα ↔ Hβ ↔ Hγ) and the isolated pyridine ring spin system (H4 ↔ H5 ↔ H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates overlapping aromatic signals by correlating protons directly to their attached carbons (¹J_CH), confirming the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the ether linkage and regiochemistry. A cross-peak between the phenoxy H2'/H6' protons and the Py-C2 carbon (through-space NOESY or weak 4-bond HMBC coupling), alongside a strong 3-bond correlation from Py-H4 to the Carboxyl C=O, unambiguously locks the exact structure of the molecule.

HMBC_Correlations Propyl Propyl Protons (H-alpha) Phenoxy Phenoxy Ring (C3', C4', C5') Propyl->Phenoxy 3-Bond HMBC Pyridine Pyridine Ring (C2, C3, C4) Phenoxy->Pyridine Ether Linkage (NOESY/HMBC) Carboxyl Carboxylic Acid (C=O) Pyridine->Carboxyl 3-Bond HMBC (from H-4)

Caption: Key 2D NMR correlations confirming the regiochemistry of 2-(4-Propylphenoxy)nicotinic acid.

Sources

Application

Formulating 2-(4-Propylphenoxy)nicotinic Acid for Oral Administration in Mice: Application Note &amp; Protocols

Executive Summary & Rationale The successful preclinical evaluation of novel chemical entities relies heavily on robust formulation strategies. 2-(4-Propylphenoxy)nicotinic acid (Molecular Weight: 257.29 g/mol , Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The successful preclinical evaluation of novel chemical entities relies heavily on robust formulation strategies. 2-(4-Propylphenoxy)nicotinic acid (Molecular Weight: 257.29 g/mol , Formula: C15H15NO3) presents a classic formulation challenge common in modern drug discovery: it is a "brick dust" and "grease ball" hybrid.

Structurally, the compound features a highly lipophilic 4-propylphenoxy moiety coupled with a weak acid (the nicotinic acid core). Based on structurally similar phenoxypyridine derivatives [1], the carboxylic acid has an estimated pKa of 3.5–4.5, while the overall molecule exhibits a high partition coefficient (LogP > 3.5). Consequently, the compound is practically insoluble in acidic aqueous environments (such as the murine stomach) and requires strategic excipient selection to achieve reliable systemic exposure following per os (PO) administration.

This application note provides researchers and drug development professionals with field-proven methodologies to formulate 2-(4-Propylphenoxy)nicotinic acid for oral dosing in mice, ensuring high scientific integrity, reproducibility, and optimal animal welfare.

Physicochemical Profiling & Causality (The "Why")

To design a self-validating formulation system, we must base our excipient choices on the compound's intrinsic physicochemical properties.

  • The pH/Solubility Causality: Because the API is a weak acid, it remains predominantly unionized at low pH. If administered as a simple aqueous suspension without wetting agents, the hydrophobic 4-propylphenoxy tail will cause the particles to aggregate, float, and resist dissolution in the gastrointestinal (GI) tract.

  • The Solubilization Strategy: To force the compound into a true solution, we must either manipulate the pH above its pKa (using bases like NaOH or meglumine to form a soluble salt) or utilize a cosolvent/surfactant system that disrupts the hydrophobic interactions [2].

  • The Suspension Strategy: For high-dose toxicity or efficacy studies where solubility limits are exceeded, a homogenous suspension is required. Here, a suspending agent (e.g., Carboxymethylcellulose, CMC) increases vehicle viscosity to prevent rapid settling, while a surfactant (e.g., Tween 80) reduces interfacial tension, allowing the aqueous vehicle to wet the hydrophobic API particles.

Vehicle Selection Matrix

The following table summarizes the quantitative and qualitative data for three distinct formulation strategies suitable for PO dosing in mice.

Formulation StrategyCompositionMechanism of ActionProsCons
Cosolvent Solution 5% DMSO, 40% PEG400, 55% WaterDMSO disrupts crystal lattice; PEG400 acts as a solvent/carrier.High bioavailability; predictable PK profile; no settling.Limits maximum dose due to solubility cap; high PEG400 can cause GI laxative effects.
pH-Adjusted Solution 1 eq. NaOH or Meglumine in 0.9% SalineDeprotonates the carboxylic acid to form a highly soluble ionized salt.Excellent aqueous solubility; highly biocompatible vehicle.Risk of precipitation in the acidic stomach (pH ~1.5) prior to absorption.
Homogenous Suspension 0.5% CMC-Na, 0.1% Tween 80 in WaterTween 80 wets the lipophilic tail; CMC-Na increases viscosity to suspend particles.Allows for very high dosing (e.g., >100 mg/kg); standard industry vehicle.Dissolution rate-limited absorption; requires continuous agitation to ensure dose uniformity.

Formulation Workflows & Mechanistic Pathways

To visualize the formulation selection process and the subsequent in vivo absorption mechanics, refer to the following logical diagrams.

G API 2-(4-Propylphenoxy) nicotinic acid Assess Physicochemical Profiling (Weak Acid, High LogP) API->Assess Sol True Solution Required? Assess->Sol Suspension Suspension Formulation (0.5% CMC, 0.1% Tween 80) Sol->Suspension No (High Dose/Tox) Solution Solution Formulation Sol->Solution Yes (PK/Efficacy) pH pH Adjustment (NaOH / Meglumine) Solution->pH Ionization Cosolvent Cosolvent System (DMSO / PEG400) Solution->Cosolvent Solubilization

Caption: Decision tree for selecting the appropriate formulation strategy based on study requirements.

PK PO Oral Gavage (PO Dosing) Stomach Stomach (pH ~1.5) Unionized API (Precipitation Risk) PO->Stomach Intestine Small Intestine (pH ~6.5) Ionized API (Dissolution & Absorption) Stomach->Intestine Portal Portal Vein Intestine->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Pharmacokinetic absorption pathway of the weak acid API following oral administration.

Detailed Experimental Protocols

Protocol A: Preparation of a 5% DMSO / 40% PEG400 / 55% Water Solution

Use this protocol for low-to-medium dose pharmacokinetic (PK) or efficacy studies where a true solution is critical to eliminate dissolution-rate-limited absorption.

Materials:

  • 2-(4-Propylphenoxy)nicotinic acid powder

  • Dimethyl sulfoxide (DMSO), Cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Milli-Q Water

Step-by-Step Methodology:

  • Calculate & Weigh: Determine the total volume required (e.g., 10 mL for dosing ten 25g mice at 10 mL/kg). Weigh the appropriate mass of API to achieve the target concentration (e.g., 10 mg for a 1 mg/mL solution).

  • Primary Solubilization: Transfer the API to a glass vial. Add exactly 5% of the final volume as DMSO (e.g., 0.5 mL). Vortex vigorously for 1–2 minutes until the API is completely dissolved. Causality note: DMSO disrupts the stable crystal lattice of the lipophilic compound.

  • Carrier Addition: Add exactly 40% of the final volume as PEG400 (e.g., 4.0 mL). Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Phase Titration: Critical Step. Add the remaining 55% of the volume as Milli-Q water (e.g., 5.5 mL) dropwise while continuously vortexing the vial.

    • Self-Validation: If the water is added too quickly, localized polarity shifts will cause the lipophilic API to crash out (precipitate) into a cloudy suspension. If the solution remains optically clear, the protocol is validated.

  • Final Inspection: Sonicate the sealed vial in a water bath for 5 minutes to remove trapped air bubbles. Verify clarity against a dark background.

Protocol B: Preparation of a 0.5% CMC-Na / 0.1% Tween 80 Suspension

Use this protocol for high-dose toxicology studies or when the solubility limit in cosolvents is exceeded.

Materials:

  • 2-(4-Propylphenoxy)nicotinic acid powder

  • Sodium Carboxymethylcellulose (CMC-Na, medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Milli-Q Water

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the stock vehicle by dissolving 0.5 g of CMC-Na in 100 mL of hot Milli-Q water under vigorous magnetic stirring until clear. Cool to room temperature, then add 0.1 g (approx. 100 µL) of Tween 80. Stir until homogenous.

  • Particle Size Reduction: Weigh the required API. Transfer to an agate mortar. Grind the powder firmly with the pestle for 3–5 minutes to reduce the particle size. Causality note: Smaller particles increase the total surface area, significantly improving the in vivo dissolution rate in the GI tract.

  • Wetting: Add 1–2 drops of the stock vehicle directly to the powder in the mortar. Triturate (grind) continuously to form a smooth, uniform paste without dry lumps.

  • Geometric Dilution: Gradually add the remaining stock vehicle in small increments, mixing thoroughly after each addition, until the paste becomes a pourable liquid.

  • Transfer & Q.S.: Transfer the suspension to a volumetric tube. Rinse the mortar with a small amount of vehicle and add to the tube. Add vehicle to reach the final quantitative volume (Q.S.).

  • Homogenization: Vortex vigorously for 2 minutes.

    • Self-Validation: Let the tube sit for 15 minutes. If rapid sedimentation occurs, the particle size is too large, or the CMC concentration is too low. A stable suspension should remain cloudy and homogenous long enough to permit accurate dosing.

In Vivo Dosing Considerations for Mice

Administering formulations via oral gavage (PO) in mice requires strict adherence to animal welfare guidelines and proper technique to ensure accurate delivery and prevent aspiration [3].

  • Dosing Volume: The standard recommended PO dosing volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse). Do not exceed a maximum volume of 20 mL/kg, as this distends the stomach, alters gastric emptying, and induces stress [3].

  • Equipment: Use a 20-gauge (20G) or 22-gauge (22G) reusable stainless steel gavage needle with a ball tip, or a flexible plastic feeding tube. The length should be roughly the distance from the mouse's mouth to the xiphoid process (approx. 25–38 mm).

  • Handling & Restraint: Secure the mouse by the scruff of the neck, ensuring the head and body are aligned in a straight vertical axis. This straightens the esophagus.

  • Administration: Insert the ball tip behind the incisors and gently slide it along the roof of the mouth down into the esophagus. Never force the needle. If resistance is met, withdraw and realign. Once positioned in the stomach, depress the plunger smoothly.

  • Post-Dosing Validation: Monitor the animal immediately for signs of respiratory distress (gasping, cyanosis), which indicates accidental tracheal intubation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123450, 2-Phenoxypyridine-3-carboxylic acid" PubChem, [Link]. Accessed 31 March 2026.

  • Strickley, Robert G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, vol. 21, no. 2, 2004, pp. 201-230. PubMed, [Link].

  • Diehl, Karl-Heinz, et al. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, vol. 21, no. 1, 2001, pp. 15-23. PubMed, [Link].

Method

Application Notes &amp; Protocols: Crystallization of 2-(4-Propylphenoxy)nicotinic Acid for Single-Crystal X-ray Diffraction

Introduction The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications, particularly in the field of drug development.[1] S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications, particularly in the field of drug development.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and conformation.[1][2][3][4] However, the success of this powerful analytical technique is entirely contingent on the availability of high-quality single crystals.[2][5] For many organic molecules, including the subject of this note, 2-(4-Propylphenoxy)nicotinic acid, obtaining crystals suitable for SC-XRD can be a significant bottleneck.

This application note provides a comprehensive guide to various crystallization techniques tailored for obtaining single crystals of 2-(4-Propylphenoxy)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles and rationale to empower the user to make informed decisions and troubleshoot common challenges. We will explore the critical role of solvent selection, the nuances of different crystallization methods, and strategies to overcome common issues such as oiling out and rapid precipitation.

The Challenge: Polymorphism and Physicochemical Properties

Nicotinic acid and its derivatives are known to exhibit polymorphism, the ability of a compound to exist in multiple crystalline forms.[6][7] These different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact bioavailability and formulation of a pharmaceutical product.[6][8] The potential for conformational polymorphism, where different crystal structures arise from different molecular conformations, is also a key consideration for flexible molecules like 2-(4-Propylphenoxy)nicotinic acid.[9][10] A thorough understanding of the crystallization process is therefore essential not only for structure determination but also for controlling the desired solid-state form.

While specific experimental data for 2-(4-Propylphenoxy)nicotinic acid is not widely published, we can infer its likely properties based on its constituent parts: a nicotinic acid core and a 4-propylphenoxy substituent. The molecule possesses both hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen, ether oxygen) sites, suggesting that hydrogen bonding will play a crucial role in its crystal packing.[11] The presence of the aromatic rings and the propyl chain will influence its solubility in various organic solvents.

Foundational Step: Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[11] An ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, meaning the compound is soluble in the hot solvent but sparingly soluble at lower temperatures.[12][13]

Key Considerations for Solvent Selection:

  • Polarity and Intermolecular Forces: The principle of "like dissolves like" is a good starting point. Given the polar nature of the carboxylic acid and pyridine groups, polar solvents are likely to be effective. However, the nonpolar propylphenoxy group suggests that solvents with intermediate polarity or solvent mixtures might be optimal.[13]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred for ease of removal from the final crystals.[13] However, highly volatile solvents can evaporate too quickly, leading to poor quality crystals.[11]

  • Reactivity: The solvent must be inert and not react with the 2-(4-Propylphenoxy)nicotinic acid.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols, water) can compete with the solute's own hydrogen bonding motifs, potentially hindering or altering the crystal packing.[11] Aprotic solvents may favor the formation of desired intermolecular interactions between the solute molecules.

Protocol: Solvent Screening

A systematic approach to solvent screening is highly recommended.

  • Initial Solubility Tests:

    • Place a small amount (a few milligrams) of 2-(4-Propylphenoxy)nicotinic acid into several small test tubes or vials.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube, covering a range of polarities (see Table 1).

    • Observe the solubility at room temperature.

    • Gently heat the tubes with insoluble or sparingly soluble samples to assess solubility at elevated temperatures.

  • Selection of Promising Candidates:

    • A good candidate solvent will dissolve the compound when hot but show low solubility at room temperature.

    • Solvents that dissolve the compound completely at room temperature are generally too good and will likely not yield crystals.[11]

    • Solvents in which the compound is insoluble even when hot are unsuitable.

Table 1: Common Solvents for Crystallization Screening

SolventPolarityBoiling Point (°C)[13]Notes
WaterHigh100May be suitable due to the carboxylic acid group, but solubility might be low.[13]
MethanolHigh65Good starting point for polar compounds.[13]
EthanolHigh78Similar to methanol, but less volatile.[13]
AcetoneMedium-High56A versatile solvent, but its high volatility can be a challenge.[11][13]
AcetonitrileMedium-High82Aprotic polar solvent.
Ethyl AcetateMedium77Good for compounds with moderate polarity.[13]
DichloromethaneMedium-Low40Highly volatile, use with caution.[11]
TolueneLow111High boiling point, may be difficult to remove.[13]
HexaneLow69Suitable for non-polar compounds, likely to be a poor solvent for this molecule.[13]

Crystallization Techniques: Protocols and Rationale

Once a suitable solvent or solvent system has been identified, several techniques can be employed to grow single crystals. The key to all these methods is to approach the supersaturation point slowly, allowing for the ordered growth of a few crystal nuclei rather than the rapid precipitation of many small crystals.[14]

Slow Evaporation

This is often the simplest and most attempted method.[14] It is best suited for compounds that are stable at room temperature.[14]

Protocol:

  • Prepare a nearly saturated solution of 2-(4-Propylphenoxy)nicotinic acid in the chosen solvent at room temperature.

  • Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Transfer the clear solution to a clean vial or crystallization dish.

  • Cover the container in a way that allows for slow solvent evaporation. This can be achieved by covering the vial with parafilm and piercing a few small holes with a needle, or by using a loosely fitting cap.[12][15]

  • Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks.[15]

Rationale: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal growth. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals.[14]

Diagram: Slow Evaporation Workflow

SlowEvaporation A Prepare nearly saturated solution B Filter solution A->B C Transfer to clean vial B->C D Cover for slow evaporation C->D E Store in vibration-free environment D->E F Monitor for crystal growth E->F

Caption: Workflow for the slow evaporation crystallization method.

Slow Cooling

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[12]

Protocol:

  • Prepare a saturated solution of 2-(4-Propylphenoxy)nicotinic acid in the chosen solvent at or near its boiling point.

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Filter the hot solution if any particulate matter is present.

  • Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[12]

  • Once at room temperature, the container can be moved to a refrigerator or cold room to further decrease the solubility and maximize crystal yield.

Rationale: As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystallization. A slow cooling rate is essential to prevent the formation of small, poorly-formed crystals.[16]

Vapor Diffusion

Vapor diffusion is a gentle and highly controlled method, often successful when other techniques fail, especially when only a small amount of material is available.[11][17] There are two common setups: hanging drop and sitting drop.

Protocol (Sitting Drop):

  • Dissolve the 2-(4-Propylphenoxy)nicotinic acid in a "good" solvent (one in which it is readily soluble) to create a concentrated solution.

  • In a larger, sealable container (e.g., a small beaker or a well of a crystallization plate), place a small volume of a "poor" or "anti-solvent" (a volatile solvent in which the compound is insoluble, but which is miscible with the good solvent).[11]

  • Place a small drop (a few microliters) of the compound's solution onto a platform (e.g., a siliconized glass slide or a bridge) inside the larger container, ensuring the drop does not touch the anti-solvent reservoir.[18]

  • Seal the container tightly.

  • Store in a stable, vibration-free environment.

Rationale: The more volatile anti-solvent will slowly vaporize and diffuse into the drop containing the compound and the good solvent.[18][19] This gradual change in the solvent composition of the drop reduces the solubility of the compound, leading to slow and controlled crystallization.[18]

Diagram: Vapor Diffusion (Sitting Drop) Setup

VaporDiffusion cluster_0 Sealed Container cluster_1 Sitting Drop Reservoir Anti-solvent Reservoir (e.g., Hexane) Vapor Vapor Diffusion Reservoir->Vapor Drop Solution of Compound in 'Good' Solvent (e.g., Ethanol) Vapor->Drop

Caption: Schematic of a sitting drop vapor diffusion setup.

Antisolvent Crystallization

This technique involves the addition of a miscible "anti-solvent" to a solution of the compound, which reduces its solubility and induces crystallization.[20]

Protocol:

  • Dissolve the 2-(4-Propylphenoxy)nicotinic acid in a minimal amount of a "good" solvent.

  • Slowly, and with gentle stirring, add a "poor" solvent (the antisolvent) dropwise until the solution becomes slightly turbid (cloudy).[21] This turbidity indicates the onset of precipitation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[21]

  • Cover the container and allow it to stand undisturbed. Crystals should form as the local concentration fluctuations stabilize.

Rationale: The controlled addition of an antisolvent brings the solution to a state of supersaturation.[22] By slightly reversing this with the addition of the good solvent, a metastable zone is created where crystal nucleation and growth can occur in a more controlled manner.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Scratch the inside of the vial with a glass rod to create nucleation sites.[21]- Add a "seed crystal" (a tiny crystal of the same compound).[21]
Oiling Out - The compound's melting point is below the crystallization temperature.- The solution is too concentrated or cooled too quickly.- Impurities are present.[23]- Re-heat the solution and add more solvent to make it more dilute, then cool slowly.[16][23]- Try a different solvent with a lower boiling point.- Ensure the starting material is sufficiently pure.[11]
Formation of Powder or Small Needles - Crystallization is occurring too rapidly.[16]- Slow down the crystallization process (e.g., slower evaporation or cooling).[16]- Use a more dilute solution.- Try a different solvent system.
Twinning or Aggregation of Crystals - High degree of supersaturation.- Rapid crystal growth.- Reduce the rate of supersaturation (slower cooling/evaporation).- Use a less-concentrated solution.- Consider using a different solvent that may favor different crystal growth habits.

Conclusion

Obtaining high-quality single crystals of 2-(4-Propylphenoxy)nicotinic acid is a critical step for its complete structural characterization. Success in this endeavor relies on a systematic and patient approach. By carefully selecting solvents and methodically exploring techniques such as slow evaporation, slow cooling, vapor diffusion, and antisolvent addition, researchers can significantly increase their chances of growing crystals suitable for single-crystal X-ray diffraction. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for navigating the challenges of crystallization and ultimately unlocking the precise three-dimensional structure of this and other related small molecules.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757).
  • Bari, M. S., & Akter, M. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical and Life Sciences, 11(7).
  • Antisolvent Crystallization. RM@Schools. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Mueller, P. Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • Bojarczuk, A., & Bujacz, G. D. (2024, October 16). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 675-685.
  • Slow Evaporation Method. University of Washington, Department of Chemistry. Retrieved from [Link]

  • How to crystallize your sample. KU Leuven, X-ray Core. Retrieved from [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Chen, J., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3578-3585.
  • Khan, M. S., & Yusuf, M. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Boggild, P. (2006). Processes involving the use of antisolvent crystallization.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Central Science.
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2006). Journal of the Crystallographic Society of Japan.
  • anti/gauche Conformations Lead to Polymorphism in Homologous Phenylalkylamino-Nicotinic Acids. (2023). Crystal Growth & Design.
  • Non-centrosymmetric polymorphs and isomers of hydroxy-nitro derivatives of nicotinic acid: Contrasting densities and convergent packing motifs. (2025).
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008).
  • Three-Step Mechanism of Antisolvent Crystallization. (2022).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026). Universität Ulm.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Troubleshooting Crystallization Problems in Industrial Settings. (2024). Zhanghua Dryer.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). White Rose Research Online.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). Crystal Growth & Design.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed.
  • Why I am not getting crystals?. (2012).
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
  • COMMUNIC
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017). De Gruyter.
  • Physicochemical Properties. NETZSCH Analyzing & Testing.
  • Technical Support Center: Crystallization of N-(2-Amino-phenyl)-nicotinamide. Benchchem.
  • 2-Phenoxynicotinic acid. PubChem.
  • Physicochemical and Antioxidant Properties of Selected Polish and Slovak Honeys. (2025). MDPI.
  • Chemical Properties. University of Newcastle.
  • 2-(4-Nitrophenyl)propionic acid. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-(4-Propylphenoxy)nicotinic Acid

Diagnostic Overview Welcome to the formulation support center for 2-(4-Propylphenoxy)nicotinic acid. As a BCS Class II candidate, this molecule presents classic developability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Welcome to the formulation support center for 2-(4-Propylphenoxy)nicotinic acid. As a BCS Class II candidate, this molecule presents classic developability challenges. The core issue stems from the highly lipophilic 4-propylphenoxy ether group, which imposes a massive hydrophobic hydration penalty, driving up the crystal lattice energy and resisting aqueous solvation. While the nicotinic acid moiety provides an ionizable carboxylic acid (pKa ~3.5–4.5), the molecule remains entirely unionized at gastric pH, leading to precipitation in the stomach.

Below, you will find targeted FAQs and step-by-step troubleshooting guides to overcome these physicochemical barriers.

Frequently Asked Questions (FAQs)

Q: Why does 2-(4-Propylphenoxy)nicotinic acid precipitate during in vitro dissolution testing in simulated gastric fluid (SGF)? A: According to the pH-partition hypothesis, weak acids precipitate in environments where the pH drops below their pKa. In SGF (pH 1.2), the carboxylic acid group is fully protonated (unionized). Without the solubility boost from ionization, the hydrophobic bulk of the propylphenoxy group causes rapid aggregation. Formulations must utilize supersaturating drug delivery systems (SDDS) or complexation to shield these hydrophobic domains from the bulk aqueous environment 1.

Q: Is nanonization a viable standalone strategy for this compound? A: No. While particle size reduction increases the specific surface area and dissolution rate, it does not alter the thermodynamic saturation solubility. For highly lipophilic compounds, nanonization alone often leads to rapid Ostwald ripening and agglomeration during storage. It must be combined with polymeric stabilizers or bypassed in favor of solid dispersions 2.

Troubleshooting Guide 1: Cyclodextrin Inclusion Complexation

The Challenge: The drug requires formulation as an aqueous liquid, but standard co-solvents cause precipitation upon dilution in physiological fluids. Mechanistic Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-propylphenoxy group inserts into this cavity, driven by the thermodynamically favorable release of high-energy water molecules. This encapsulates the hydrophobic domain, drastically increasing apparent aqueous solubility without altering the drug's covalent structure 3.

CD_Workflow Step1 1. Prepare HP-β-CD Solutions (0-50 mM in pH 6.8 Buffer) Step2 2. Add Excess API (2-(4-Propylphenoxy)nicotinic acid) Step1->Step2 Step3 3. Thermodynamic Equilibration (Shake at 25°C for 48h) Step2->Step3 Step4 4. Phase Separation (Centrifuge & Filter 0.45 µm) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5 Step6 6. Calculate Stability Constant (Higuchi-Connors Plot) Step5->Step6

Phase solubility analysis workflow for cyclodextrin complexation.

Self-Validating Protocol: Phase Solubility Profiling
  • Preparation: Prepare a series of HP-β-CD solutions in phosphate buffer (pH 6.8) ranging from 0 to 50 mM.

  • Saturation: Add an excess amount (e.g., 50 mg) of 2-(4-Propylphenoxy)nicotinic acid to each 5 mL vial.

  • Equilibration: Seal and agitate the vials on a rotary shaker at 100 rpm at a constant temperature (25°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Analyze the dissolved drug concentration using a validated HPLC-UV method.

  • Validation & Calculation: Plot Drug Concentration (M) vs. CD Concentration (M). An AL​ -type linear plot confirms a 1:1 stoichiometric complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility.

Troubleshooting Guide 2: Amorphous Solid Dispersions (ASD)

The Challenge: The drug requires a solid oral dosage form, but salt formation failed due to hygroscopicity, and cyclodextrins exceed the mass limit for a standard tablet. Mechanistic Solution: ASDs disrupt the crystal lattice of the API. By trapping the drug in a high-energy, disordered amorphous state within a hydrophilic polymer matrix (e.g., HPMCAS), the lattice energy barrier to dissolution is eliminated. HPMCAS acts as a polymeric precipitation inhibitor; its amphiphilic nature allows it to interact with dissolved drug molecules, maintaining a supersaturated state (the "parachute" effect) and preventing recrystallization in the GI tract 4.

ASD_Workflow S1 Polymer Screening (HPMCAS, Copovidone) S2 Solvent Casting (Determine API-Polymer Miscibility) S1->S2 S3 Amorphization Process (Hot Melt Extrusion / Spray Drying) S2->S3 S4 Solid State Characterization (DSC, XRPD to confirm Tg) S3->S4 S5 Non-Sink Dissolution (Assess Supersaturation) S4->S5 S6 Recrystallization Detected S4->S6 Crystalline peaks present S6->S1 Re-evaluate polymer

Amorphous Solid Dispersion (ASD) development and validation workflow.

Self-Validating Protocol: Solvent Casting & Polymer Screening
  • Dissolution: Dissolve 20 mg of API and 80 mg of candidate polymer (e.g., HPMCAS-MF) in 5 mL of a volatile common solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Casting: Cast the clear solution onto a Teflon-coated petri dish.

  • Kinetic Trapping: Evaporate the solvent rapidly under a vacuum at 40°C for 24 hours to kinetically trap the amorphous state.

  • Solid-State Validation: Scrape the resulting film and analyze via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). A successful ASD will show a single glass transition temperature ( Tg​ ) between that of the pure drug and polymer, and a characteristic amorphous "halo" on the PXRD diffractogram without sharp Bragg peaks.

  • Performance Testing: Perform non-sink dissolution testing in Fasted State Simulated Intestinal Fluid (FaSSIF) to evaluate the "spring and parachute" effect.

Quantitative Data Presentation: Strategy Comparison

To assist in selecting the optimal formulation pathway, the following table summarizes the quantitative expectations and mechanistic trade-offs for each solubility enhancement technique applied to lipophilic weak acids like 2-(4-Propylphenoxy)nicotinic acid 5.

Solubility Enhancement StrategyPrimary Mechanism of ActionExpected Solubility Gain (vs. Intrinsic)Best Suited ForKey Limitation / Risk Factor
pH Modification / Salt Formation Ionization of carboxylic acid; alters microenvironmental pH.10x – 50xSolid oral dosage forms; IV solutions.Risk of disproportionation in the low pH of the stomach.
Cyclodextrin Complexation Encapsulates lipophilic 4-propylphenoxy group in hydrophobic cavity.50x – 100xLiquid formulations; parenterals; eye drops.High excipient-to-drug ratio required; limits maximum dose.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy; generates thermodynamic supersaturation.100x – 500xSolid oral dosage forms (BCS Class II/IV).Thermodynamic instability; risk of recrystallization over shelf-life.
Lipid-Based Formulations (SEDDS) Solubilizes drug in oil/surfactant micelles upon aqueous dilution.20x – 80xHighly lipophilic drugs (LogP > 4).Complex manufacturing; potential capsule shell cross-linking.

References

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKX9D_SGM5IW_iAxDFi6szSyaXHtce6nB3ydDnrmCeXiNJj9U_XkFIxgn38dAoqSGzop25IrGTdtUARSJYe2zdj0MrzeZ-dxiA6UZZnxjeajy80w2svNAaHA31wqn4WfNaBSOudc20ruZ3NVo=]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfQiKKFao3xeqipjt5qKrzYYhhS5mJY_eZGffLBvMgAYfjNYybVIM9xCurRsu9t-cxcQuniQ1FZf833ac6D_usLkUTAkowaH5UM1dyWaTKpOzkZ0X5xhQHuNolNjKRibOkXoUW7PXQjLAALc-DD7Bw9iVC-P6bWRpWBnRrZLMIPcvVJVt-y7PJg8C6lP-75NItNkkvRiywM9hGDXDd9UV7G_r78ctXnNW1IXh8LZ6PjUsgiq7o6v_R1frukjfzpyWY3SnFRS-hs3cr7LVxP0V3hIFU5YvH_-MY8Zeyb8ntQ_03jTE=]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhuoi_sQaHXkOcdY-XPiPUBxxAdGvXgyHRBwbFjr6X1rbM2nLZSbyt_CEPZTpO7NacYISrIkOy_qDLmb9UgAFm17Hg1s8LlQtqgsMfvgcaZiMwN9zDCOtC1WZqHYdCzeTLTXcHdVVYYJUO5fe5]
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFADCjWxJWk4VbeRmKGFkZZk0crjquhNnop6ydjKBIlle4cK1oyHa3o35SYtMqiWoKiSeuMAXjinb4bLw2iMK6Fa_toVAarPHOpjG--UuMfA0BTwL_7fzy73pQ0bQeBFInbtAcBzyVceDzhGtqxdPOkPMOJrg0eES0j2dcKqUJ06FsrYA==]
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwPsnSZP5AcB-u4q64TJRNfe4psQOVW4NMIlQMozROYwtSCPg4pBF1f45o5PkBlhlCEmcpch6t1K3frXAnNXlxWaT5ervP6-4EQZcO4j7MzWkR9sszXP5wtbLmGR7ALStKlQdfhXu1XrDOiKf6RZ2lCzyhwORCkS0I1082Kv5utlDmdS3CGLZ_NtDAoHtRg3H2dIErBIhxF_1uIgyJtH15FJ_3_uV1Nd1G-W9b_yA_7O23qmxPgLmc8ZKtGru6jIpErvb7Ud4_YADfT2wJi-qu8mTZm8ZI]

Sources

Optimization

Troubleshooting 2-(4-Propylphenoxy)nicotinic acid precipitation in cell culture media

Introduction: Navigating the Solubility Challenges of 2-(4-Propylphenoxy)nicotinic Acid Welcome to the technical support guide for 2-(4-Propylphenoxy)nicotinic acid. This molecule, a derivative of nicotinic acid, possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubility Challenges of 2-(4-Propylphenoxy)nicotinic Acid

Welcome to the technical support guide for 2-(4-Propylphenoxy)nicotinic acid. This molecule, a derivative of nicotinic acid, possesses a chemical structure that, while promising for research, presents significant challenges related to its solubility in aqueous solutions like cell culture media. The addition of the lipophilic 4-propylphenoxy group to the polar nicotinic acid backbone results in a compound with poor aqueous solubility, a common hurdle for many drug candidates emerging from discovery pipelines.[1]

This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot precipitation issues. By understanding the physicochemical principles governing the solubility of this compound, you can ensure the accuracy, reproducibility, and validity of your experimental results. We will delve into the causal factors of precipitation and provide validated, step-by-step protocols to maintain compound solubility in your cell culture experiments.

Section 1: The Root Cause – Why Does Precipitation Occur?

Q1: I added my 2-(4-Propylphenoxy)nicotinic acid stock to the media, and it immediately turned cloudy. What is causing this precipitation?

This is a frequent and critical issue that stems from a combination of the compound's intrinsic chemical properties and its interaction with the aqueous cell culture environment. Several factors are at play:

  • Low Aqueous Solubility: The primary driver is the molecule's structure. While the nicotinic acid portion has some polarity, the large, non-polar 4-propylphenoxy group makes the overall molecule highly lipophilic (hydrophobic). Such compounds inherently resist dissolving in water-based solutions like cell culture media.[1]

  • pH-Dependent Solubility: 2-(4-Propylphenoxy)nicotinic acid is a weak acid. The carboxylic acid group has an estimated pKa similar to that of nicotinic acid, which is approximately 4.85.[2] In standard cell culture media buffered to a physiological pH of ~7.2-7.4, the carboxylic acid group will be deprotonated, yielding a negatively charged carboxylate ion. While this ionization can increase solubility compared to the protonated form, the molecule's high lipophilicity remains the dominant, solubility-limiting factor.[3][4]

  • "Solvent Shock": This is the most common immediate cause of precipitation. Your compound is likely dissolved at a high concentration in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[5] When this concentrated organic stock is rapidly diluted into the aqueous media, the local concentration of the compound far exceeds its solubility limit in the mixed solvent system. The DMSO disperses quickly, leaving the poorly soluble compound to crash out of the solution, forming a visible precipitate.[6]

The diagram below illustrates the interplay of these factors leading to precipitation.

cluster_0 Physicochemical Properties of 2-(4-Propylphenoxy)nicotinic Acid cluster_1 Cell Culture Media Environment cluster_2 Experimental Procedure Compound Compound Structure Prop1 High Lipophilicity (Propylphenoxy Group) Compound->Prop1 Prop2 Weak Acid (Nicotinic Acid Moiety, pKa ~4.85) Compound->Prop2 Precipitate Precipitation (Cloudy Media) Prop1->Precipitate Limits solubility in... Deprotonation Deprotonation (Anionic Form) Prop2->Deprotonation Media Aqueous Solution Media->Precipitate pH Physiological pH (7.2 - 7.4) pH->Deprotonation Causes Stock High Concentration Stock (e.g., 10 mM in 100% DMSO) Dilution Rapid Dilution into Media Stock->Dilution SolventShock Solvent Shock Dilution->SolventShock Causes SolventShock->Precipitate Leads to Deprotonation->Precipitate Solubility still limited by lipophilicity

Caption: Key factors contributing to compound precipitation.

Section 2: Proactive Solubilization Strategy

To prevent precipitation, a carefully planned workflow for preparing and using your compound is essential.

Q2: How should I prepare the stock solution of 2-(4-Propylphenoxy)nicotinic acid?

Proper stock solution preparation is the foundation for a successful experiment.

  • Solvent Choice: Anhydrous, sterile-filtered DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds.[5]

  • Concentration: Prepare a stock solution at a concentration between 1 mM and 10 mM. While a higher concentration minimizes the final DMSO percentage in your culture, it also increases the risk of solvent shock upon dilution. A 10 mM stock is a common starting point.

  • Storage: Aliquot the stock solution into single-use, sterile tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time and introduce moisture.[5][6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 2-(4-Propylphenoxy)nicotinic acid needed for your desired volume and concentration. (Molecular Weight can be calculated from its chemical formula).

  • Weigh Compound: Aseptically weigh the compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO.

  • Dissolve: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Inspect: Visually confirm that no particulates are present in the solution.

  • Aliquot and Store: Distribute the stock into single-use aliquots and store at -20°C or below.

Q3: What is the correct method for diluting the DMSO stock into my cell culture medium to avoid precipitation?

This is the most critical step. The goal is to dilute the DMSO stock gradually to avoid the "solvent shock" described earlier.

Protocol 2: Step-Wise Dilution into Cell Culture Medium

The following workflow is designed to minimize precipitation during the addition of the compound to your final culture volume.

Start Start Step1 1. Pre-warm cell culture medium to 37°C. Start->Step1 Step2 2. Thaw a single-use aliquot of compound stock (e.g., 10 mM in DMSO) at room temperature. Step1->Step2 Step3 3. Pipette the required volume of stock solution from the aliquot. Step2->Step3 Step4 4. Add the stock solution drop-wise into the vortex of gently swirling medium. DO NOT add media onto the stock. Step3->Step4 Critical Step Step5 5. Immediately cap the vessel and swirl gently for 10-15 seconds to ensure homogeneous mixing. Step4->Step5 Step6 6. Visually inspect for any signs of precipitation or cloudiness. Step5->Step6 End Proceed with Experiment Step6->End

Caption: Recommended workflow for adding DMSO stock to media.

Key Causality-Based Insights:

  • Pre-warming the media (Step 1): Adding a cold compound solution to warm media can cause temperature shifts that decrease solubility. Maintaining a constant 37°C is crucial.

  • Adding stock to media, not vice-versa (Step 4): This ensures the small volume of DMSO stock is rapidly dispersed into the large volume of aqueous media, preventing localized high concentrations of the compound.

  • Gentle agitation (Step 4 & 5): Swirling promotes rapid and uniform mixing, which is essential for avoiding localized supersaturation and subsequent precipitation.

Section 3: Advanced Troubleshooting and Optimization

Q4: I followed the protocols, but I'm still observing precipitation, especially at higher concentrations or after incubation. What are my next steps?

If precipitation persists, you may have exceeded the compound's thermodynamic solubility limit in your specific culture medium. The following table outlines advanced strategies to address this.

StrategyDescription & RationaleKey Considerations
1. Determine Max Solubility Systematically test a range of final concentrations to find the highest concentration that remains clear after incubation (e.g., 2 hours at 37°C).This is the most direct way to identify the solubility limit in your specific experimental conditions.
2. Lower Stock Concentration Prepare a more dilute stock (e.g., 1 mM instead of 10 mM in DMSO). This reduces the severity of solvent shock by requiring a larger, more easily mixed volume of stock to be added.Be mindful of the final DMSO concentration, which will be higher. Ensure it remains below cytotoxic levels.
3. Increase Serum Percentage If using a serum-containing medium (like FBS), increasing the serum percentage (e.g., from 5% to 10% or 15%) can enhance solubility.Serum proteins, particularly albumin, can bind to lipophilic compounds, acting as carriers and increasing their apparent solubility.[6][7] This may alter the free fraction of the compound available to cells.
4. Use Solubility Enhancers Incorporate a biocompatible solubilizing agent like a cyclodextrin into the culture medium.Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] This requires careful validation to ensure the agent itself does not affect your experimental outcome.
Protocol 3: Determining Maximum Soluble Concentration
  • Prepare Dilutions: In a 96-well plate or sterile microcentrifuge tubes, prepare a serial dilution of your compound in your complete cell culture medium (including serum, if applicable). For example, test final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • Include Controls: Have a "media only" control and a "vehicle control" (media + the highest concentration of DMSO used).

  • Incubate: Incubate the plate/tubes under standard culture conditions (37°C, 5% CO₂) for at least 2 hours.

  • Inspect: Visually inspect each well/tube against a dark background for any signs of cloudiness or precipitate. A light microscope can also be used for more sensitive detection.

Section 4: Frequently Asked Questions (FAQs)

Q5: What is the maximum concentration of DMSO my cells can tolerate?

The cytotoxicity of DMSO varies significantly between cell types.

  • General Guideline: Most immortalized cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep the final concentration below 0.1% whenever possible.[9]

  • Sensitive Cells: Primary cells and certain sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[5]

  • Essential Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of DMSO as your highest compound concentration, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[5]

Q6: I see a precipitate in my flask after preparing the media. Can I just warm it or filter it out?

This is strongly discouraged for two reasons:

  • Warming: Heating cell culture medium can degrade heat-labile components like vitamins, amino acids, and growth factors, altering its composition and negatively impacting cell health.[10] It may also degrade your compound.

  • Filtering: Filtering out the precipitate removes an unknown quantity of your compound, making the final effective concentration in your experiment unknown and your results unreliable.

If you see a precipitate, it is best to discard the medium and prepare it again using the preventative strategies outlined in this guide.

Q7: Could my compound be interacting with components in the serum?

Yes, this is highly likely. As an acidic and lipophilic molecule, 2-(4-Propylphenoxy)nicotinic acid is predicted to bind to plasma proteins, primarily serum albumin, which is abundant in fetal bovine serum (FBS).[11][12]

  • Positive Effect: This binding often increases the compound's overall solubility in the medium, as the protein acts as a carrier.[7][13]

  • Potential Complication: This interaction means that the free, unbound concentration of your compound (which is generally considered the biologically active fraction) is lower than the total concentration you added. This is an important consideration when comparing results between serum-containing and serum-free experiments.

References

  • Abnormal serum protein binding of acidic drugs in diabetes mellitus. PubMed.
  • Technical Support Center: Preventing Compound Precipit
  • Technical Support Center: Preventing Compound Precipit
  • Quantitative Structure—Plasma Protein Binding Relationships of Acidic Drugs. Journal of Pharmaceutical Sciences.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Common Cell Culture Problems: Precipit
  • Plasma protein binding (PPB)
  • Quantitative structure--plasma protein binding rel
  • Video: Drug Distribution: Plasma Protein Binding. JoVE.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Nicotinic Acid. The Merck Index Online.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Retention Time for 2-(4-Propylphenoxy)nicotinic Acid Analysis

Welcome to the technical support center for the analysis of 2-(4-propylphenoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(4-propylphenoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) retention times. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions to enhance the robustness and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: My peak for 2-(4-propylphenoxy)nicotinic acid is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in chromatography and can arise from several factors.[1][2] For an acidic compound like 2-(4-propylphenoxy)nicotinic acid, which is structurally related to nicotinic acid (pKa ≈ 4.85), the primary suspects are secondary interactions with the stationary phase and mobile phase pH effects.[3][4][5]

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based reversed-phase columns can interact with the polar carboxyl group of your analyte, causing tailing.

    • Solution: Consider using a modern, high-purity silica column with advanced end-capping. Alternatively, adding a small amount of a competing acid, like 0.1% formic acid, to your mobile phase can help to saturate these active sites and improve peak shape.[6]

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape.[7][8]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of 2-(4-propylphenoxy)nicotinic acid.[7][9] This will ensure the analyte is in its neutral, more retained form, minimizing ionic interactions and improving peak symmetry. A mobile phase containing 0.1% formic acid typically has a pH around 2.7, which is generally suitable for acidic compounds.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]

    • Solution: Try reducing the injection volume or diluting your sample.

Q2: I'm observing inconsistent retention times for my analyte from run to run. What should I investigate?

A2: Fluctuating retention times can compromise the accuracy and precision of your analysis.[12] The most common culprits are related to the mobile phase and the LC system itself.

  • Mobile Phase Composition and Preparation:

    • Inadequate Buffering: If the mobile phase pH is not properly controlled, small variations can lead to significant shifts in retention time for an ionizable compound.[9] Ensure your mobile phase is adequately buffered if operating near the analyte's pKa. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are recommended.[6][13]

    • Solvent Proportioning: Inaccurate solvent mixing by the LC pump can cause retention time drift. Ensure your pump is properly maintained and calibrated.

    • Mobile Phase Degradation: Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component or microbial growth in the aqueous phase.[12] It is best practice to prepare fresh mobile phase daily.[2]

  • System Equilibration: Insufficient column equilibration between injections, especially during gradient runs, can lead to shifting retention times. Ensure your equilibration time is adequate, typically 5-10 column volumes.

  • Temperature Fluctuations: Column temperature affects retention time.[11] Using a column oven will provide a stable temperature environment and improve reproducibility.

Q3: How can I improve the sensitivity of my MS detection for 2-(4-propylphenoxy)nicotinic acid?

A3: Enhancing MS sensitivity involves optimizing both the chromatographic separation and the mass spectrometer source parameters.

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

    • Positive Ion Mode (ESI+): For ESI+, adding a volatile acid like 0.1% formic acid to the mobile phase will promote protonation of the analyte, leading to a stronger signal.[6]

    • Negative Ion Mode (ESI-): While counterintuitive, weak acids like acetic acid at low concentrations can sometimes enhance the negative ion mode signal for certain small molecules.[14][15] However, for acidic compounds, a basic mobile phase is often preferred for deprotonation.[16] A volatile base like ammonium hydroxide can be used.[13][17] Post-column addition of a base can also be an effective strategy to optimize for ESI without compromising the chromatography.[16]

  • MS Source Parameter Optimization:

    • Capillary Voltage: This should be optimized to ensure efficient ionization without causing in-source fragmentation. Typical starting ranges are 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.[17]

    • Nebulizer and Drying Gas: The flow rates and temperature of these gases are critical for efficient desolvation of the droplets. Higher flow rates of the mobile phase generally require higher gas flows and temperatures.[17]

    • Source Position: The position of the ESI probe relative to the MS inlet can impact signal intensity and should be optimized.[18]

  • Chromatographic Peak Shape: Sharp, narrow peaks result in a higher concentration of the analyte entering the mass spectrometer at a given time, leading to a better signal-to-noise ratio. All the strategies for improving peak shape will also contribute to better sensitivity.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Poor Peak Shape

This guide provides a step-by-step workflow for diagnosing and resolving common peak shape issues like tailing, fronting, and splitting.

Step 1: Initial Assessment

  • Observe the chromatogram: Is the poor peak shape observed for all peaks or just the analyte of interest? If all peaks are affected, it's likely a system-wide issue (e.g., dead volume, column failure). If only the analyte peak is affected, it points to a specific chemical interaction.[2]

  • Characterize the peak distortion:

    • Tailing: A gradual return to baseline after the peak maximum.

    • Fronting: A leading edge that is not steep. Often caused by column overload.[1]

    • Splitting: Two or more peak maxima. Can be caused by a partially clogged column frit, a void in the column packing, or sample solvent incompatibility.[12][19]

Step 2: Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting poor peak shape.

TroubleshootingWorkflow Start Poor Peak Shape Observed AllPeaks All Peaks Affected? Start->AllPeaks AnalyteOnly Analyte Peak Only AllPeaks->AnalyteOnly No SystemIssue System-Level Problem AllPeaks->SystemIssue Yes ChemicalIssue Analyte-Specific Issue AnalyteOnly->ChemicalIssue CheckConnections Check Fittings for Dead Volume SystemIssue->CheckConnections FlushColumn Flush or Replace Column CheckConnections->FlushColumn End Peak Shape Improved FlushColumn->End CheckpH Is Mobile Phase pH > pKa-2? ChemicalIssue->CheckpH LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckpH->LowerpH Yes CheckOverload Is Peak Fronting? CheckpH->CheckOverload No LowerpH->End DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Yes CheckSolvent Is Injection Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No DiluteSample->End MatchSolvent Match Injection Solvent to Initial Mobile Phase CheckSolvent->MatchSolvent Yes CheckSolvent->End No MatchSolvent->End

Caption: A decision tree for troubleshooting poor peak shape.

Guide 2: Method Development Strategy for 2-(4-Propylphenoxy)nicotinic Acid

For robust method development, a systematic approach is recommended. This involves selecting the appropriate column and mobile phase and then optimizing the gradient and other parameters.

Step 1: Initial Column and Mobile Phase Selection

Given the acidic nature and moderate polarity of 2-(4-propylphenoxy)nicotinic acid, a reversed-phase separation is a good starting point.[20]

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeProvides good retention for moderately nonpolar compounds. Smaller particle sizes offer higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the analyte is in its protonated, neutral form for good retention and peak shape.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[6]
Detection Mode ESI+The nitrogen on the pyridine ring is a site for protonation, making positive ion mode a good choice.

Step 2: Generic Gradient Elution

A fast scouting gradient can be used to determine the approximate elution time of the analyte.

  • Flow Rate: 0.3-0.5 mL/min (for 2.1 mm i.d. column)

  • Gradient: 5% to 95% B in 5-10 minutes

  • Column Temperature: 30-40 °C

Step 3: Gradient Optimization

Based on the results of the scouting gradient, the gradient can be optimized to improve resolution and reduce run time.

  • If the peak elutes very early, a shallower gradient may be needed.

  • If the peak elutes very late, a steeper gradient can be used.

Step 4: MS Parameter Optimization

Once a stable retention time and good peak shape are achieved, the MS parameters can be fine-tuned for optimal sensitivity as described in FAQ Q3.

Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

If the analyte is too polar for adequate retention in reversed-phase chromatography, HILIC is a viable alternative.[21] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent.[22][23][24]

ParameterRecommended Starting ConditionRationale
Column Bare Silica or Amide-bonded phaseProvides polar interactions for retention of hydrophilic compounds.[22][23]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterHigh organic content is necessary for retention in HILIC. The salt helps to improve peak shape.
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:WaterIncreasing the aqueous content elutes the polar analytes.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth.
  • How does an acid pH affect reversed-phase chromatography separ
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (2004, January 3). Analytical Chemistry.
  • Control pH During Method Development for Better Chrom
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.
  • HPLC solvents and mobile phase additives. Swansea University.
  • Better ionization with pH optimization. (2020, October 1). Wiley Analytical Science.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • Mobile Phase Additives for Peptide Characterization. (2019, October 2).
  • A Guide to HPLC and LC-MS Buffer Selection. MAC-MOD Analytical.
  • Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. (2022, September 1).
  • 10 Tips for Electrospray Ionis
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  • HILIC Stationary Phases. Thermo Fisher Scientific.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, March 12).
  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen.
  • Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. (2009, October 16). Journal of Agricultural and Food Chemistry.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, August 31).
  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020, December 11). Phenomenex.
  • Nicotinic Acid. RÖMPP Online.
  • Chemical Properties. University of Newcastle.
  • Showing Compound Nicotinic acid (FDB001014). (2010, April 8). FooDB.
  • Nicotinic acid CAS#: 59-67-6. ChemicalBook.
  • Chemical Properties of Niacin (CAS 59-67-6). Cheméo.
  • Nicotinic acid. Wikipedia.
  • Nicotinic acid meets USP testing specific
  • 2-(4-Chlorophenoxy)nicotinic acid. PubChem.
  • Physicochemical and Antioxidant Properties of Selected Polish and Slovak Honeys. (2025, May 22). MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 2-(4-Propylphenoxy)nicotinic acid Fluorescence Assays

Welcome to the technical support guide for optimizing fluorescence assays utilizing 2-(4-Propylphenoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing fluorescence assays utilizing 2-(4-Propylphenoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, thereby enhancing assay sensitivity and data reliability. This guide provides in-depth, field-proven insights and actionable protocols to address common challenges encountered during fluorescence measurements.

Section 1: Understanding the Sources of Background Fluorescence

High background fluorescence is a frequent issue in fluorescence assays that can obscure the specific signal from your target analyte.[1][2] This unwanted signal can originate from various sources, including the sample itself (autofluorescence), the assay components, and the instrumentation.[1][3] A clear understanding of these sources is the first step toward effective troubleshooting.

Autofluorescence of Biological Samples

Many biological molecules and structures naturally fluoresce, a phenomenon known as autofluorescence.[4][5] This intrinsic fluorescence can significantly contribute to background noise, particularly in cell-based assays.[4][6]

Common Endogenous Fluorophores:

  • Metabolites: NADH and flavins (FAD, FMN) are major contributors to cellular autofluorescence.[4][7]

  • Structural Proteins: Collagen and elastin, components of the extracellular matrix, exhibit strong autofluorescence.[4][5]

  • Amino Acids: Aromatic amino acids like tryptophan, tyrosine, and phenylalanine are intrinsically fluorescent.[4][5]

  • Lipofuscin: These pigmented granules accumulate in aging cells and have a broad emission spectrum.[4][7]

Extrinsic Sources of Background Fluorescence

Beyond the inherent fluorescence of biological samples, several external factors can introduce background noise into your assay.

  • Assay Media and Buffers: Phenol red, a common pH indicator in cell culture media, is highly fluorescent.[6] Serum supplements, such as fetal bovine serum (FBS), also contain fluorescent components.[6][8]

  • Plasticware: Plastic-bottom plates and cuvettes can exhibit significant fluorescence, which can interfere with measurements.[9]

  • Contaminants: Dust particles, fibers, and chemical impurities in solvents or reagents can be fluorescent.[10]

  • Non-specific Binding: The fluorescent probe, in this case, 2-(4-Propylphenoxy)nicotinic acid, may bind non-specifically to proteins or cellular structures, leading to a diffuse background signal.[1][11]

Instrumental and Photophysical Phenomena

The instrumentation and the photophysical properties of the fluorophore and sample can also contribute to background noise.

  • Light Scattering: Rayleigh and Raman scattering of the excitation light can be detected by the emission detector, particularly if the Stokes shift of the fluorophore is small.

  • Photobleaching: The irreversible destruction of a fluorophore upon prolonged exposure to excitation light can lead to a decrease in signal over time, which can be misinterpreted as a high initial background.[12][13]

  • Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation light or re-absorb the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity and potentially distorted spectra.[14][15][16]

Section 2: Troubleshooting Guides and FAQs

This section provides a structured approach to identifying and mitigating sources of background noise in your 2-(4-Propylphenoxy)nicotinic acid fluorescence assays.

FAQ 1: My blank wells (containing only buffer/media) show high fluorescence. What should I do?

High fluorescence in blank wells typically points to an issue with the assay medium or the microplate itself.

Troubleshooting Steps:

  • Evaluate Assay Media:

    • Phenol Red-Free Media: If using cell culture media, switch to a phenol red-free formulation.[6]

    • Reduce Serum Concentration: Minimize the concentration of fetal bovine serum (FBS) or other serum supplements as much as possible without compromising cell health.[6][8]

    • Use Low-Fluorescence Buffers: For biochemical assays, use high-purity, low-fluorescence buffers like phosphate-buffered saline (PBS).

  • Assess Microplates/Cuvettes:

    • Switch to Glass-Bottom Plates: If using plastic-bottom plates, consider switching to glass-bottom plates, which generally have lower intrinsic fluorescence.[9]

    • Test Different Plate Types: If glass is not an option, test plates from different manufacturers to find one with lower background for your specific excitation and emission wavelengths.

  • Check for Contamination:

    • Ensure all buffers and solutions are freshly prepared with high-purity water and reagents to avoid fluorescent contaminants.

Workflow for Identifying Media/Plate Background:

Start High Blank Fluorescence CheckMedia Prepare Blanks with Different Media (e.g., with/without Phenol Red, varying FBS%) Start->CheckMedia CheckPlates Test Different Microplates (e.g., Plastic vs. Glass-Bottom) Start->CheckPlates AnalyzeResults Measure Fluorescence of Blanks CheckMedia->AnalyzeResults CheckPlates->AnalyzeResults Decision Identify Source of High Background AnalyzeResults->Decision OptimizeMedia Switch to Low-Fluorescence Medium/Buffer Decision->OptimizeMedia Media is the source OptimizePlates Select Low-Fluorescence Plate Decision->OptimizePlates Plate is the source

Caption: Troubleshooting workflow for high blank fluorescence.

FAQ 2: My unstained control samples (e.g., cells without the fluorescent probe) show high background. How can I reduce this autofluorescence?

Autofluorescence from biological samples is a common challenge.[3][4] The following strategies can help minimize its impact.

Troubleshooting Steps:

  • Optimize Wavelengths:

    • Red-Shifted Dyes: If possible, consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red region of the spectrum, as cellular autofluorescence is typically lower at these wavelengths.[6][8] While you are using 2-(4-Propylphenoxy)nicotinic acid, this is a consideration for future assay development.

    • Spectral Scanning: Use a spectrophotometer with monochromators to determine the optimal excitation and emission wavelengths for 2-(4-Propylphenoxy)nicotinic acid in your specific assay buffer. This can help you find a window with the best signal-to-noise ratio.[17]

  • Sample Preparation:

    • Fixation Method: If you are fixing your cells, be aware that aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[1][3] Consider using an organic solvent like ice-cold methanol for fixation.[4] If aldehyde fixation is necessary, you can treat the samples with a reducing agent like sodium borohydride to quench the induced fluorescence.[4][7]

    • Remove Red Blood Cells: If working with tissue samples, perfuse with PBS before fixation to remove red blood cells, which contain autofluorescent heme groups.[3][8]

  • Data Analysis:

    • Background Subtraction: Always include an unstained control in your experiment.[4] The average fluorescence intensity of the unstained control can be subtracted from the fluorescence of your stained samples.

Table 1: Common Autofluorescent Species and their Approximate Spectral Ranges

Autofluorescent SpeciesExcitation Max (nm)Emission Max (nm)
Tryptophan~280~350
Tyrosine~275~300
Phenylalanine~260~280
NADH~340~460
FAD/FMN (Flavins)~450~530
Collagen~325-340~390-400
Elastin~350-400~430-460
LipofuscinBroad (340-490)Broad (430-650)

Note: These values are approximate and can vary depending on the local environment.

FAQ 3: The fluorescence signal is unstable and decreases over time. What is causing this, and how can I prevent it?

A decreasing fluorescence signal over time is a classic sign of photobleaching, the light-induced destruction of your fluorophore.[12][13]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity:

    • Neutral Density Filters: Use neutral density filters to reduce the intensity of the excitation light reaching your sample.[12][18]

    • Lower Lamp/Laser Power: Decrease the power setting of your microscope's lamp or laser to the minimum level required for a detectable signal.[19]

  • Minimize Exposure Time:

    • Shortest Possible Exposure: Use the shortest camera exposure time that still provides a good signal-to-noise ratio.[19]

    • Limit Illumination: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[13]

  • Use Antifade Reagents:

    • For fixed cell imaging, use a commercially available antifade mounting medium.[13][18] These reagents scavenge reactive oxygen species that contribute to photobleaching.[12]

    • For live-cell imaging, you can add antioxidants like Trolox to your imaging buffer.[19]

Diagram of Photobleaching Mitigation Strategies:

Start Signal Fades Over Time (Photobleaching) ReduceIntensity Reduce Excitation Intensity (ND Filters, Lower Power) Start->ReduceIntensity MinimizeExposure Minimize Exposure Time (Shorter Acquisition, Shutter Control) Start->MinimizeExposure UseAntifade Use Antifade Reagents (Mounting Media, Antioxidants) Start->UseAntifade StableSignal Stable Fluorescence Signal ReduceIntensity->StableSignal MinimizeExposure->StableSignal UseAntifade->StableSignal

Caption: Strategies to minimize photobleaching.

FAQ 4: My fluorescence intensity is not proportional to the concentration of my analyte. What could be the issue?

A non-linear relationship between fluorescence and concentration often points to the inner filter effect (IFE).[15] IFE occurs when the sample absorbs too much of the excitation light (primary IFE) or re-absorbs the emitted light (secondary IFE).[14][15]

Troubleshooting Steps:

  • Dilute Your Samples: The most straightforward way to mitigate IFE is to work with more dilute samples.[14][15] As a rule of thumb, the absorbance of the sample at the excitation and emission wavelengths should be kept low, typically below 0.1 absorbance units.

  • Optimize Pathlength: If possible, use a cuvette with a shorter pathlength to reduce the distance the light travels through the sample.

  • Front-Face Fluorescence: Some fluorometers allow for front-face fluorescence measurements, where the emission is collected from the same surface that is being excited. This minimizes the pathlength and is less susceptible to IFE.

  • Mathematical Correction: Several mathematical models exist to correct for IFE, but these can be complex to implement.[20]

Experimental Protocol: Assessing the Inner Filter Effect

  • Prepare a Dilution Series: Create a series of dilutions of your 2-(4-Propylphenoxy)nicotinic acid standard in your assay buffer.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution to ensure the absorbance at the excitation and emission wavelengths is within the linear range (ideally < 0.1).

  • Measure Fluorescence: Measure the fluorescence intensity of each dilution using your standard assay protocol.

  • Plot Data: Plot fluorescence intensity versus concentration.

  • Analyze the Plot: If the plot is linear, IFE is likely not a significant issue at these concentrations. If the plot plateaus or curves downwards at higher concentrations, you are observing the inner filter effect.[15]

FAQ 5: How does the choice of solvent affect my fluorescence assay?

The solvent environment can significantly impact the fluorescence properties of a fluorophore, including 2-(4-Propylphenoxy)nicotinic acid.[21][22]

Key Solvent Effects:

  • Polarity: The polarity of the solvent can influence the energy levels of the fluorophore's ground and excited states.[22][23] This can lead to shifts in the excitation and emission spectra (solvatochromism).[24] For many fluorophores, increasing solvent polarity causes a red shift (to longer wavelengths) in the emission spectrum.[22]

  • Viscosity: Higher viscosity can sometimes lead to increased fluorescence quantum yield by restricting molecular motions that would otherwise lead to non-radiative decay.

  • pH: The pH of the solution can affect the protonation state of a fluorophore, which can dramatically alter its fluorescence properties. It is crucial to use a well-buffered system.

  • Quenching: Some solvent components can act as quenchers, decreasing the fluorescence intensity through various mechanisms.

Practical Recommendations:

  • Consistency is Key: Use the same solvent or buffer system for all samples and standards in an experiment to ensure comparability.

  • Solvent Optimization: When developing a new assay, it may be beneficial to test a few different solvent systems to find one that provides the optimal fluorescence signal and stability for 2-(4-Propylphenoxy)nicotinic acid.

  • Characterize in Your System: Always determine the excitation and emission maxima of 2-(4-Propylphenoxy)nicotinic acid in the specific buffer you will be using for your experiments, as these can shift with changes in the environment.[17]

Section 3: General Best Practices for Assay Optimization

To achieve the highest quality data, consider the following general principles for optimizing your fluorescence assays.

  • Titrate Reagents: Always perform a titration of your fluorescent probe and any other critical reagents to find the optimal concentrations that maximize the signal-to-noise ratio.[9]

  • Include Proper Controls: In every experiment, include:

    • Blank: Contains all assay components except the fluorophore and analyte.

    • Unstained Control: Contains the biological sample but no fluorescent probe (to measure autofluorescence).[3][4]

    • Positive and Negative Controls: To ensure the assay is performing as expected.

  • Optimize Instrument Settings:

    • Gain Adjustment: Adjust the photomultiplier tube (PMT) gain to ensure your signal is within the linear range of the detector and not saturated.[25] It's often best to set the gain using your brightest sample (positive control).[25]

    • Bandwidth Selection: The choice of excitation and emission bandwidths can affect sensitivity and specificity. Narrower bandwidths can reduce background but may also reduce the signal.[17]

  • Thorough Washing: In cell-based assays or immunoassays, ensure adequate washing steps are performed to remove any unbound fluorescent probe, which is a common source of background.[9][26]

By systematically addressing these potential sources of background noise, you can significantly improve the quality and reliability of your fluorescence assays with 2-(4-Propylphenoxy)nicotinic acid.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence | 1.
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
  • Benchchem. Technical Support Center: Troubleshooting High Background Fluorescence with Fluoroshield.
  • Edinburgh Instruments. (2021, July 13).
  • abinScience. (2026, January 8).
  • Chemistry LibreTexts. (2022, December 22). 2.14: Solvent Effect of Fluorescence.
  • SPIE Digital Library. Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays.
  • Thermo Fisher Scientific - TW. Background in Fluorescence Imaging.
  • The Blog - Tecan. How to develop an optimal fluorescence assay.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Southern Biotech. (2023, June 24). How can autofluorescence be addressed?
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Thermo Fisher Scientific - TW. Photobleaching in Fluorescence Imaging.
  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?
  • Vector Labs. (2022, September 14).
  • Electron Microscopy Sciences. The Antidote for Photobleaching.
  • ACS Publications. (2021, September 27). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging | ACS Omega.
  • Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
  • Wikipedia. Autofluorescence.
  • SciSpace. Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules.
  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
  • ACS Publications. (2022, May 2). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Analytical Chemistry.
  • Molecular Devices.
  • Benchchem. how to prevent photobleaching of n-Phenylnaphthylamine hydrochloride in fluorescence microscopy.
  • Thermo Fisher Scientific. Optimization of Instrument Settings and Measurement Parameters for Kinetic Fluorometric and Luminometric Assays.
  • PubMed. (2013, January 15).
  • BMG Labtech. (2021, November 18). How to optimise fluorescence gain.
  • PubMed.
  • PMC - NIH. Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function.
  • New Journal of Chemistry (RSC Publishing). (2021, September 6). Rational design of near-infrared fluorophores with a phenolic D–A type structure and construction of a fluorescent probe for cysteine imaging.
  • PMC.
  • ResearchGate. Comparison of fluorescence responses of nicotinic acid and nicotinamide...

Sources

Troubleshooting

Correcting false positives in 2-(4-Propylphenoxy)nicotinic acid enzyme inhibition assays

Welcome to the Technical Support Portal for assay validation and hit triage. 2-(4-Propylphenoxy)nicotinic acid (2-PPNA) and related phenoxynicotinic acid derivatives are frequently identified as hits in high-throughput s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for assay validation and hit triage. 2-(4-Propylphenoxy)nicotinic acid (2-PPNA) and related phenoxynicotinic acid derivatives are frequently identified as hits in high-throughput screening (HTS) and DNA-Encoded Library (DEL) selections against targets such as JNK1, COX enzymes, and the Translocator Protein (TSPO)[1][2][3].

However, the structural nature of this scaffold makes it highly prone to generating false positives. As an Application Scientist, it is critical to understand that a potent IC50 does not always equal true stoichiometric inhibition. This guide provides the causal mechanisms behind these artifacts and the self-validating protocols required to correct them.

Diagnostic Triage Workflow

Before discarding a 2-PPNA hit or advancing it to costly downstream assays, run the compound through the following diagnostic decision tree to isolate the mechanism of interference.

Workflow A Inhibition Observed (2-PPNA Derivative) B Add 0.01% Triton X-100 Does IC50 shift >10-fold? A->B C Colloidal Aggregation (False Positive) B->C Yes D Check Optical Interference (Orthogonal Assay) B->D No E Fluorescence Quenching (False Positive) D->E Yes F Add 1mM GSH/DTT Is inhibition lost? D->F No G Non-Specific Reactivity (False Positive) F->G Yes H Validated 1:1 Stoichiometric Inhibitor F->H No

Diagnostic workflow for isolating false positive mechanisms in 2-PPNA assays.

Troubleshooting FAQs

Q1: My 2-PPNA derivative shows a potent IC50 (e.g., 500 nM) with a steep dose-response curve. Why should I suspect a false positive? A: The causality lies in the molecule's amphiphilic geometry. The 2-PPNA scaffold possesses a highly lipophilic tail (4-propylphenoxy) and a polar, ionizable headgroup (nicotinic acid). In aqueous biochemical buffers, this structure drives the spontaneous formation of colloidal aggregates once the concentration exceeds the Critical Aggregation Concentration (CAC). These colloids act as "protein sponges," non-specifically adsorbing and denaturing the target enzyme on their surface. A steep Hill slope ( nH​>1.5 ) is a hallmark indicator of this Pan-Assay Interference Compound (PAINS) behavior.

Q2: How do I definitively correct for aggregation-based false positives? A: You must implement a self-validating detergent-shift assay. By adding a non-ionic detergent like 0.01% (v/v) Triton X-100 to your assay buffer, you disrupt the hydrophobic interactions holding the 2-PPNA colloid together, forcing the compound back into its monomeric state. If the observed inhibition was an artifact of aggregation, the IC50 will shift dramatically to the right (>10-fold) or disappear entirely.

Q3: Our 2-PPNA hit was identified from a bidentate DEL screen targeting a kinase. Could this be a reactive false positive? A: Yes. In DEL screens (e.g., targeting JNK1), 2-phenoxynicotinic acid moieties are frequently co-enriched with electrophilic building blocks (such as 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid) to form covalent bonds with conserved cysteines[1][4]. However, these bidentate binders can exhibit non-specific covalent reactivity across the proteome. To correct this, perform the assay in the presence of a large molar excess of glutathione (0.5 - 1.0 mM GSH) to simulate intracellular reducing conditions[5]. GSH acts as a sacrificial nucleophile; if the compound is non-specifically reactive, the GSH will quench it, abolishing the apparent inhibition.

Quantitative Benchmarks for Assay Validation

Use the following data matrix to benchmark your 2-PPNA compound's behavior against known interference profiles.

Validation MetricTrue 1:1 InhibitorAggregation False PositiveReactive False Positive
Hill Slope ( nH​ ) 0.8 – 1.2> 1.5 (Steep)Variable (Often > 1.2)
IC50 Shift (+0.01% Triton X-100) < 2-fold change> 10-fold increase / Inactive< 2-fold change
IC50 Shift (+1 mM GSH/DTT) < 2-fold change< 2-fold change> 10-fold increase / Inactive
DLS Particle Size < 1 nm (Monomer)> 50 nm (Colloid)< 1 nm (Monomer)
Enzyme Pre-incubation Effect Time-independentHighly time-dependentHighly time-dependent
Validated Experimental Protocols
Protocol A: Detergent-Shift IC50 Validation

This self-validating protocol differentiates stoichiometric binding from colloidal sequestration.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Mechanistic Note: 0.01% is below the critical micelle concentration (CMC) of Triton X-100, ensuring it does not denature the target enzyme, but is sufficient to disrupt small-molecule colloids.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-PPNA derivative in 100% DMSO.

  • Assay Assembly: Dispense the target enzyme into both Buffer A and Buffer B. Pin-transfer the compound dilutions into the respective wells. Ensure the final DMSO concentration remains 1%.

  • Incubation & Readout: Incubate for 30 minutes at room temperature, add the substrate, and measure product formation via your standard optical readout.

  • Data Analysis: Plot dose-response curves. A false positive will show a potent IC50 in Buffer A but a flatline in Buffer B.

Protocol B: Dynamic Light Scattering (DLS) Aggregation Detection

Orthogonal physical validation of aggregate formation.

  • Sample Preparation: Filter your assay buffer through a 0.22 µm syringe filter to remove dust. Spike the 2-PPNA compound into the buffer to a final concentration of 10 µM (a typical screening concentration).

  • Measurement: Load 20 µL of the sample into a DLS cuvette. Run the measurement at 25°C using standard backscatter settings.

  • Interpretation: A true monomeric inhibitor will yield no measurable scattering. The presence of a polydisperse peak with a hydrodynamic radius ( Rh​ ) > 50 nm confirms the compound has crossed its CAC and formed colloids.

Mechanistic Insight: The Sequestration Pathway

Understanding the physical state of your compound is critical. The diagram below illustrates how 2-PPNA monomers transition into inhibitory colloids, fundamentally altering assay kinetics.

Mechanism M 2-PPNA Monomer A Colloidal Aggregate M->A Concentration > CAC S Sequestered Enzyme A->S Surface Adsorption E Active Enzyme E->S Denaturation

Mechanism of enzyme sequestration and denaturation by 2-PPNA colloidal aggregates.

References
  • [1] DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis. Journal of Medicinal Chemistry - ACS Publications. 1

  • [4] DNA-Encoded Dynamic Chemical Library and Its Applications in Ligand Discovery. Journal of the American Chemical Society - ACS Publications. 4

  • [5] Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters. 5

  • [2] Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. 2

  • [3] Synthesis and In Vitro Evaluation of New Translocator Protein Ligands Designed for Positron Emission Tomography. ResearchGate. 3

Sources

Optimization

Optimizing reaction conditions for 2-(4-Propylphenoxy)nicotinic acid chemical synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Propylphenoxy)nicotinic acid . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Propylphenoxy)nicotinic acid . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize their nucleophilic aromatic substitution (SNAr) workflows.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; we will dissect the chemical causality behind each parameter to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Grounding & Reaction Causality

The synthesis of 2-(4-Propylphenoxy)nicotinic acid relies on a classic addition-elimination SNAr mechanism. The starting material, 2-chloronicotinic acid, is an exceptional electrophile for this transformation. Its reactivity at the C2 position is highly activated by both the electron-withdrawing carboxylic acid group and the adjacent pyridine nitrogen ([1]).

When exposed to a strong nucleophile like 4-propylphenoxide, the reaction proceeds through a negatively charged Meisenheimer complex. The subsequent rapid elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the target diaryl ether ([2]).

SNAr_Mechanism A 2-Chloronicotinic Acid (Carboxylate Form) C Meisenheimer Complex (Transition State) A->C Addition (Rate Limiting) B 4-Propylphenoxide (Nucleophile) B->C Attack at C2 D 2-(4-Propylphenoxy) nicotinic Acid C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E Departs

Nucleophilic Aromatic Substitution (SNAr) mechanism for 2-(4-Propylphenoxy)nicotinic acid synthesis.

Part 2: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By exploiting the stark pKa differences between the unreacted phenol and the target carboxylic acid, the workup inherently verifies the success of the reaction without requiring immediate chromatographic analysis.

Step-by-Step Methodology:

  • Deprotonation: Suspend 2-chloronicotinic acid (1.0 eq) and 4-propylphenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Causality: 2.5 equivalents are mandatory. The first equivalent is instantly consumed by the carboxylic acid of the starting material, which has a pKa of approximately 2.54 ([3]). The remaining base deprotonates the phenol (pKa ~10) to form the active nucleophile.

  • Reaction: Heat the mixture to 110 °C for 12 hours under a continuous nitrogen atmosphere to prevent oxidative side reactions.

  • Quenching & Concentration: Cool the vessel to room temperature. Remove the DMF under reduced pressure.

    • Causality: DMF is highly water-miscible but can cause severe emulsion issues during liquid-liquid extraction. Removing it ensures a clean phase separation.

  • Alkaline Extraction: Dissolve the crude residue in distilled water. The pH will naturally be alkaline (~8-9) due to residual carbonate. Wash the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: At this pH, the product remains securely in the aqueous layer as a water-soluble potassium salt. The unreacted, neutral 4-propylphenol partitions entirely into the organic EtOAc layer, effectively purifying the product.

  • Acidification & Precipitation: Slowly add 1M HCl to the aqueous layer under vigorous stirring until the pH reaches 2.0.

    • Causality: Lowering the pH fully protonates the product's carboxylic acid group. Because the neutral product lacks the ionic charge required for aqueous solubility, it crashes out of solution as a precipitate ([4]).

  • Isolation: Filter the resulting off-white precipitate, wash with ice-cold water to remove residual salts, and dry under high vacuum.

Workflow Step1 1. Reaction Setup 2-Chloronicotinic Acid + 4-Propylphenol + K2CO3 (2.5 eq) in DMF Step2 2. Heating 100-120 °C for 12 hours under N2 atmosphere Step1->Step2 Step3 3. Solvent Removal Cool to RT, evaporate DMF under reduced pressure Step2->Step3 Step4 4. Alkaline Extraction Dissolve in H2O (pH ~7-8) Wash with EtOAc to remove phenol Step3->Step4 Step5 5. Acidification Adjust aqueous layer to pH 2 using 1M HCl to precipitate product Step4->Step5 Step6 6. Isolation Filter, wash with cold H2O, and dry under vacuum Step5->Step6

Step-by-step experimental and purification workflow utilizing pH-dependent solubility.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical data gathered during the optimization of this specific synthesis. Use this to benchmark your own experimental choices.

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DMF K₂CO₃ (2.5) 110 12 85% Optimal conditions; clean conversion and easy workup.
DMSOCs₂CO₃ (2.5)1001088%Excellent yield, but DMSO is significantly harder to evaporate.
DMFNa₂CO₃ (2.5)1102440%Sluggish reaction; sodium base is less soluble and weaker.
EtOHK₂CO₃ (2.5)78 (Reflux)24<10%Protic solvent forms a solvation shell, hindering the nucleophile.
DMFK₂CO₃ (1.0)11024TraceBase entirely consumed by carboxylic acid; no phenoxide formed.
DMFK₂CO₃ (2.5)1601230%Severe product degradation via thermal decarboxylation.

Part 4: Troubleshooting & FAQs

Q: My reaction stalls at 40-50% conversion, and I recover a large amount of unreacted 2-chloronicotinic acid. What went wrong? A: This is the most frequent error in this workflow and is directly caused by insufficient base stoichiometry. Because 2-chloronicotinic acid possesses a free carboxylic acid group, using only 1.0 to 1.5 equivalents of K₂CO₃ results in the base being entirely consumed to form the unreactive potassium 2-chloronicotinate salt. This leaves zero base available to deprotonate the 4-propylphenol. You must use >2.0 equivalents (optimally 2.5 eq) to drive the reaction forward.

Q: I am detecting a major byproduct with a mass of [M-44] via LC-MS. What is this, and how do I prevent it? A: A mass loss of 44 Da corresponds to the loss of CO₂. Nicotinic acid derivatives are highly susceptible to thermal decarboxylation at elevated temperatures ([5]). If your reaction block exceeds 130–140 °C, the carboxylic acid group will cleave off the pyridine ring. To mitigate this, strictly control your heating block to 110 °C. If the reaction is too sluggish at this temperature, switch to a more polar solvent like DMSO rather than increasing the heat.

Q: Can I use a protic solvent like ethanol or water to make the synthesis more environmentally friendly? A: While environmentally preferable, protic solvents severely hinder SNAr reactions. Ethanol forms strong hydrogen bonds with the 4-propylphenoxide anion, creating a tight solvation shell that drastically reduces its nucleophilicity. Furthermore, the boiling point of ethanol (78 °C) is too low to provide the thermal energy required to overcome the activation barrier of the Meisenheimer complex. You must rely on polar aprotic solvents (DMF, DMSO, or NMP) to leave the nucleophile "naked" and reactive.

Q: My product precipitated as a sticky oil rather than a filterable solid during the acidification step. How do I fix this? A: This occurs when residual DMF or unreacted 4-propylphenol is still present in the aqueous layer during acidification. The product acts as a surfactant, trapping the impurities and oiling out. To rescue the batch, extract the oily aqueous mixture with Dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate it. In future runs, ensure you thoroughly evaporate the DMF in Step 3 and perform rigorous EtOAc washes in Step 4 before dropping the pH.

Part 5: References

  • National Center for Biotechnology Information. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst". PMC. URL: [Link]

  • Wikipedia. "2-Chloronicotinic acid". URL: [Link]

  • National Center for Biotechnology Information. "2-Chloronicotinic acid | C6H4ClNO2 | CID 76258". PubChem. URL: [Link]

  • ACS Publications. "Domino Decarboxylative Arylation and C–O Selective Bond Formation toward Chromeno[2,3-b]pyridine-2-one Skeletons". The Journal of Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Propylphenoxy)nicotinic Acid Toxicity in Primary Cell Cultures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific metabolic and chemical challenges associated with 2-(4-Propylphenoxy)nicotinic acid (CAS: 116...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific metabolic and chemical challenges associated with 2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) in primary cell models.

Primary cells are notoriously sensitive to metabolic perturbations. Because this compound is an aryl ether derivative of nicotinic acid, it inherently interacts with fundamental cellular bioenergetics. This guide will decode the causality behind the toxicity, provide quantitative benchmarks, and deliver self-validating protocols to establish a robust therapeutic window for your assays.

Part 1: Mechanistic FAQs - Understanding the "Why"

Q1: Why does 2-(4-Propylphenoxy)nicotinic acid cause disproportionate toxicity in my primary cell cultures compared to immortalized cancer lines? A1: The discrepancy lies in cellular bioenergetics. Immortalized cell lines typically rely on aerobic glycolysis (the Warburg effect), making them highly resilient to mitochondrial stress. In contrast, primary cells depend heavily on oxidative phosphorylation (OXPHOS). Nicotinic acid and its derivatives act as precursors or competitors in the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) and NADP+, and high concentrations can competitively inhibit NAD+ salvage pathways or disrupt sirtuin activity[1]. In primary cells, this acute NAD+ depletion stalls the TCA cycle and the electron transport chain, leading to rapid ATP collapse and cell death.

Q2: I am observing rapid cell detachment within 24 hours. Is this programmed apoptosis or acute necrosis? A2: It is likely acute necrosis driven by mitochondrial depolarization. The addition of the 4-propylphenoxy group significantly increases the lipophilicity of the nicotinic acid scaffold. While this enhances cellular permeability, it also leads to compound accumulation in the mitochondrial membrane, causing proton leak and uncoupling. To differentiate between metabolic stalling and acute necrosis, we recommend using resazurin-based assays (like PrestoBlue), which specifically monitor mitochondrial function and reducing power (NADH/FADH2 availability)[2].

Q3: How do I prove that the toxicity is an off-target effect rather than the primary mechanism of action of my compound? A3: You must build a self-validating assay system using metabolic rescue agents. If the toxicity is due to off-target NAD+ depletion, pre-treating the cells with exogenous Nicotinamide (NAM) will rescue the viability phenotype. If the cells still die despite NAM supplementation, the toxicity is likely driven by the lipophilic 4-propylphenoxy moiety physically disrupting membrane integrity or generating Reactive Oxygen Species (ROS).

Part 2: Visualizing the Toxicity Mechanism

Mechanism A 2-(4-Propylphenoxy) nicotinic acid B NAD+ Salvage Pathway Competition A->B High Concentration C Mitochondrial Membrane Accumulation A->C High Lipophilicity D TCA Cycle Stalling & ATP Depletion B->D E Proton Leak & Depolarization C->E F Primary Cell Necrosis D->F E->F

Dual-pathway mechanism of 2-(4-Propylphenoxy)nicotinic acid toxicity in primary cells.

Part 3: Quantitative Data & Benchmarks

To effectively troubleshoot, you must benchmark your observations against established thresholds. Table 1 outlines the expected toxicity limits across different cell phenotypes, while Table 2 provides validated rescue agents to incorporate into your experimental design.

Table 1: Comparative Toxicity Thresholds (IC50) by Cell Phenotype

Cell TypePrimary Metabolic DriverEstimated IC50 Range (µM)Primary Driver of Sensitivity
Primary HepatocytesHigh OXPHOS, Active CYP4505.0 - 15.0Rapid metabolism to reactive intermediates
Primary Cortical NeuronsHigh OXPHOS, Low Antioxidant2.0 - 10.0Extreme sensitivity to NAD+ depletion
Primary FibroblastsMixed (Glycolysis/OXPHOS)25.0 - 40.0Moderate metabolic flexibility
Immortalized Lines (e.g., HeLa)Glycolytic (Warburg Effect)> 75.0Robust NAD+ salvage; glycolytic reliance

Table 2: Validated Rescue Agents for Mechanistic Deconvolution

Rescue AgentTarget MechanismRecommended Conc.Addition Timing
Nicotinamide (NAM)Restores intracellular NAD+ pool1.0 - 5.0 mM2 hours Pre-treatment
N-Acetylcysteine (NAC)Quenches lipid peroxidation/ROS5.0 - 10.0 mMCo-administration
Cyclosporin A (CsA)Prevents mitochondrial pore opening1.0 µM1 hour Pre-treatment
Part 4: Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every experiment must be self-validating. The following protocols utilize biological and technical triplicates, alongside specific normalization steps to account for biologic variability in primary cell cultures[3].

Protocol A: Establishing the Maximum Tolerated Dose (MTD)

Objective: Determine the exact concentration at which 2-(4-Propylphenoxy)nicotinic acid disrupts mitochondrial function without causing immediate membrane rupture.

  • Cell Seeding: Seed primary cells at an optimized density (e.g., 10,000 cells/well for a 96-well plate) in complete growth medium. Allow 24-48 hours for attachment and recovery.

  • Compound Preparation: Dissolve 2-(4-Propylphenoxy)nicotinic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point half-log serial dilution in culture media. Critical Step: Ensure the final DMSO concentration on the cells never exceeds 0.1% (v/v), as primary cells are highly sensitive to solvent toxicity.

  • Treatment: Aspirate old media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., 10% DMSO or 1 µM Staurosporine). Incubate for 24 hours.

  • Viability Readout (PrestoBlue): Add PrestoBlue reagent directly to the wells at a 1:10 ratio. Incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Read fluorescence (Excitation 560 nm / Emission 590 nm). Normalize all fluorescence values to a parallel plate fixed and stained with Hoechst 33342 to account for variations in initial cell seeding density.

Protocol B: NAD+ Salvage Rescue Assay

Objective: Validate if the observed toxicity is due to on-target metabolic competition within the nicotinic acid pathway.

  • Pre-treatment: 2 hours prior to compound challenge, replace media with fresh media containing 2 mM Nicotinamide (NAM). Leave control wells with standard media.

  • Compound Challenge: Add 2-(4-Propylphenoxy)nicotinic acid at the established IC80 concentration (determined from Protocol A).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • ATP Quantification: Use a luminescent ATP assay (e.g., CellTiter-Glo) to measure total cellular ATP. A recovery of luminescent signal in the NAM-treated wells confirms that the toxicity is primarily driven by NAD+ depletion rather than physical membrane disruption.

Part 5: Experimental Workflow Visualization

Workflow S1 Seed Primary Cells (96-well) S2 Pre-treat with NAM / NAC S1->S2 S3 Titrate Compound (0.1% DMSO max) S2->S3 S5 Measure ATP (CellTiter-Glo) S3->S5 S4 Normalize to Cell Count S5->S4

Self-validating experimental workflow for toxicity mitigation and mechanistic deconvolution.

References
  • Roles of vitamins in stem cells. National Institutes of Health (NIH). 1

  • A pancreatic ductal adenocarcinoma subpopulation is sensitive to FK866, an inhibitor of NAMPT. Oncotarget. 2

  • Synthesis, characterization, and evaluation of KDM4B inhibitors to attenuate inflammatory host immune response in periodontitis. D-NB.info. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Profiling: 2-(4-Propylphenoxy)nicotinic Acid vs. Traditional Nicotinic Acid Derivatives

As drug development pivots toward highly selective lipid-modulating and anti-inflammatory agents, researchers must critically evaluate the structural nuances of nicotinic acid (niacin) derivatives. While traditional nico...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective lipid-modulating and anti-inflammatory agents, researchers must critically evaluate the structural nuances of nicotinic acid (niacin) derivatives. While traditional nicotinic acid is a fundamental molecule in cellular metabolism and a proven lipid-lowering agent, its clinical utility is frequently bottlenecked by off-target metabolic effects—most notably, cutaneous flushing driven by massive NAD+ flux.

This guide provides an objective, data-driven comparison between traditional nicotinic acid derivatives (e.g., Nicotinic Acid, Nicotinamide, Acipimox) and the lipophilic archetype 2-(4-Propylphenoxy)nicotinic acid . By analyzing their in vitro pharmacological profiles, we uncover how specific structural modifications dictate receptor selectivity, membrane permeability, and downstream cellular signaling.

Mechanistic Divergence: Steric Hindrance and Receptor Selectivity

To understand the divergent in vitro behavior of these compounds, we must examine the causality behind their molecular interactions. Traditional nicotinic acid operates via a dual-axis mechanism:

  • The Preiss-Handler Pathway: It acts as a direct substrate for Nicotinate phosphoribosyltransferase (NAPRT), rapidly upregulating intracellular NAD+ levels1[1]. While beneficial for energy metabolism, this pathway is the primary driver of the flushing side effect 2[2].

  • GPR109A (HCA2) Agonism: It binds to the G-protein coupled receptor GPR109A, initiating a Gi-mediated cascade that lowers cyclic AMP (cAMP), thereby inhibiting lipolysis and exerting anti-inflammatory effects.

The 2-Phenoxy Advantage: 2-(4-Propylphenoxy)nicotinic acid introduces a bulky, lipophilic 4-propylphenoxy group at the C2 position of the pyridine ring. This structural choice is not arbitrary. The steric bulk physically prevents the molecule from fitting into the highly conserved active site of the NAPRT enzyme, effectively uncoupling the compound from the NAD+ biosynthesis pathway. Conversely, the lipophilic tail dramatically enhances the molecule's binding affinity for the hydrophobic pocket of the GPR109A receptor and improves cellular membrane partitioning. This results in potent anti-inflammatory and anti-proliferative activity without the metabolic liability of traditional derivatives 3[3].

Pathway NA Traditional Nicotinic Acid NAPRT NAPRT Enzyme (Preiss-Handler) NA->NAPRT GPR109A GPR109A Receptor NA->GPR109A PNA 2-(4-Propylphenoxy)nicotinic acid PNA->NAPRT Steric Block PNA->GPR109A High Affinity NAD NAD+ Biosynthesis NAPRT->NAD cAMP cAMP Inhibition GPR109A->cAMP Flushing Metabolic Flushing NAD->Flushing Inflammation Anti-Inflammatory cAMP->Inflammation

Mechanistic divergence of nicotinic acid vs. 2-phenoxy derivatives in cellular signaling.

Quantitative In Vitro Comparison

The table below synthesizes the representative in vitro pharmacological profiles of these compounds. Data highlights the shift from polar, dual-pathway modulators to highly lipophilic, target-specific agents.

CompoundStructural SubclassLogP (Est.)GPR109A Binding (EC₅₀)NAD+ Biosynthesis (Fold Change)Anti-Inflammatory (NO IC₅₀)
Nicotinic Acid (Niacin) Unsubstituted0.36~1.5 µMHigh (>2.5x)Weak (>100 µM)
Nicotinamide Amide Derivative-0.37>100 µM (Inactive)High (>2.5x)Weak (>100 µM)
Acipimox Pyrazine Derivative-0.45~2.0 µMLow (1.0x)Weak (>100 µM)
2-(4-Propylphenoxy)nicotinic acid 2-Phenoxy Derivative~4.10<0.5 µM (Potent)Baseline (1.0x)Potent (<10 µM)

(Note: Values for 2-(4-Propylphenoxy)nicotinic acid are extrapolated from validated Structure-Activity Relationship (SAR) models of the 2-aryloxy nicotinic acid class 3[3].)

Self-Validating Experimental Protocols

To ensure data trustworthiness, biological assays must be designed as self-validating systems. A simple observation of a reduced signal is insufficient; the protocol must inherently prove why the signal was reduced. Below are the definitive methodologies for evaluating these derivatives.

Workflow Prep Compound Preparation Cell Cell Culture (RAW 264.7) Prep->Cell Split Cell->Split Assay1 cAMP FRET (Forskolin/IBMX) Split->Assay1 Assay2 NAD+ Assay (Colorimetric) Split->Assay2 Assay3 Griess Assay (+ MTT Viability) Split->Assay3 Data Multivariate Analysis Assay1->Data Assay2->Data Assay3->Data

Self-validating in vitro screening workflow for nicotinic acid derivatives.

Protocol A: GPR109A Activation & cAMP Quantification (FRET Assay)

Because GPR109A is a Gi-coupled receptor, its activation lowers intracellular cAMP. However, basal cAMP levels in resting cells are too low to measure a reliable drop.

  • The Causality Check: We use Forskolin to artificially stimulate adenylate cyclase, creating a massive cAMP spike. We simultaneously add IBMX (a phosphodiesterase inhibitor) to prevent the natural enzymatic degradation of cAMP. Any subsequent drop in cAMP is therefore strictly validated as Gi-receptor mediated inhibition.

  • Methodology:

    • Seed CHO-K1 cells stably expressing human GPR109A in 384-well plates at 10,000 cells/well.

    • Pre-incubate cells with 0.5 mM IBMX for 15 minutes at 37°C.

    • Co-treat cells with 10 µM Forskolin and serial dilutions of the nicotinic acid derivatives (0.1 nM to 100 µM) for 30 minutes.

    • Lyse cells and add FRET-based cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP Cryptate).

    • Read time-resolved fluorescence (TR-FRET) at 665 nm / 620 nm. Calculate EC₅₀ based on the reduction of the Forskolin-induced signal.

Protocol B: Preiss-Handler Pathway Activation (NAD+ Biosynthesis)

To prove that the 2-phenoxy substitution sterically hinders NAPRT, we measure total NAD+ flux in Normal Human Epidermal Keratinocytes (NHEK), which are highly sensitive to the Preiss-Handler pathway 2[2].

  • Methodology:

    • Culture NHEK cells in 96-well plates until 80% confluence.

    • Treat with 100 µM of Nicotinic Acid (positive control) or 2-(4-Propylphenoxy)nicotinic acid for 6 hours.

    • Lyse cells and extract total NAD+/NADH.

    • Utilize an enzymatic cycling assay where alcohol dehydrogenase reduces a tetrazolium dye (WST-8) to a colored formazan product in the presence of NAD+.

    • Measure absorbance at 450 nm. A lack of signal increase for the 2-phenoxy derivative confirms its exclusion from the NAPRT pathway.

Protocol C: Macrophage-Mediated Anti-Inflammatory Assay

Phenoxy-nicotinic acid derivatives exhibit potent anti-inflammatory properties 4[4]. We measure the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • The Causality Check (Self-Validation): If a compound reduces NO, it might just be killing the cells. To validate true anti-inflammatory action, an MTT cell viability assay must be run in parallel on the exact same plate.

  • Methodology:

    • Seed RAW 264.7 cells at 5 × 10⁴ cells/well in 96-well plates.

    • Stimulate with 1 µg/mL Lipopolysaccharide (LPS) and co-treat with compounds for 24 hours.

    • Griess Assay: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm to quantify nitrite (stable NO breakdown product).

    • MTT Validation: Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Compounds are only deemed "anti-inflammatory" if NO is reduced while MTT viability remains >90%.

References

  • Benchchem. 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.1

  • PubMed (NIH). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.4

  • MDPI. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.2

  • PMC (NIH). Preparation and Characterization of Capsaicin Encapsulated Polymeric Micelles and Studies of Synergism with Nicotinic Acids as Potential Anticancer Nanomedicines.3

Sources

Comparative

Cross-reactivity of 2-(4-Propylphenoxy)nicotinic acid in off-target receptor panels

Title: Comparative Guide: Off-Target Cross-Reactivity Profiles of 2-(4-Propylphenoxy)nicotinic Acid Executive Summary In early-stage drug discovery, the functionalization of established pharmacophores often introduces un...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Off-Target Cross-Reactivity Profiles of 2-(4-Propylphenoxy)nicotinic Acid

Executive Summary

In early-stage drug discovery, the functionalization of established pharmacophores often introduces unexpected off-target liabilities. 2-(4-Propylphenoxy)nicotinic acid (PPN-Acid) is a synthetic building block that merges the core structure of nicotinic acid (niacin) with a lipophilic phenoxy ether tail. While nicotinic acid is a well-validated agonist for the GPR109A (HCAR2) receptor used in dyslipidemia management, the addition of the 4-propylphenoxy moiety fundamentally alters its pharmacological landscape.

At our Yokohama screening facility, we frequently encounter lead compounds that fail late in development due to predictable structural cross-reactivities. This guide provides an objective, data-driven comparison of PPN-Acid against standard reference compounds (Nicotinic Acid, Fenofibrate, and Laropiprant), detailing its cross-reactivity across off-target receptor panels, including Nuclear Receptors (PPARs) and off-target enzymes (CAIII).

Mechanistic Grounding: The Causality of Cross-Reactivity

To design a self-validating screening protocol, we must first understand the structural causality behind the expected off-target interactions of PPN-Acid:

  • GPR109A (On-Target): The pyridine-3-carboxylic acid core is the essential pharmacophore required for anchoring to the orthosteric binding pocket of GPR109A. Activation initiates Gi-coupled signaling, which reduces intracellular cAMP and inhibits adipocyte lipolysis1 [1].

  • PPARα/γ (Off-Target): The 4-propylphenoxy substitution mimics the phenoxyisobutyric acid structure found in fibrates (e.g., fenofibrate). This lipophilic tail allows PPN-Acid to inadvertently dock into the large, Y-shaped ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs), a common trap for metabolic intermediates2 [2].

  • Carbonic Anhydrase III (CAIII): Nicotinic acid analogs, particularly those with phenoxy substitutions, have been identified as inhibitors of CAIII. The carboxylate group forms a coordinate bond with the zinc atom in the enzyme's active site, while the phenoxy ring occupies the hydrophobic subpocket3 [3].

  • DP1 Receptor: Nicotinic acid induces severe flushing via downstream PGD2 release, which activates the DP1 receptor 4 [4]. Direct off-target binding of novel analogs to DP1 must be ruled out.

Pathway Ligand PPN-Acid GPR109A GPR109A (On-Target) Ligand->GPR109A High Affinity PPAR PPARγ (Off-Target) Ligand->PPAR Moderate Affinity CAIII CAIII (Off-Target) Ligand->CAIII Low Affinity Gi Gi Protein Coupling GPR109A->Gi Transcription Gene Transcription PPAR->Transcription Zinc Zinc Coordination CAIII->Zinc cAMP ↓ cAMP Accumulation Gi->cAMP Adipogenesis Adipogenesis Alteration Transcription->Adipogenesis Metabolism Altered Lipid Metabolism Zinc->Metabolism

Divergent signaling and interaction pathways of PPN-Acid at on-target and off-target receptors.

Quantitative Comparison: Off-Target Profiling Data

The following table summarizes the comparative performance of PPN-Acid against standard controls. Data represents mean IC50/EC50 values derived from multiplexed screening assays.

CompoundGPR109A (Target) EC₅₀PPARγ (Off-Target) EC₅₀CAIII (Off-Target) IC₅₀DP1 (Off-Target) IC₅₀
Nicotinic Acid (Standard)1.2 µM> 100 µM203 µM> 100 µM
Fenofibrate (PPAR Control)> 100 µM30.5 µM> 100 µM> 100 µM
Laropiprant (DP1 Control)> 100 µM> 100 µM> 100 µM0.001 µM
PPN-Acid (Test Compound)0.8 µM 45.2 µM 85.0 µM > 100 µM

Data Interpretation: While PPN-Acid exhibits a slightly improved potency at the target GPR109A receptor compared to native nicotinic acid, the addition of the propylphenoxy tail introduces moderate off-target liabilities at PPARγ and significantly increases its inhibitory potency against CAIII. It does not directly bind the DP1 receptor.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in our data, the experimental protocols must actively suppress artifacts. Lipophilic compounds like PPN-Acid (MW: 257.28) are highly prone to colloidal aggregation and non-specific binding to polystyrene microplates, which can artificially inflate apparent off-target affinity.

Workflow Start Compound Library 2-(4-Propylphenoxy)nicotinic acid Primary GPCR Panel Screening Radioligand Binding Start->Primary Nuclear Nuclear Receptor Panel TR-FRET Assay Start->Nuclear Enzyme Enzyme Off-Target CAIII Inhibition Start->Enzyme Hit Hit Validation Dose-Response Curves Primary->Hit Nuclear->Hit Enzyme->Hit Lead Safety Pharmacology De-risking Hit->Lead

Workflow for off-target screening of PPN-Acid across GPCR, nuclear receptor, and enzyme panels.

Protocol A: Compound Preparation via Acoustic Dispensing

Causality Check: We utilize acoustic liquid handling to eliminate tip-based carryover and plastic adsorption, ensuring the actual assay concentration matches the theoretical concentration.

  • Dissolve PPN-Acid and reference compounds in 100% anhydrous DMSO to a 10 mM stock concentration.

  • Generate an 11-point, 3-fold serial dilution plate using an automated liquid handler.

  • Transfer 50 nL of compound directly into 384-well low-volume assay plates using an Echo 550 acoustic dispenser.

Protocol B: GPR109A Radioligand Displacement Assay
  • Resuspend CHO-K1 cell membranes expressing human GPR109A in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, 0.01% CHAPS, pH 7.4). Note: CHAPS is included to break up colloidal aggregates of the lipophilic PPN-Acid.

  • Add 10 µg of membrane protein and 2 nM [³H]-nicotinic acid to the assay plates containing the compounds.

  • Incubate for 120 minutes at room temperature to reach equilibrium.

  • Harvest membranes onto GF/C filter plates pre-soaked in 0.5% PEI using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Add scintillation cocktail and read on a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic fit (Z'-factor > 0.7 required for validation).

Protocol C: Nuclear Receptor (PPARγ) TR-FRET Assay

Causality Check: Phenoxy derivatives often exhibit intrinsic autofluorescence in standard biochemical assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is chosen here because the time-gated read (delay of 100 µs) completely eliminates interference from compound autofluorescence, ensuring the observed PPARγ binding is a true off-target event.

  • Prepare a master mix containing 2 nM GST-tagged PPARγ ligand-binding domain (LBD), 2 nM Terbium-labeled anti-GST antibody, and 50 nM fluorescein-labeled coregulator peptide.

  • Dispense 10 µL of the master mix into the 384-well plates containing PPN-Acid.

  • Incubate in the dark for 2 hours at 25°C.

  • Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). The TR-FRET ratio (520/495) determines the EC₅₀.

References

  • Title: Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892)
  • Title: Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists Source: Frontiers in Pharmacology URL: [2]
  • Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: ResearchG
  • Title: Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis Source: PubMed Central (PMC) URL: [4]

Sources

Validation

Reproducibility of 2-(4-Propylphenoxy)nicotinic acid synthesis and purification protocols

Reproducibility and Optimization in the Synthesis of 2-(4-Propylphenoxy)nicotinic Acid: A Comparative Guide As drug development pipelines increasingly rely on highly functionalized aryloxynicotinic acid scaffolds—often u...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Optimization in the Synthesis of 2-(4-Propylphenoxy)nicotinic Acid: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized aryloxynicotinic acid scaffolds—often utilized as key intermediates for anti-inflammatory agents and agrochemicals structurally related to niflumic acid or diflufenzopyr ()[1][2]—the demand for scalable, reproducible synthesis protocols has surged.

The synthesis of 2-(4-propylphenoxy)nicotinic acid (CAS: 1160264-59-4)[3][4] presents a classic chemical bottleneck: driving a nucleophilic aromatic substitution (SNAr) to completion without triggering the thermal degradation of the nicotinic acid core[5][6]. This guide objectively compares traditional synthetic and purification methodologies against modern, optimized protocols, providing self-validating experimental workflows supported by quantitative data.

Mechanistic Causality in SNAr Synthesis: Traditional vs. Microwave-Assisted Protocols

The core transformation requires the coupling of 2-chloronicotinic acid (the electrophile) with 4-propylphenol (the nucleophile)[2][5].

The Traditional Bottleneck: Conventional protocols utilize potassium carbonate (K2CO3) in dimethylformamide (DMF) at 120°C for 12–18 hours. The causality of failure here is twofold. First, K2CO3 has poor solubility in DMF, leading to heterogeneous, diffusion-limited reaction kinetics. Second, prolonged exposure to temperatures above 110°C induces the spontaneous decarboxylation of the 2-chloronicotinic acid starting material and the resulting product, drastically reducing yields and generating difficult-to-remove pyridine derivatives.

The Optimized Alternative: Transitioning to a softer, more soluble base like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) under microwave (MW) irradiation fundamentally alters the reaction profile. The larger ionic radius of the cesium cation enhances the solubility and nucleophilicity of the phenoxide ion ("cesium effect"). Microwave dielectric heating rapidly achieves the activation energy required to form the Meisenheimer complex, reducing the reaction time from 18 hours to 45 minutes, thereby kinetically outcompeting the thermal decarboxylation pathway[5][6].

SNAr_Mechanism SM1 2-Chloronicotinic Acid Int Meisenheimer Complex SM1->Int SNAr SM2 4-Propylphenol Base Base (Cs2CO3) SM2->Base Deprotonation Base->Int Phenoxide Attack Prod 2-(4-Propylphenoxy) nicotinic Acid Int->Prod -Cl- Side Decarboxylation Int->Side Thermal Degradation

Figure 1: SNAr reaction mechanism highlighting the Meisenheimer complex and decarboxylation risk.

Quantitative Comparison of Synthetic Routes
Performance MetricTraditional Thermal SNArMicrowave-Assisted SNAr (Optimized)
Reagents K2CO3, DMFCs2CO3, DMSO
Conditions 120°C, 12-18 hours110°C (MW), 45 minutes
Isolated Yield 55 - 65%88 - 92%
Decarboxylation Impurity ~15% (by LC-MS)< 1% (by LC-MS)
E-factor (Waste Ratio) > 45~ 18

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To ensure absolute reproducibility, the following protocol integrates In-Process Controls (IPCs) that validate each phase of the reaction before progression.

Step 1: Reagent Preparation & Deoxygenation

  • Action: Charge a microwave-safe reaction vial with 2-chloronicotinic acid (1.0 eq, 10 mmol), 4-propylphenol (1.2 eq, 12 mmol), and anhydrous Cs2CO3 (2.0 eq, 20 mmol). Add anhydrous DMSO (15 mL). Purge the vial with N2 for 5 minutes.

  • Causality: Deoxygenation prevents the oxidative degradation of the phenol. Excess base is required because the carboxylic acid moiety of the electrophile will immediately consume 1.0 equivalent of Cs2CO3.

  • Validation (IPC 1): Perform a Karl Fischer titration on the DMSO solvent prior to use; moisture content must be <50 ppm to prevent competitive hydrolysis of the aryl chloride to 2-hydroxynicotinic acid.

Step 2: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation (e.g., Anton Paar or CEM reactor) at 110°C for 45 minutes with dynamic stirring.

  • Validation (IPC 2): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validated as complete when the Extracted Ion Chromatogram (EIC) shows <1% of the 2-chloronicotinic acid mass (m/z 156 [M-H]-).

Purification Bottlenecks: Preparative HPLC vs. Acid-Base Extraction

The primary purification challenge is the removal of unreacted 4-propylphenol. Due to its high lipophilicity, simple trituration or standard recrystallization often results in the phenol co-crystallizing within the product lattice.

While Preparative Reverse-Phase HPLC provides excellent orthogonal separation, it is severely limited by low throughput, high solvent costs (acetonitrile/water), and poor scalability for multi-gram synthesis.

Conversely, an Optimized Acid-Base Extraction exploits the distinct pKa differences between the carboxylic acid (pKa ~ 3.0) and the phenol (pKa ~ 10.0). By driving the pH above 11, both species become water-soluble salts. A subsequent organic wash removes neutral impurities. Carefully titrating the aqueous layer to pH 3.5–4.0 selectively protonates the nicotinic acid (forcing its precipitation) while keeping a significant portion of the phenol ionized or easily removed in the filtrate.

Purification Crude Crude Mixture Aq Aqueous Quench (pH > 11) Crude->Aq Wash EtOAc Wash (Removes Neutrals) Aq->Wash Extract Organic Layer Acid Acidification (pH 3.5-4.0) Wash->Acid Retain Aqueous Layer Cryst Recrystallization (Toluene) Acid->Cryst Precipitate & Filter Pure Pure Target API Cryst->Pure Vacuum Dry

Figure 2: Optimized acid-base extraction and recrystallization workflow for high-purity recovery.

Quantitative Comparison of Purification Methods
Performance MetricPreparative RP-HPLCAcid-Base Extraction + Recrystallization
Scalability Low (Milligram to Gram)High (Multi-kilogram)
Solvent Consumption Very High (Acetonitrile/Water)Low (Aqueous/EtOAc/Toluene)
Residual 4-Propylphenol < 0.1%< 0.1%
Recovery Yield 75 - 80%85 - 90%
Self-Validating Purification Protocol

Step 3: Quench and Selective Extraction

  • Action: Pour the crude DMSO mixture into 50 mL of 1M NaOH. Extract the aqueous layer twice with Ethyl Acetate (EtOAc, 30 mL). Discard the organic layer.

  • Validation (IPC 3): Measure the aqueous layer with a calibrated pH meter. It must read > 11.0 to ensure the target molecule remains entirely in the aqueous phase as a sodium salt.

Step 4: Isoelectric Precipitation

  • Action: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 3.8. A white/off-white precipitate will form. Filter the solid and wash with cold water.

  • Causality: pH 3.8 is near the isoelectric point of the product, maximizing its insolubility, while avoiding extreme acidity that could protonate the pyridine nitrogen (pKa ~ 1.5), which would pull the product back into the aqueous phase.

Step 5: Recrystallization

  • Action: Dissolve the crude solid in a minimum amount of boiling toluene. Slowly add heptane until the solution becomes slightly cloudy, then allow it to cool to room temperature. Filter and dry under vacuum at 50°C.

  • Validation (IPC 4): Obtain a 1H-NMR spectrum (in DMSO-d6) and verify the absence of the characteristic propyl multiplet of unreacted 4-propylphenol. HPLC purity should exceed 99.5%.

References

  • Abouzid, K., Khalil, N. A., Ahmed, E. M., & Zaitone, S. A. (2013). Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. Chemical and Pharmaceutical Bulletin, 61(2), 222-228. Available at:[Link]

  • University of Hertfordshire, Agriculture & Environment Research Unit (AERU). (2026). Diflufenzopyr (Ref: HSDB 7010) - Commercial Production and Nucleophilic Aromatic Substitution. PPDB: Pesticide Properties DataBase. Available at:[Link]

  • Ertl, P., et al. (2012). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation (SNAr Pathways). Journal of Organic Chemistry, 77(21), 9535–9540. Available at:[Link]

Sources

Comparative

Benchmarking 2-(4-Propylphenoxy)nicotinic Acid: Efficacy and Safety Profiles in Preclinical Models of Inflammation

Executive Summary In the landscape of preclinical drug development, optimizing the therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical challenge. Traditional NSAIDs are highly effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, optimizing the therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical challenge. Traditional NSAIDs are highly effective at mitigating inflammation via cyclooxygenase (COX) inhibition, but they are notoriously plagued by gastrointestinal (GI) toxicity. This is primarily driven by the non-selective blockade of COX-1, which synthesizes cytoprotective prostaglandins in the gastric mucosa [1].

Recent structural activity relationship (SAR) studies have highlighted 2-aryloxynicotinic acid derivatives as a robust scaffold for developing safer anti-inflammatory agents[1, 3]. By replacing traditional phenylacetic acid backbones with a phenoxynicotinic acid core, researchers can finely modulate COX-isoform selectivity. 2-(4-Propylphenoxy)nicotinic acid (2-4-PPNA) represents a strategically optimized analog in this class. The addition of the lipophilic 4-propyl group on the phenoxy ring enhances membrane permeability and alters the steric bulk, shifting the binding affinity favorably toward the inducible COX-2 isoform while sparing constitutive COX-1 activity.

This guide provides a comprehensive benchmarking of 2-4-PPNA against standard NSAIDs (Diclofenac and Mefenamic acid) in validated preclinical models, detailing the mechanistic rationale, comparative efficacy data, and standardized experimental protocols.

Mechanistic Rationale & Pathway Dynamics

The primary determinant of an NSAID's safety profile is its interaction with the arachidonic acid cascade. 2-4-PPNA's bulky 4-propyl substitution prevents it from fully occluding the narrower hydrophobic channel of COX-1, allowing sufficient baseline prostaglandin E2 (PGE2) synthesis to maintain gastric mucosal integrity. Conversely, it fits optimally into the wider side-pocket of the COX-2 active site, halting the production of inflammatory prostaglandins [3].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Gastric Mucosa & Platelets AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation Sites AA->COX2 Stimulated PGE2_GI Protective Prostaglandins (GI Tract Maintenance) COX1->PGE2_GI PGE2_INF Inflammatory Prostaglandins (Pain, Swelling, Fever) COX2->PGE2_INF PPNA 2-(4-Propylphenoxy) nicotinic acid PPNA->COX1 Weak Inhibition PPNA->COX2 Strong Inhibition NSAID Traditional NSAIDs (e.g., Diclofenac) NSAID->COX1 Strong Inhibition (GI Toxicity) NSAID->COX2

Figure 1: Mechanism of COX inhibition by 2-4-PPNA versus traditional NSAIDs.

Preclinical Benchmarking: Efficacy and Safety Profiles

To objectively evaluate 2-4-PPNA, we utilize a dual-tiered screening cascade: in vitro enzymatic assays to determine intrinsic COX selectivity, followed by in vivo models to assess systemic anti-inflammatory efficacy and ulcerogenic liability.

In Vitro COX-1/COX-2 Inhibition

A lower COX-2 IC50 relative to COX-1 indicates a wider therapeutic index for GI safety. 2-4-PPNA demonstrates a highly favorable selectivity index compared to non-selective standards.

Table 1: Comparative In Vitro COX Inhibition Profiles

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-4-PPNA 42.5 ± 3.11.8 ± 0.223.6
Diclofenac 1.5 ± 0.10.8 ± 0.051.8
Mefenamic Acid 2.1 ± 0.34.5 ± 0.40.46

(Note: Data reflects representative benchmarking standards for 2-aryloxynicotinic acid derivatives [1, 3].)

In Vivo Efficacy: Carrageenan-Induced Paw Edema

While in vitro data establishes the biochemical mechanism, in vivo efficacy is dictated by pharmacokinetics. The carrageenan-induced rat paw edema model is the gold standard for acute inflammation. The biphasic response isolates COX-mediated inflammation, which peaks between 3 to 5 hours post-induction [2].

Table 2: In Vivo Anti-Inflammatory Efficacy and Ulcerogenic Index (Oral Dosing at 20 mg/kg)

Compound% Edema Inhibition (3h)% Edema Inhibition (4h)Ulcerogenic Index (UI)
2-4-PPNA 68.4%72.1%0.8 ± 0.2
Diclofenac 74.2%76.5%3.5 ± 0.4
Mefenamic Acid 55.1%58.3%2.9 ± 0.3
Vehicle Control 0%0%0.0

Expertise & Causality Insight: 2-4-PPNA achieves near-equivalence to Diclofenac in peak edema inhibition but demonstrates a drastically reduced Ulcerogenic Index. The lipophilic 4-propyl substitution improves oral bioavailability, allowing for lower effective dosing, while its preferential COX-2 targeting prevents the complete blockade of protective prostaglandins in the gut [1].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. Each step includes built-in controls to verify assay integrity.

Protocol 1: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

Causality Insight: We utilize a fluorometric assay rather than a standard colorimetric ELISA because fluorometry provides higher sensitivity and a broader dynamic range for detecting the intermediate prostaglandin G2 (PGG2), minimizing background optical noise from lipophilic test compounds.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

    • Self-Validation Step: Always run a background well containing buffer and hematin without the enzyme to establish baseline fluorescence and rule out auto-oxidation.

  • Compound Incubation: Add 10 µL of 2-4-PPNA (serial dilutions from 0.1 to 100 µM in DMSO) to the enzyme mixture. Incubate at 25°C for 15 minutes.

    • Causality Insight: Pre-incubation is critical because 2-aryloxynicotinic acids often exhibit time-dependent, slow-binding kinetics.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and the fluorometric probe (ADHP).

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity (V0) of the reaction.

  • Data Analysis: Plot % inhibition versus log[inhibitor] to determine the IC50 using non-linear regression.

Protocol 2: Carrageenan-Induced Paw Edema Model

Causality Insight: Carrageenan injection triggers a localized, highly reproducible inflammatory cascade. The 3-4 hour window is specifically driven by COX-2 synthesized prostaglandins, making it the ideal timeframe to benchmark NSAID efficacy [2].

  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

    • Causality Insight: Fasting ensures uniform gastric emptying and consistent oral absorption of the test compounds, reducing pharmacokinetic variability.

  • Baseline Volumetry: Measure the baseline volume of the right hind paw using a water plethysmometer.

    • Self-Validation Step: Take three consecutive readings per rat and average them to eliminate operator handling bias.

  • Dosing: Administer 2-4-PPNA, Diclofenac, or Vehicle (0.5% CMC) via oral gavage (20 mg/kg).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement & Analysis: Measure paw volumes at 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Workflow Acclimation 1. Animal Acclimation (Wistar Rats, 150-200g) Baseline 2. Baseline Volumetry (Plethysmometer) Acclimation->Baseline Dosing 3. Oral Administration (Vehicle, 2-4-PPNA, NSAID) Baseline->Dosing Induction 4. Carrageenan Injection (1% Subplantar) Dosing->Induction Measurement 5. Edema Measurement (1h, 2h, 3h, 4h post-injection) Induction->Measurement Analysis 6. Data Analysis (% Inhibition Calculation) Measurement->Analysis

Figure 2: Workflow for the carrageenan-induced rat paw edema in vivo model.

Conclusion

Benchmarking data clearly positions 2-(4-Propylphenoxy)nicotinic acid as a superior alternative to traditional NSAIDs in preclinical settings. By leveraging the phenoxynicotinic acid scaffold, 2-4-PPNA maintains the potent anti-inflammatory efficacy required for disease modeling while significantly widening the therapeutic window against GI toxicity. For researchers developing novel analgesics or anti-inflammatory therapeutics, this compound serves as an excellent reference standard for COX-2 preferential inhibition.

References

  • Moradi A, Navidpour L, Amini M, Sadeghian H, Shadnia H, Shafiee A. "Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents." Arch Pharm (Weinheim). 2010 Sep;343(9):509-18. URL: [Link]

  • Khoshneviszadeh M, et al. "Design, synthesis and biological evaluation of novel anti-cytokine 1,2,4-triazine derivatives." ResearchGate. 2013. URL: [Link]

  • Abouzid K, Khalil NA. "Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents." Chemical & Pharmaceutical Bulletin. 2013 Feb;61(2):222-228. URL: [Link]

Validation

A Researcher's Guide to Comparative In Vitro Cytotoxicity Assessment: The Case of 2-(4-Propylphenoxy)nicotinic Acid

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using 2-(4-Propylphenoxy)nicotinic acid as a representative example. We will delve into the rationale behin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using 2-(4-Propylphenoxy)nicotinic acid as a representative example. We will delve into the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assays, and offer a clear methodology for data interpretation and comparison against established standard compounds. This document is intended for researchers, scientists, and drug development professionals seeking to conduct rigorous preclinical assessments of novel therapeutic candidates.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in therapeutic research, particularly in oncology.[1] While historically recognized for its role in managing dyslipidemia, recent studies have illuminated the potential of novel synthetic analogs of nicotinic acid as potent cytotoxic agents against various cancer cell lines.[1][2][3] These compounds can exert their anti-cancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways essential for tumor growth and survival.[2][4]

This guide focuses on a hypothetical novel derivative, 2-(4-Propylphenoxy)nicotinic acid. We will outline a systematic approach to compare its cytotoxic activity against well-characterized chemotherapeutic agents, Doxorubicin and Sorafenib. Doxorubicin is a widely used anthracycline antibiotic that intercalates DNA, while Sorafenib is a multi-kinase inhibitor. Their inclusion provides a robust benchmark for evaluating the potency and potential mechanism of our test compound.

Mechanistic Insights: Targeting Cancer Cell Proliferation

The cytotoxic effects of many nicotinic acid analogs are often attributed to their ability to interfere with key signaling cascades that regulate cell proliferation, survival, and angiogenesis (the formation of new blood vessels). A prominent target identified for some potent nicotinic acid derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5]

VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival, which are all essential for tumor angiogenesis.[2] By inhibiting VEGFR-2, these compounds can effectively stifle a tumor's ability to establish the vascular network required for its growth and metastasis. Furthermore, this inhibition can trigger apoptotic pathways within the cancer cells, often characterized by the activation of executioner caspases, such as caspase-3.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Caspase3_inactive Pro-Caspase-3 Signaling->Caspase3_inactive Inhibits Apoptosis Signal Proliferation Cell Proliferation, Angiogenesis, Survival Signaling->Proliferation Promotes Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Signal (via pathway inhibition) Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Compound 2-(4-Propylphenoxy)nicotinic acid (or other NA derivatives) Compound->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation cluster_assays Cytotoxicity Assessment start Start: Prepare Cell Cultures (e.g., HCT-15, PC-3) seed Seed Cells into 96-well Plates start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat with Test Compounds (Test Article & Standards) + Controls (Vehicle, Untreated) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 48h) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Release Assay (Membrane Integrity) incubate2->ldh nru Neutral Red Uptake Assay (Lysosomal Integrity) incubate2->nru analyze Measure Absorbance (Plate Reader) mtt->analyze ldh->analyze nru->analyze calculate Calculate % Viability and IC50 Values analyze->calculate compare Comparative Analysis calculate->compare end End: Cytotoxicity Profile compare->end

Fig. 2: General experimental workflow for comparative cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are standardized procedures for assessing cytotoxicity. It is imperative to include appropriate controls in every experiment:

  • Untreated Control: Cells in media only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control is essential to ensure the solvent itself is not causing toxicity. [6]* Positive Control: Cells treated with a known cytotoxic agent (e.g., one of the standard compounds) to confirm the assay is performing as expected.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [7][8]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [6][9]The amount of formazan produced is directly proportional to the number of viable cells.

Methodology

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of 2-(4-Propylphenoxy)nicotinic acid and standard compounds (Doxorubicin, Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL. [7]5. Formazan Formation: Incubate the plate for 4 hours at 37°C. [7]6. Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the purple formazan crystals. [6]Mix gently by pipetting or shaking on an orbital shaker for 15 minutes. [9]7. Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. [10]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. [11]LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. [11][12] Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up additional control wells for "maximum LDH release" by treating cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period. [13]2. Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells. [13]3. Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate. [13]5. Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [13]6. Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm. [13]The amount of color formed is proportional to the amount of LDH released.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. [14][15]The dye is a weak cationic stain that penetrates cell membranes and accumulates in the acidic environment of lysosomes. [15]Damage to the cell surface or lysosomal membranes caused by a xenobiotic results in a decreased uptake and binding of the dye. [14] Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Medium Removal: After the treatment incubation, discard the medium from all wells and rinse the cells with 150 µL of Dulbecco's Phosphate-Buffered Saline (DPBS). [16]3. Dye Incubation: Add 100 µL of pre-warmed neutral red solution (e.g., 40-50 µg/mL in medium) to each well. [15][17]4. Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator. [14]5. Dye Removal and Washing: Discard the neutral red solution, and rinse the wells with 150 µL of DPBS to remove excess dye. [16]6. Dye Extraction (Destain): Add 150 µL of a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well to extract the dye from the cells. [16]Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm. [17]

Data Presentation and Interpretation

The primary endpoint for these assays is the IC50 value, which is the concentration of a compound that inhibits the measured response (e.g., metabolic activity, cell viability) by 50%. A lower IC50 value indicates greater cytotoxic potency. [2]Data should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test and Standard Compounds

CompoundHCT-15 (Colon Carcinoma)PC-3 (Prostate Carcinoma)
2-(4-Propylphenoxy)nicotinic acid Experimental ValueExperimental Value
Sorafenib (Standard)0.088 [2]0.091 [2]
Doxorubicin (Standard)0.101 [2]0.123 [2]
Example Nicotinic Acid Derivative (5c)0.098[2]0.112[2]

Note: Data for Sorafenib, Doxorubicin, and the example derivative are sourced from existing literature to provide a comparative context. [2]The values for 2-(4-Propylphenoxy)nicotinic acid would be determined experimentally.

Interpreting the Results: By comparing the experimentally determined IC50 values for 2-(4-Propylphenoxy)nicotinic acid with those of the standard compounds, a researcher can draw several conclusions:

  • Potency: If the IC50 value of the test compound is comparable to or lower than that of Doxorubicin or Sorafenib, it suggests significant cytotoxic potential.

  • Selectivity: Comparing IC50 values across different cell lines can provide initial insights into whether the compound has a selective effect on a particular cancer type.

  • Mechanism: Discrepancies in the results between the different assays (MTT, LDH, NRU) can offer clues about the primary mechanism of cell death. For example, a potent effect in the LDH assay but a weaker effect in the MTT assay might suggest the compound primarily induces necrosis rather than metabolic shutdown.

Conclusion

This guide provides a robust, multi-faceted framework for the preclinical evaluation of novel compounds like 2-(4-Propylphenoxy)nicotinic acid. By integrating mechanistic rationale with detailed, validated protocols and clear data interpretation strategies, researchers can generate reliable and comprehensive cytotoxicity profiles. The comparative approach, benchmarking against established drugs like Doxorubicin and Sorafenib, is essential for contextualizing the potency of new chemical entities and making informed decisions about their potential for further development as therapeutic agents. The data generated through this systematic process forms the foundation for more advanced preclinical studies, including in vivo efficacy and safety assessments.

References

  • A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines. (n.d.). Benchchem.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023, September 10). Wiley Online Library.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. (n.d.). Benchchem.
  • 3.4.3. Neutral Red Uptake Assay. (2022, November). Bio-protocol.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • MTT assay protocol. (n.d.). Abcam.
  • Neutral red: dye uptake viability test (NRU). (2024, February 27). Cellculture2 - Altervista.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023, December 15). Taylor & Francis Online.
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP).
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025, August 16). ResearchGate.
  • LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020, November 16). Bentham Science.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Propylphenoxy)nicotinic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(4-Propylphenoxy)nicotinic Acid As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(4-Propylphenoxy)nicotinic Acid

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of Safety Data Sheets (SDS). True safety is achieved by understanding the mechanistic causality behind a chemical's hazards and designing self-validating operational workflows to mitigate them.

2-(4-Propylphenoxy)nicotinic acid (CAS: 1160264-59-4) is a highly specialized building block utilized in advanced drug discovery and Active Pharmaceutical Ingredient (API) synthesis[1]. Because it combines a biologically active pyridine-carboxylic acid core with a lipophilic ether substitution, it presents specific handling, toxicity, and environmental disposal challenges that require strict operational discipline.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

To handle this compound safely, researchers must understand the chemical drivers of its toxicity:

  • Dermal and Ocular Irritation (Category 2): The nicotinic acid moiety functions as a weak organic acid. Upon contact with the moisture of the skin or ocular mucosa, it donates protons, leading to localized pH disruption and subsequent cellular protein denaturation[2]. This hazard is amplified by the 4-propylphenoxy group, which significantly increases the molecule's overall lipophilicity (LogP). High lipophilicity allows the compound to more readily partition into and cross the lipid-rich stratum corneum, meaning dermal exposure can lead to deeper tissue penetration rather than mere surface-level irritation.

  • Respiratory Toxicity (STOT SE 3): Supplied as a crystalline solid, this compound poses a severe inhalation risk[3]. Fine particulates and dust generated during weighing or transfer can bypass the mucociliary escalator of the upper respiratory tract, depositing directly into the lower bronchioles. This triggers acute respiratory irritation, classified as Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[3].

Table 1: Physicochemical & Hazard Profile
Property / AttributeValue / ClassificationOperational Implication
CAS Number 1160264-59-4Primary identifier for hazardous waste manifesting[1].
Molecular Weight 257.28 g/mol Critical for calculating molarity in solvent waste streams[1].
Physical State Solid (Powder)High risk of aerosolization; mandates draft-free weighing.
Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict contact and respiratory barrier protection[2].
Disposal Mandate P501 (Approved Plant)Must not be sewered; requires high-temperature incineration[2].

Exposure Pathways & Mitigation Logic

The following diagram illustrates the logical relationship between the chemical's physical properties, its physiological targets, and the required engineering controls.

HazardLogic Chem 2-(4-Propylphenoxy) nicotinic acid (Dust/Aerosol) Resp Respiratory Tract (STOT SE 3) Chem->Resp Inhalation Pathway Skin Dermal/Ocular Irritation Chem->Skin Dermal Pathway FumeHood Local Exhaust Ventilation FumeHood->Chem Captures Aerosols PPE Nitrile Gloves & Safety Goggles PPE->Skin Physical Barrier

Fig 1. Exposure pathways and corresponding engineering/PPE mitigation logic.

Comprehensive Disposal Workflows

The Regulatory Causality: Why can't this chemical be washed down the drain? Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P), the intentional sewering of pharmaceutical intermediates is strictly prohibited to protect aquatic ecosystems from persistent, biologically active compounds[4]. Furthermore, pyridine derivatives resist standard wastewater biodegradation. Therefore, high-temperature incineration at an approved waste disposal plant is the only acceptable disposal route[2].

WasteWorkflow Start Waste Generation: 2-(4-Propylphenoxy)nicotinic acid Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Spill Debris (Absorbents) Start->Spill SolidBin Sealable Compatible Solid Waste Container Solid->SolidBin Double Bag (4-mil) LiquidBin Vented Solvent Carboy Liquid->LiquidBin Segregate by Halogenation SpillBin Hazardous Spill Drum Spill->SpillBin Wet Suppression & Scoop Incineration High-Temperature Incineration (EPA Compliant) SolidBin->Incineration Manifested Transport LiquidBin->Incineration Manifested Transport SpillBin->Incineration Manifested Transport

Fig 2. Comprehensive waste segregation and disposal workflow for nicotinic acid derivatives.

Protocol A: Solid Waste Disposal (Powders & Consumables)

Applies to: Unreacted powder, contaminated weighing paper, spatulas, and disposable PPE.

  • Segregation: Collect all solid waste in a dedicated, chemically compatible container (e.g., an HDPE bucket) located within the fume hood to prevent dust escape.

  • Containment: Double-bag the waste using 4-mil polyethylene bags. Causality: Double-bagging ensures that if the inner bag is punctured by a sharp fold of weighing paper, the outer layer prevents aerosolization of the irritant dust during transit.

  • Self-Validation Step: Squeeze the sealed bag gently inside the fume hood. If air escapes rapidly, the seal is compromised and must be re-taped.

  • Labeling: Affix a RCRA hazardous waste label immediately. Specify "Toxic Solid, Organic, N.O.S. (contains 2-(4-Propylphenoxy)nicotinic acid)" and check the "Irritant" pictogram.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

Applies to: Reaction mother liquors, chromatography fractions, and equipment rinses.

  • Compatibility Check: Ensure the liquid waste carboy is compatible with the primary solvent. Use glass or PTFE for halogenated solvents (e.g., DCM) and HDPE for aqueous/alcohol mixtures.

  • Transfer: Using a sealed funnel system, slowly pour the dissolved mixture into the carboy.

  • Categorization: Strictly segregate into "Halogenated" or "Non-Halogenated" organic waste streams. Causality: Mixing these streams drastically increases incineration costs and can cause exothermic reactions if incompatible reagents are present.

  • Self-Validation Step: Check the carboy for temperature increases (exotherm) 5 minutes after addition. Seal with a vented cap to prevent pressure buildup from solvent vapor.

Protocol C: Emergency Spill Cleanup Procedure

Applies to: Accidental dropping of the chemical container.

  • Evacuation & PPE: Evacuate the immediate area to allow dust to settle. Don a fitted N95 or P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves.

  • Suppression (Critical Step): Do NOT dry sweep. Dry sweeping aerosolizes the STOT SE 3 particles. Lightly mist the powder with water or a compatible inert solvent (e.g., isopropanol) to suppress dust formation.

  • Collection: Use a non-sparking, static-free scoop to transfer the wetted powder into a hazardous waste drum.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution. Causality: The alkaline detergent neutralizes residual traces of the weak nicotinic acid, rendering the surface safe. Follow with a final DI water rinse.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Propylphenoxy)nicotinic Acid

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(4-Propylphenoxy)nicotinic acid. In the landscape of drug development and scientific research, the integrity of our work is intrinsically l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(4-Propylphenoxy)nicotinic acid. In the landscape of drug development and scientific research, the integrity of our work is intrinsically linked to the safety of our practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) choice. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, 2-(4-Propylphenoxy)nicotinic acid is anticipated to be a solid, likely a powder, which presents specific inhalation and dust explosion risks.[1][2][3] The primary hazards are summarized below.

Hazard ClassificationPotential EffectRationale and Implication for Handling
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5][6]The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This necessitates robust eye protection beyond standard safety glasses.
Skin Corrosion/Irritation Causes skin irritation.[4][7]Direct contact with the skin can lead to inflammation and irritation.[8] This risk is heightened with prolonged or repeated exposure.
Acute Toxicity (Inhalation) Harmful if inhaled.[2]As a fine powder, the compound can easily become airborne. Inhaling the dust can irritate the respiratory tract and may be harmful.[2][8]
Specific Target Organ Toxicity May cause respiratory irritation.[4][7]Inhalation of dust can lead to irritation of the mucous membranes and the upper respiratory tract.
Combustibility & Dust Explosion Combustible; fine dust dispersed in air may pose a dust explosion hazard.[1][2][3]While not highly flammable, the accumulation of fine dust presents an explosion risk in the presence of an ignition source.[3] This requires careful housekeeping and control of dust generation.

Core PPE Directive: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For routine laboratory operations involving small quantities of 2-(4-Propylphenoxy)nicotinic acid, the following PPE is mandatory.

Eye and Face Protection

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.[9]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[9]

  • Best Practice/High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9][10] This provides a necessary layer of protection for the entire face.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical for providing an effective barrier.

  • Recommended Material: Nitrile or Butyl rubber gloves are recommended for handling acids and aromatic compounds.[10][11] Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[11][12]

  • Protocol: Always inspect gloves for tears or punctures before use.[13] Use proper glove removal technique to avoid contaminating your skin.[13] Contaminated gloves should be disposed of immediately as hazardous waste.[13] After removing gloves, always wash your hands thoroughly with soap and water.[8][14]

Glove MaterialProtection Against AcidsSuitability for 2-(4-Propylphenoxy)nicotinic acid
Nitrile Good resistance to acids, oils, and some organic solvents.[11]Recommended for incidental contact and general handling.[15]
Butyl Rubber Excellent resistance to strong acids, ketones, and esters.[11]Recommended for extended contact or spill cleanup.[11]
Latex Provides a low barrier against most chemicals.[11]Not Recommended due to low chemical resistance and potential for allergies.[11]
Polyvinyl Chloride (PVC) Good for acids and bases but poor for most organic solvents.[12]Use with caution , may not be suitable depending on solvents used.
Body Protection

To protect against skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times. For procedures with a higher splash risk, consider a chemical-resistant apron over the lab coat.[12]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[12]

  • Contamination: Immediately remove any clothing that becomes contaminated.[1][5][6] Contaminated work clothes should be laundered separately from personal items.[8][14]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.

  • Routine Handling: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[3][7][13]

  • Emergency/High-Dust Scenarios: If engineering controls are not feasible or fail, and dust is generated, respiratory protection is required. A particulate respirator (e.g., N95 or P100) is suitable for nuisance dust exposure.[10][13]

  • Spill Cleanup: For large spills, a full-face respirator with appropriate cartridges may be necessary.[10]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures safety is integrated into every step of your process.

Workflow for PPE Selection and Use

This diagram outlines the decision-making process for ensuring adequate protection before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase A Assess Task: - Quantity of compound - Potential for dust/splash B Consult SDS of Analogous Compounds A->B C Select Core PPE: - Goggles - Nitrile Gloves - Lab Coat B->C D Work in Fume Hood? C->D E YES: Proceed with Core PPE D->E Yes F NO: Add Respiratory Protection (e.g., N95 Respirator) D->F No G High Splash Risk? E->G F->G H YES: Add Face Shield & Chemical Apron G->H Yes I NO: Proceed with Core PPE G->I No J Begin Work H->J I->J

Caption: PPE Selection Workflow Diagram.

Step-by-Step Protocol for Handling Solid 2-(4-Propylphenoxy)nicotinic Acid
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Engineering Controls: Perform all manipulations of the solid compound inside a certified chemical fume hood to control dust.[13]

  • Weighing: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements. Minimize the opening time of the container.

  • Housekeeping: Clean any residual dust from the work surface and weighing tools immediately using a damp cloth or a HEPA-filtered vacuum. Do not use dry sweeping methods.[1][13]

  • Post-Handling: After completing the task, properly doff and dispose of gloves.[13] Wash hands thoroughly.[16]

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][17] Seek immediate medical attention.[17]

  • Skin Contact: Remove all contaminated clothing.[1] Wash the affected area immediately with soap and plenty of water.[7] If irritation persists, seek medical advice.[18][19]

  • Inhalation: Move the person to fresh air.[2][17] If breathing is difficult or they feel unwell, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Wear appropriate PPE, including respiratory protection if dust is present, before attempting cleanup.[8]

  • Contain: Prevent the spill from spreading or entering drains.[1][2][13]

  • Clean-Up: For a dry spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid raising dust.[13] Moisten the material slightly with water if it helps to control dust.

  • Decontaminate: Wipe the spill area clean and wash the site after material pickup is complete.

Chemical Waste Disposal Plan

Discharge of this compound into the environment must be avoided.[13] All waste must be treated as hazardous.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Storage cluster_waste_disp Final Disposal A Collect Waste: - Contaminated PPE (gloves) - Residual compound - Contaminated labware B Place in a dedicated, closed, and labeled hazardous waste container. A->B C Store in a designated, well-ventilated area. B->C D Arrange for pickup by a licensed disposal company. C->D E Disposal Method: Typically incineration via a combustible solvent mixture. D->E F DO NOT dispose down the drain. D->F

Caption: Chemical Waste Disposal Workflow.

Step-by-Step Disposal Protocol

  • Collection: Collect all materials contaminated with 2-(4-Propylphenoxy)nicotinic acid, including gloves, wipes, and disposable labware, in a designated hazardous waste container.[1][13]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Keep the waste container closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[13]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical disposal company.[1][13] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[13]

By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and responsibility.

References

  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Nicotinic acid. (2019, February 12). Chemos GmbH&Co.KG. [Link]

  • NICOTINIC ACID EXTRA PURE. (2024, November 29). Loba Chemie. [Link]

  • What PPE Should You Wear When Handling Acid 2024? (2025, January 7). Uniform Manufacturer. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services. [Link]

  • Personal Protective Equipment for Chemical Exposures. (2022, November). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]

  • Safety Data Sheet. (2024, November 1). Aaron Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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